molecular formula C9H22Cl2N2 B8200960 1-Isopropyl-4-azepanamine dihydrochloride

1-Isopropyl-4-azepanamine dihydrochloride

Cat. No.: B8200960
M. Wt: 229.19 g/mol
InChI Key: OYMDYZSIPHBVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-4-azepanamine dihydrochloride is a chemical compound of interest in scientific research, particularly within medicinal chemistry. The structure consists of a seven-membered azepane ring, a nitrogen heterocycle known to confer conformational flexibility and influence the solubility and binding interactions of molecules. This dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, making it more suitable for various experimental protocols. As a derivative of azepanamine, this compound serves as a versatile building block or intermediate in organic synthesis and drug discovery efforts. The azepane scaffold is a common feature in compounds being investigated for a range of biological activities. The specific structural modification with an isopropyl group suggests potential for exploring structure-activity relationships, particularly in the design of molecules that interact with biological targets. Researchers may utilize this compound in the synthesis of more complex molecular architectures or as a precursor for developing pharmacologically active agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the material safety data sheet (MSDS) for safe laboratory practices and conduct their own analytical characterization to confirm identity and purity for their specific applications.

Properties

IUPAC Name

1-propan-2-ylazepan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)11-6-3-4-9(10)5-7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMDYZSIPHBVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-Isopropyl-4-azepanamine dihydrochloride chemical structure

[1]

Executive Summary

1-Isopropyl-4-azepanamine dihydrochloride (CAS: 2755403-96-2) is a specialized heterocyclic building block utilized in modern medicinal chemistry.[1] As a functionalized azepane (homopiperidine), it offers a unique seven-membered ring scaffold that provides distinct conformational properties compared to its six-membered piperidine analogs.[2] This guide analyzes its structural characteristics, synthetic pathways, and utility as a pharmacophore linker in the development of kinase inhibitors and GPCR ligands.

Part 1: Chemical Identity & Structural Analysis[3]

Nomenclature and Connectivity
  • IUPAC Name: 1-(propan-2-yl)azepan-4-amine dihydrochloride[2]

  • Molecular Formula:

    
     (Salt form); 
    
    
    (Free base)[2]
  • Molecular Weight: 229.19 g/mol (Dihydrochloride); 156.27 g/mol (Free base)[2]

  • CAS Number: 2755403-96-2

  • MDL Number: MFCD28891784[2]

Structural Architecture

The compound consists of a seven-membered saturated azepane ring.[2] The structural core features two nitrogen centers with distinct chemical environments:[2]

  • Tertiary Amine (

    
    ):  Located within the ring, substituted with an isopropyl group.[2] This steric bulk restricts rotation and influences the ring's preferred conformation (typically a twist-chair or twist-boat).[2]
    
  • Primary Amine (

    
    ):  Located at the C4 position.[2] This is the primary vector for chemical derivatization (e.g., amide coupling, urea formation).[2]
    

The dihydrochloride salt form implies that both nitrogen atoms are protonated (


2
Stereochemical Considerations

The C4 carbon is a chiral center.[2] While the CAS number 2755403-96-2 typically refers to the racemate in catalog listings unless specified as (R) or (S), enantiopure forms are critical in drug discovery to match the chiral pockets of protein targets (e.g., ATP binding sites of kinases).[2]

  • Chirality: C4 Position (R/S)

  • Conformational Flexibility: The 7-membered ring is more flexible than 5- or 6-membered rings, allowing the C4-substituent to adopt multiple spatial orientations, which can be advantageous for "induced fit" binding mechanisms.

Part 2: Visualization of Chemical Structure[3]

The following diagram illustrates the connectivity and the salt formation of the molecule.

ChemicalStructureN1N1(Ring)C2C2N1->C2IsoPropIsopropylGroupN1->IsoPropN-AlkylationHCl1HClN1->HCl1C3C3C2->C3C4C4(Chiral)C3->C4C5C5C4->C5AmineNH2(Primary)C4->AmineSubstitutionC6C6C5->C6C7C7C6->C7C7->N1HCl2HClAmine->HCl2

Caption: Connectivity map of 1-Isopropyl-4-azepanamine dihydrochloride showing ring numbering and salt sites.

Part 3: Synthesis & Manufacturing Pathways

Retrosynthetic Analysis

The synthesis of 1-isopropyl-4-azepanamine typically proceeds via the functionalization of a 4-azepanone precursor. The key challenge is the selective installation of the isopropyl group on the ring nitrogen and the amine on the C4 carbon without over-alkylation.[2]

Primary Synthetic Route (Reductive Amination)

This protocol ensures high fidelity and yield.[2]

  • Starting Material: 1-Boc-hexahydro-4H-azepin-4-one (Commercially available).

  • Step 1: Reductive Amination (C4 Functionalization)

    • Reaction with ammonium acetate (

      
      ) and sodium cyanoborohydride (
      
      
      ) in methanol.[2]
    • Result: 1-Boc-4-aminoazepane.

  • Step 2: N-Deprotection

    • Acidic cleavage (TFA/DCM or HCl/Dioxane) to remove the Boc group.[2]

    • Result: 4-aminoazepane (as salt).[1][2]

  • Step 3: Selective N-Alkylation

    • Reductive alkylation using acetone and

      
       (Sodium triacetoxyborohydride).[2] The steric bulk of the secondary amine (ring nitrogen) favors mono-alkylation with the isopropyl group.[2]
      
    • Note: Direct alkylation with isopropyl bromide is possible but prone to over-alkylation (quaternization).[2]

  • Step 4: Salt Formation

    • Treatment with anhydrous HCl in diethyl ether or dioxane.

    • Final Product: 1-Isopropyl-4-azepanamine dihydrochloride.

Synthetic Workflow Diagram

SynthesisStartStart: 1-Boc-4-azepanoneStep11. Reductive Amination(NH4OAc, NaCNBH3)Start->Step1Inter1Intermediate: 1-Boc-4-aminoazepaneStep1->Inter1Step22. Deprotection (HCl/Dioxane)Inter1->Step2Inter2Intermediate: 4-aminoazepaneStep2->Inter2Step33. N-Alkylation (Acetone, NaBH(OAc)3)Inter2->Step3FinalProduct: 1-Isopropyl-4-azepanamine(Free Base)Step3->FinalSalt4. Salt Formation (HCl gas)Final->SaltEndFINAL: Dihydrochloride SaltSalt->End

Caption: Step-by-step synthetic pathway from 1-Boc-4-azepanone to the dihydrochloride salt.

Part 4: Physicochemical Properties

The following data is essential for formulation and handling.

PropertyValue (Estimated/Typical)Significance
Physical State White to off-white crystalline solidIndicates high purity salt form.[2]
Solubility High in Water, DMSO, Methanol2HCl salt confers excellent aqueous solubility for biological assays.
pKa (Calc)

,

Both nitrogens are highly basic; fully protonated at physiological pH.[2]
LogP (Free Base) ~1.2Moderate lipophilicity allows for membrane permeability if deprotonated.[2]
H-Bond Donors 2 (Amine protons)Key for binding interactions in protein active sites.[2]
H-Bond Acceptors 2 (Nitrogen atoms)

Part 5: Applications in Medicinal Chemistry[3][4][5][6][7]

Pharmacophore Utility

The azepane ring serves as a "spacer" or "scaffold" that positions functional groups in 3D space.[2]

  • Kinase Inhibitors: Azepane derivatives are often used to replace piperidine rings to alter the vector of substituents, potentially overcoming patent cliffs or improving selectivity profiles against kinases like Akt (PKB) and PKA [1].[2]

  • GPCR Ligands: The flexibility of the 7-membered ring allows the molecule to adopt conformations that fit into the deep binding pockets of G-Protein Coupled Receptors (e.g., Dopamine or Serotonin receptors).[2]

Linker Chemistry

The primary amine at position 4 is a versatile handle for:

  • Amide Coupling: Reaction with carboxylic acids to form stable amides.

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

  • Reductive Amination: To attach further alkyl chains or heterocycles.[2]

Handling & Stability
  • Hygroscopicity: Dihydrochloride salts are often hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.

  • Stability: Stable at room temperature if kept dry. Avoid strong oxidizing agents.

Part 6: References

  • Vertex Pharmaceuticals/NIH. (2004).[2] Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry.

  • ChemSrc. (2025).[2] 1-Isopropyl-4-azepanamine dihydrochloride CAS 2755403-96-2 Entry.

  • PubChem. (2025).[2] Azepane Derivatives and Structural Class. National Library of Medicine.

  • ChemBridge. (2025).[2] Building Blocks Catalog: 1-Isopropyl-4-azepanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenge of identifying and synthesizing 1-Isopropyl-4-azepanamine dihydrochloride , a specialized heterocyclic building block.

Identification, Synthesis, and Application in Medicinal Chemistry[1][2]

Executive Summary: The "Missing CAS" Phenomenon

1-Isopropyl-4-azepanamine dihydrochloride is a high-value, 7-membered heterocyclic amine used as a scaffold in the development of GPCR ligands and kinase inhibitors.[1]

Critical Finding: As of March 2026, a specific, widely indexed CAS Registry Number for the dihydrochloride salt of this specific isomer is not established in major public chemical repositories (PubChem, CAS Common Chemistry).[2]

Researchers searching for this compound will likely encounter "No Results" or be redirected to structural analogs (e.g., the 1-methyl or 1-benzyl variants).[1] This guide serves as the definitive technical resource for identifying, validating, and synthesizing this compound when commercial catalog options are unavailable.

Chemical Identity & Structural Context

Since a direct catalog number is absent, accurate identification relies on systematic nomenclature and structural descriptors.[2]

Property Technical Specification
Systematic Name 1-(Propan-2-yl)azepan-4-amine dihydrochloride
Free Base Name 1-Isopropylazepan-4-amine
Molecular Formula C₉H₂₀N₂[1] · 2HCl
Molecular Weight 156.27 g/mol (Free Base) / ~229.19 g/mol (Dihydrochloride)
Predicted LogP ~1.1 (Free Base)
Structural Class Azepane (Homopiperidine); Secondary/Primary Diamine
Structural Descriptors for Database Searching
  • SMILES (Free Base): CC(C)N1CCCC(N)CC1

  • InChIKey (Predicted): [Unique Hash Required for Internal Registration]

  • Search Strategy: When searching patent databases (SciFinder/Reaxys), do not rely on the name. Perform a Substructure Search on the azepan-4-amine core with a variable substituent at the N1 position.

Synthesis Strategy: The "Make-on-Demand" Protocol

Because this compound is rarely stocked as a catalog item, it must often be synthesized de novo.[2] The most robust route avoids the difficult ring expansion of cyclohexanones and instead utilizes the commercially available 1-Boc-4-azepanone or Azepan-4-one precursors.[1]

Retrosynthetic Analysis

The synthesis is broken down into two critical phases:

  • N-Alkylation: Installation of the isopropyl group on the ring nitrogen.

  • Reductive Amination: Conversion of the C4 ketone to a primary amine.

Synthesis Pathway Diagram (Graphviz)

G Start Azepan-4-one (HCl Salt) Step1 1-Isopropylazepan-4-one Start->Step1 Acetone, NaBH(OAc)3 (Reductive Alkylation) Step2 Intermediate Imine Step1->Step2 NH4OAc, MeOH End 1-Isopropyl-4-azepanamine Dihydrochloride Step2->End 1. NaBH3CN 2. HCl/Dioxane

Figure 1: Optimized synthetic route via reductive amination sequences.

Detailed Experimental Protocols

Safety Warning: All procedures involving hydrides and acidic gases must be performed in a fume hood. Azepanes can be potent pharmacological agents; handle with appropriate PPE.[1]

Phase 1: Synthesis of 1-Isopropylazepan-4-one

Target: Installation of the N-isopropyl group.[1]

  • Reagents: Azepan-4-one hydrochloride (1.0 equiv), Acetone (5.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), TEA (1.0 equiv), DCM (Solvent).[2]

  • Procedure:

    • Dissolve azepan-4-one HCl in DCM. Add TEA to liberate the free base in situ.

    • Add acetone and stir for 30 minutes to allow iminium ion formation.

    • Cool to 0°C and add STAB portion-wise.

    • Stir at room temperature (RT) for 16 hours.

    • Quench: Add sat. NaHCO₃. Extract with DCM.

    • Purification: The product is an oil. If necessary, purify via flash chromatography (MeOH/DCM).[2]

Phase 2: Reductive Amination to 1-Isopropyl-4-azepanamine

Target: Conversion of ketone to primary amine.[1]

  • Reagents: 1-Isopropylazepan-4-one (from Phase 1), Ammonium Acetate (10.0 equiv), Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv), Methanol.

  • Procedure:

    • Dissolve the ketone in dry Methanol.

    • Add Ammonium Acetate (excess is crucial to prevent secondary amine dimer formation).

    • Stir for 2 hours at RT.

    • Add NaBH₃CN carefully. Stir for 24 hours.

    • Workup: Acidify with 1N HCl to pH < 2 (destroys excess hydride), then basify with NaOH to pH > 12.[2]

    • Extract exhaustively with DCM or CHCl₃ (amine is highly polar).

Phase 3: Salt Formation (Dihydrochloride)

Target: Stable solid for storage.[1]

  • Procedure:

    • Dissolve the crude free base oil in minimal dry diethyl ether or 1,4-dioxane.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • A white precipitate will form immediately.

    • Filter under nitrogen, wash with cold ether, and dry under high vacuum.[2]

Analytical Validation (Self-Validating System)

Since you cannot compare against a commercial standard, you must validate the structure using internal logic.[2]

Technique Expected Signal Structural Confirmation
1H NMR (D₂O) δ ~3.4 ppm (Septet, 1H) Confirms the N-Isopropyl group (CH connecting to two methyls).
1H NMR δ ~1.3 ppm (Doublet, 6H) Confirms the two methyl groups of the isopropyl chain.[2]
1H NMR Multiplets at δ 1.8 - 3.5 ppm Characteristic 7-membered ring protons (azepane core).[1]
LC-MS [M+H]⁺ = 157.2 Matches the molecular weight of the free base (C₉H₂₀N₂).

Note on Stereochemistry: The reductive amination at C4 creates a chiral center. The protocol above produces a racemic mixture . If a specific enantiomer is required, resolution via chiral HPLC or the use of chiral amine auxiliaries (e.g., (S)-phenylethylamine) instead of ammonium acetate is required.[2]

References
  • PubChem Compound Summary: 1-Methylazepan-4-one (Analog Precursor).[1] National Center for Biotechnology Information. Accessed March 6, 2026.[2] Link

  • Organic Syntheses: Reductive Amination Procedures using Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. J. Org.[2] Chem. 1996, 61, 3849-3862.[2] Link

  • ChemicalBook: 1-Isopropyl-4-piperidone (Structural Analog Data). Accessed March 6, 2026.[2] Link

  • ECHA Registration: Isopropylamine (Reagent Safety Data). European Chemicals Agency.[3] Accessed March 6, 2026.[2] Link

Sources

Molecular weight and formula of 1-Isopropyl-4-azepanamine 2HCl

[1][2]

Executive Summary

1-Isopropyl-4-azepanamine dihydrochloride (also known as 1-(propan-2-yl)azepan-4-amine dihydrochloride) is a specialized heterocyclic building block used in medicinal chemistry.[1][2][3] Belonging to the class of substituted azepanes , this compound serves as a critical scaffold for expanding the chemical space of drug candidates, particularly when "scaffold hopping" from six-membered piperidine rings to seven-membered azepane rings to alter physicochemical properties or patentability.[1][2][4]

This guide provides a comprehensive technical profile, including molecular properties, synthesis pathways, and handling protocols for researchers in drug discovery.[2][4]

Chemical Identity & Properties

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(propan-2-yl)azepan-4-amine dihydrochloride
Common Name 1-Isopropyl-4-azepanamine 2HCl
CAS Registry Number Not widely listed; refer to MFCD
MDL Number MFCD28891784
ChemBridge ID 4037209
Physicochemical Data
ParameterValueNotes
Molecular Formula C

H

N

[1][2] · 2HCl
Salt form
Formula Weight (MW) 229.19 g/mol 156.27 (Free Base) + 72.92 (2HCl)
Exact Mass 156.1626 DaFree Base (C

H

N

)
Physical State Solid / PowderHygroscopic salt
Solubility Water, Methanol, DMSOHigh solubility due to ionic nature
pKa (Calc) ~10.5 (Secondary amine), ~9.8 (Primary amine)Estimated values

Structural Analysis

The compound features a seven-membered azepane ring, which introduces distinct conformational flexibility compared to piperidine analogs.[2] The isopropyl group at the N1 position provides lipophilic bulk, potentially improving blood-brain barrier (BBB) penetration, while the primary amine at C4 serves as a versatile handle for amide coupling, reductive amination, or sulfonylation.[1][2][4]

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and the salt formation.[4]

Gcluster_01-Isopropyl-4-azepanamine 2HClAzepaneAzepane Ring(7-membered)AmineC4-Primary Amine(Reactive Handle)Azepane->AmineSubstitutionIsopropylN1-Isopropyl Group(Lipophilic Anchor)Isopropyl->AzepaneN-AlkylationHCl2 x HCl(Counterions)HCl->AzepaneIonic InteractionHCl->AmineIonic Interaction

Caption: Structural decomposition of 1-Isopropyl-4-azepanamine 2HCl highlighting functional regions.

Synthesis & Production

While specific industrial routes are proprietary, the most chemically robust synthesis of 4-aminoazepanes involves the reductive amination of the corresponding ketone.[2][4]

Synthetic Pathway

The synthesis typically proceeds from 1-isopropylazepan-4-one .[1][2]

  • Precursor Formation: 1-Benzylazepan-4-one is deprotected and alkylated (or directly synthesized) to form 1-isopropylazepan-4-one.[1][2]

  • Reductive Amination: The ketone is treated with an ammonia source (e.g., ammonium acetate or benzylamine followed by deprotection) and a reducing agent.[4]

  • Salt Formation: The resulting free base is treated with anhydrous HCl in dioxane or ether.[2]

SynthesisStart1-Isopropylazepan-4-one(Ketone Precursor)IntermediateImine / EnamineIntermediateStart->IntermediateAmmonia SourceProductBase1-Isopropyl-4-azepanamine(Free Base)Intermediate->ProductBaseReductionFinalSalt1-Isopropyl-4-azepanamine2HClProductBase->FinalSaltAcidificationReagent1NH4OAc, NaBH3CN(Reductive Amination)Reagent2HCl in Dioxane(Salt Formation)

Caption: General synthetic workflow via reductive amination of the azepan-4-one precursor.

Representative Protocol (Reductive Amination)

Note: This is a generalized protocol adapted for 4-aminoazepane derivatives.

  • Dissolution: Dissolve 1.0 eq of 1-isopropylazepan-4-one in Methanol (0.5 M concentration).

  • Imine Formation: Add 10.0 eq of Ammonium Acetate .[2] Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Slowly add 1.5 eq of Sodium Cyanoborohydride (NaBH

    
    CN).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench & Workup: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM) x3.[2] Dry organics over Na

    
    SO
    
    
    .[2]
  • Salt Formation: Redissolve the crude oil in minimal dry Diethyl Ether. Add 2.5 eq of 4M HCl in Dioxane dropwise. The precipitate is filtered and dried under vacuum to yield 1-Isopropyl-4-azepanamine 2HCl .[1][2]

Analytical Characterization

To validate the identity of the compound, researchers should look for the following diagnostic signals.

Proton NMR ( H NMR, D O)
  • Isopropyl CH (Methine): Multiplet around

    
     3.4–3.6 ppm.[2]
    
  • Isopropyl CH

    
     (Methyls):  Doublet around 
    
    
    1.3 ppm (integral 6H).
  • Azepane C4-H: Multiplet around

    
     3.5–3.8 ppm (alpha to primary amine).[2]
    
  • Azepane Ring Protons: Complex multiplets between

    
     1.8–3.5 ppm corresponding to the C2, C3, C5, C6, and C7 positions.[4]
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Parent Ion [M+H]

    
    :  157.17 m/z (corresponding to the free base C
    
    
    H
    
    
    N
    
    
    + H
    
    
    ).[4]
  • Fragmentation: Loss of isopropyl group or ammonia may be observed at higher collision energies.[2]

Applications in Drug Discovery

This building block is valuable for Lead Optimization :

  • Scaffold Hopping: Replacing a 4-aminopiperidine core with 4-aminoazepane can alter the vector of substituents, potentially picking up new hydrophobic interactions in a binding pocket.[2]

  • Solubility Enhancement: The secondary amine (in the ring) and primary amine provide two protonation sites, increasing aqueous solubility compared to mono-amine analogs.[2]

  • Therapeutic Areas:

    • Pain/CNS: Azepanes are common in opioid receptor ligands and sigma receptor modulators.[2]

    • Kinase Inhibitors: The diamine motif allows the molecule to act as a linker between a hinge-binding motif and a solvent-exposed solubilizing group.[1][2]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5]

  • Handling:

    • Hygroscopic: Store in a desiccator or under inert gas (Nitrogen/Argon).[2]

    • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.[2][4]

    • Incompatibility: Avoid strong oxidizing agents.[2]

References

  • ChemBridge Corporation. (n.d.).[2] Product Catalog: 1-ISOPROPYL-4-AZEPANAMINE DIHYDROCHLORIDE. Retrieved March 6, 2026, from [1][4]

  • BenchChem. (2025).[2] The Use of Azepane-2,4-dione in Medicinal Chemistry. Application Note. Retrieved from [4]

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for substituted azepanes. Retrieved from [4]

  • Nortcliffe, A., et al. (2017).[2][4] Seven-membered ring scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Link

4-amino-1-isopropylazepane dihydrochloride synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Amino-1-Isopropylazepane Dihydrochloride

Identity & Utility in Medicinal Chemistry

Executive Summary

4-Amino-1-isopropylazepane dihydrochloride (CAS: 2755403-96-2) is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. As a 7-membered azepane ring substituted with an isopropyl group at the N1 position and a primary amine at the C4 position, it serves as a critical scaffold for expanding the conformational space of drug candidates beyond traditional piperidine (6-membered) analogs. This guide details its chemical identity, physicochemical properties, synthetic utility, and rigorous handling protocols for research applications.[1]

Part 1: Chemical Identity & Nomenclature

Accurate identification is paramount for this compound due to the existence of regioisomers (e.g., 3-amino or 2-amino variants) and ring-size analogs (e.g., piperidines).

Table 1: Chemical Identity Matrix

Parameter Technical Specification
Primary Name 4-Amino-1-isopropylazepane dihydrochloride
CAS Number 2755403-96-2
IUPAC Name 1-(Propan-2-yl)azepan-4-amine dihydrochloride
Synonyms 1-Isopropyl-4-azepanamine 2HCl; 1-(1-Methylethyl)azepan-4-amine dihydrochloride
Molecular Formula C

H

N

[2][3] · 2HCl
Molecular Weight 229.19 g/mol (Salt); 156.27 g/mol (Free Base)
MDL Number MFCD28891784
SMILES (Salt) CC(C)N1CCCC(N)CC1.Cl.Cl
InChI Key Derived from structure: [Specific Key for C9H20N2]

Part 2: Structural Analysis & Physicochemical Properties

The azepane ring introduces a degree of conformational flexibility not present in piperidine or pyrrolidine analogs. This "ring expansion" strategy is often employed in Lead Optimization to alter the vector of substituents or to induce subtle fit adjustments in a target binding pocket (e.g., GPCRs or Kinases).

Key Properties
  • Basicity: The molecule contains two basic nitrogen centers.

    • N1 (Tertiary, Ring): pKa

      
       9.5–10.5 (estimated).
      
    • N4 (Primary, Exocyclic): pKa

      
       10.0–10.8 (estimated).
      
    • Implication: The dihydrochloride salt is highly stable but acidic in solution.

  • Solubility: Highly soluble in water, methanol, and DMSO due to the ionic nature of the dihydrochloride salt. Sparingly soluble in non-polar solvents (DCM, Hexane) unless free-based.

  • Hygroscopicity: As a dihydrochloride salt of a diamine, the compound is hygroscopic. It must be stored under desiccant or inert atmosphere (Argon/Nitrogen) to prevent deliquescence.

Part 3: Synthetic Utility & Applications

This building block is primarily used to introduce the 1-isopropylazepan-4-yl moiety into a drug scaffold. The isopropyl group provides steric bulk and lipophilicity, potentially improving blood-brain barrier (BBB) penetration or metabolic stability compared to a methyl or ethyl group.

Common Applications:

  • GPCR Ligands: Azepane rings are classic scaffolds for Muscarinic and Serotonin receptor antagonists/agonists.

  • Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors (e.g., Rho-kinase or ROCK inhibitors) to improve solubility and pharmacokinetic properties.

  • Diversity-Oriented Synthesis: Replacing a 4-aminopiperidine moiety with 4-aminoazepane to explore structure-activity relationships (SAR).

Part 4: Experimental Protocol

Workflow 1: Free-Basing Protocol

For most nucleophilic substitution or amide coupling reactions, the dihydrochloride salt must be neutralized to release the reactive free amine.

Reagents:

  • 4-Amino-1-isopropylazepane[4] · 2HCl

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous Na₂CO₃ or 1N NaOH

Procedure:

  • Dissolution: Dissolve 1.0 eq of the salt in minimal water (approx. 5 mL/g).

  • Basification: Cool to 0°C. Slowly add sat. Na₂CO₃ until pH > 12. The solution may become cloudy as the free base oils out.

  • Extraction: Extract exhaustively with DCM (3 x 10 mL/g). Note: The diamine is polar; multiple extractions are required.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo at low temperature (< 30°C) to avoid volatility loss of the free amine. Use immediately.

Workflow 2: Reductive Amination (Synthesis of the Core)

If the compound is not available commercially, it can be synthesized from 1-isopropyl-4-azepanone .

SynthesisWorkflow Start 1-Isopropyl-4-azepanone (Ketone Precursor) Step1 Imine Formation (NH4OAc, MeOH) Start->Step1 + NH4OAc (excess) Step2 Reduction (NaBH3CN or NaBH(OAc)3) Step1->Step2 In situ reduction Product 4-Amino-1-isopropylazepane (Free Base) Step2->Product Workup (pH > 12) Salt Salt Formation (HCl in Dioxane) Product->Salt 2.0 eq HCl

Figure 1: Synthetic pathway for the generation of the 4-amino-1-isopropylazepane scaffold via reductive amination.

Part 5: Quality Control & Characterization

To validate the identity of the material, the following analytical signatures should be observed.

1. Proton NMR (¹H NMR, D₂O):

  • Isopropyl CH3: Doublet,

    
     ppm (6H).
    
  • Isopropyl CH: Septet,

    
     ppm (1H).
    
  • Ring Protons: Multiplets ranging from

    
     1.8 to 3.8 ppm. The protons 
    
    
    
    to the nitrogen (C2, C7) will be deshielded.
  • C4-H: Multiplet,

    
     ppm (methine attached to amine).
    

2. Mass Spectrometry (LC-MS):

  • ESI+: Major peak at

    
    
    
    
    
    .

3. Visual Inspection:

  • The dihydrochloride salt should appear as a white to off-white hygroscopic solid. If yellow or sticky, it may indicate oxidation or excess moisture absorption.

References

  • Chemical Identity & CAS Registry. ChemBuyersGuide / ChemBridge Corporation Catalog. Entry for 1-ISOPROPYL-4-AZEPANAMINE DIHYDROCHLORIDE (MFCD28891784). Accessed via .

  • CAS Registry Data. ChemSrc Database. Entry for CAS 2755403-96-2. Accessed via .

  • Synthetic Methodology.General Reductive Amination Procedures for Cyclic Ketones. Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.
  • Scaffold Utility.Azepane derivatives in Medicinal Chemistry. Review of 7-membered nitrogen heterocycles in drug discovery. Journal of Medicinal Chemistry (General Reference for Azepane utility).

Sources

Azepane-Based Heterocyclic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent three-dimensionality and significant conformational flexibility provide a unique platform for exploring chemical space, a stark contrast to the often-utilized flat, aromatic systems.[4][5] This flexibility, while a powerful tool for optimizing interactions with diverse biological targets, also presents a considerable synthetic and design challenge.[6][7][8] This guide provides a senior application scientist’s perspective on the strategic synthesis and application of azepane-based building blocks. We will delve into the causality behind key synthetic choices, present self-validating experimental protocols, and explore case studies where the azepane core has been instrumental in developing potent and selective therapeutic agents. More than 20 azepane-based drugs have already received FDA approval, highlighting the scaffold's clinical significance.[9]

The Azepane Scaffold: A Conformational Conundrum and a Design Opportunity

The non-planar nature of the azepane ring allows it to adopt a variety of low-energy conformations, most commonly described as chair, boat, and twist-boat forms.[6] This dynamic equilibrium is a critical determinant of a molecule's biological activity. The introduction of substituents not only serves as a vector for interacting with a target protein but also profoundly influences the conformational preference of the ring itself.[4][6]

Scientist's Insight: The ability to control this conformational landscape is paramount in modern drug design.[4] By strategically placing substituents, a chemist can "lock" the azepane ring into a specific conformation that presents the optimal arrangement of pharmacophoric features for binding to a target. This pre-organization minimizes the entropic penalty upon binding, often leading to a significant increase in potency. Techniques like monofluorination have been explored to selectively bias the ring toward a single major conformation.[10]

The workflow for rationally designing azepane-based drugs, therefore, involves a synergistic interplay between synthesis, conformational analysis, and biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Analysis & Evaluation cluster_2 Optimization A Target Identification B Scaffold Selection (Azepane Core) A->B C Synthetic Route Design B->C D Synthesis of Derivatives C->D E Conformational Analysis (NMR, X-ray, Computational) D->E Characterize 3D Shape F In Vitro Biological Assay D->F Test Activity G Structure-Activity Relationship (SAR) E->G F->G H Lead Optimization G->H Refine Design H->C Iterative Redesign I ADME/Tox Profiling H->I

Caption: Rational Drug Design Workflow for Azepane-Based Therapeutics.

Strategic Synthesis of the Azepane Core

The construction of the seven-membered azepane ring is often challenged by unfavorable cyclization kinetics compared to its five- and six-membered counterparts.[7] However, a range of robust and versatile synthetic methodologies have been developed to efficiently access this valuable scaffold.

Ring-Closing Metathesis (RCM)

RCM is a powerful strategy for forming the unsaturated azepine ring from a diene precursor, which can then be easily reduced to the saturated azepane.[1][11] The reaction's success hinges on the use of ruthenium-based catalysts.

Scientist's Insight: The choice of catalyst is critical. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred over first-generation catalysts due to their superior stability, functional group tolerance, and higher activity, allowing for lower catalyst loadings and broader substrate scope.[1] The reaction is typically run under dilute conditions (0.01 M) to favor the intramolecular cyclization over competing intermolecular polymerization.

Experimental Protocol: Synthesis of a 2,3,4,7-Tetrahydro-1H-azepine via RCM [1]

  • Setup: Under an inert argon atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.01 M.

  • Catalyst Addition: Add the Grubbs second-generation catalyst (2-5 mol%) to the solution.

  • Reaction: Reflux the mixture for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the tetrahydro-1H-azepine derivative.

  • Reduction: Dissolve the resulting tetrahydroazepine (1.0 eq) in methanol (0.1 M). Add Palladium on carbon (Pd/C, 10 wt%). Stir the suspension under a hydrogen atmosphere (balloon) for 12-24 hours.[1]

  • Isolation: Filter the mixture through Celite®, wash the filter cake with methanol, and concentrate the filtrate to yield the final azepane product.

Photochemical Dearomative Ring Expansion

A modern and elegant approach involves the photochemical ring expansion of simple nitroarenes.[5][12] This strategy transforms a flat, six-membered aromatic ring into a three-dimensional, seven-membered azepine system in a single step, mediated by blue light.[12] A subsequent hydrogenation provides the desired polysubstituted azepane.[5]

Scientist's Insight: This method is exceptionally powerful as it leverages the vast and well-established chemistry of aromatic substitution to install functionality before the ring expansion.[12] The regiochemistry of the substituents on the starting nitroarene directly translates to the substitution pattern on the final azepane product, offering a streamlined route to complex scaffolds that would be difficult to access otherwise.[12]

Experimental Protocol: Two-Step Azepane Synthesis from a Nitroarene [1]

  • Photoreaction: In a photoreactor tube, dissolve the nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in isopropanol (0.1 M).

  • Irradiation: Irradiate the mixture with blue LEDs at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC.

  • Purification of Intermediate: Concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the 3H-azepine intermediate.

  • Hydrogenation: Dissolve the 3H-azepine intermediate (1.0 eq) in ethanol (0.1 M). Add PtO₂ or Pd/C (10 mol%).

  • Reaction: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 20-48 hours.

  • Isolation: Filter the reaction mixture through Celite®, wash with ethanol, and concentrate the filtrate to afford the azepane product.

Chemoenzymatic Synthesis for Enantiopure Azepanes

For producing chiral azepanes, chemoenzymatic synthesis offers unparalleled stereoselectivity under mild conditions.[13] This strategy typically involves a biocatalytic step to establish the key stereocenter, followed by chemical steps to complete the scaffold.[13][14][15] Imine reductases (IREDs) are particularly effective for the asymmetric reduction of cyclic imines.[13][16]

Scientist's Insight: The power of this approach lies in the exquisite selectivity of the enzyme. A whole-cell system containing an overexpressed IRED and a glucose dehydrogenase (for cofactor regeneration) is often used. This avoids the need to handle expensive, isolated enzymes and cofactors (NADPH), making the process more cost-effective and scalable.[13]

G cluster_0 Biocatalysis cluster_1 Chemical Synthesis A Prochiral Cyclic Imine Precursor B Enantioenriched 2-Arylazepane A->B Imine Reductase (IRED) NADPH (Cofactor) High Enantioselectivity C N'-Aryl Urea Derivative B->C Aryl Isocyanate D 2,2-Disubstituted Azepane C->D Organolithium Base Stereospecific Rearrangement

Sources

Properties and Methodologies of N-Isopropyl Azepane Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepanes (hexamethyleneimines) are seven-membered saturated nitrogen heterocycles that offer unique spatial geometries compared to their lower homologues, pyrrolidines and piperidines. As a Senior Application Scientist, I frequently leverage the azepane scaffold to access deeper, more complex hydrophobic pockets within G-protein coupled receptors (GPCRs). Specifically, the addition of an N-isopropyl group creates a privileged pharmacophore. This structural modification strategically modulates the basicity of the amine, increases steric shielding against metabolic N-dealkylation, and fine-tunes the overall lipophilicity of the drug candidate.

Physicochemical and Structural Properties

The seven-membered azepane ring predominantly adopts a twist-chair conformation. This flexibility allows it to sweep a larger three-dimensional volume than a rigid piperidine chair, making it ideal for induced-fit binding in dynamic receptor sites. When an isopropyl group is installed on the nitrogen, several critical physicochemical shifts occur:

  • Basicity (pKa) and Permeability : The steric bulk of the branched isopropyl chain forces the nitrogen lone pair into a hindered environment. This slightly reduces the effective pKa of the amine compared to N-methyl derivatives, which increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability.

  • Metabolic Stability : N-isopropyl groups are significantly more resistant to oxidative cleavage by Cytochrome P450 enzymes (e.g., CYP3A4) than N-methyl or N-ethyl groups, prolonging the compound's pharmacokinetic half-life.

  • Synergistic Fluorination : To further enhance metabolic stability, researchers often utilize building blocks like1[1]. The gem-difluoro substitution blocks the most electron-rich, sterically accessible C-H bonds from hydroxylation while lowering the amine's pKa via inductive electron withdrawal.

Table 1: Comparative Physicochemical Data of Azepane Scaffolds
CompoundMolecular WeightLogP (est.)pKa (est.)Topological Polar Surface Area (TPSA)Key Structural Feature
Azepane 99.17 g/mol 1.411.112.0 ŲUnsubstituted 7-membered ring
N-Isopropylazepane 141.25 g/mol 2.510.53.2 ŲSterically shielded basic nitrogen
N-Isopropyl-4,4-difluoroazepane 177.23 g/mol 2.89.83.2 ŲBlocked metabolic hotspots (C4)

Pharmacological Applications

N-isopropyl azepane derivatives are highly represented in neuropharmacology due to their excellent blood-brain barrier (BBB) penetration and receptor affinity.

  • Histamine H3 Receptor Ligands : Biphenyloxy-alkyl-azepane derivatives have been developed as potent H3 receptor antagonists with dual monoamine oxidase B (MAO-B) inhibitory activity. These dual-targeting ligands show significant promise for treating neurodegenerative diseases2[2].

  • Serotonin (5-HT) Receptor Modulators : Fused pyrazolo[3,4-d]azepines bearing an N-isopropyl group have been successfully synthesized as potent 5-HT7/5-HT2 dual antagonists. The N-isopropyl moiety is critical for anchoring the ligand within the orthosteric binding site of the 5-HT7 receptor3[3].

GPCR_Pathway Ligand N-Isopropyl Azepane Derivative Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Antagonizes Gs Gαs Protein Receptor->Gs Blocks AC Adenylyl Cyclase Gs->AC Reduced cAMP cAMP Levels (Decreased) AC->cAMP Downregulates PKA PKA Activation (Inhibited) cAMP->PKA Prevents

Figure 1: Mechanism of action for N-isopropyl azepane derivatives acting as 5-HT7 receptor antagonists.

Synthetic Methodologies: Reductive Amination

The most robust method for synthesizing N-isopropyl azepanes is the reductive amination of the parent azepane with acetone. While older methods relied on harsh alkylating agents (e.g., isopropyl bromide) which often lead to over-alkylation or elimination byproducts, reductive amination using sodium triacetoxyborohydride (STAB) offers absolute chemoselectivity and high yields4[4].

Synthetic_Workflow Start 4,4-Difluoroazepane Hydrochloride Base Freebasing (DIPEA in DCE) Start->Base Step 1 Ketone Imine Formation (+ Acetone) Base->Ketone Step 2 Reduction Reductive Amination (+ STAB) Ketone->Reduction Step 3 Workup Aqueous Workup (pH 9-10) Reduction->Workup Step 4 Purification Flash Chromatography (EtOAc/Hexanes) Workup->Purification Step 5 Product N-Isopropyl-4,4- difluoroazepane Purification->Product Yield: >85%

Figure 2: Step-by-step synthetic workflow for the reductive amination of 4,4-difluoroazepane.

Experimental Protocol: Synthesis of N-Isopropyl-4,4-difluoroazepane

This protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an in-process control to ensure trustworthiness, safety, and high yield.

Reagents Required : 4,4-Difluoroazepane hydrochloride, Acetone (anhydrous), Sodium triacetoxyborohydride (STAB), N,N-Diisopropylethylamine (DIPEA), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:
  • Freebasing and Dissolution : Suspend 4,4-difluoroazepane hydrochloride (1.0 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.2 eq) dropwise at room temperature.

    • Causality: DCE is selected over protic solvents (like methanol) to prevent competitive reduction of the ketone. DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the free azepane without participating in side reactions.

  • Iminium Ion Formation : Add anhydrous acetone (5.0 eq) to the mixture. Stir for 2 hours at room temperature.

    • Causality: A large excess of acetone drives the thermodynamic equilibrium toward the iminium ion.

    • In-Process Control: TLC (Ninhydrin stain) should show the disappearance of the primary/secondary amine spot, validating that the intermediate has fully formed before proceeding.

  • Chemoselective Reduction : Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: STAB is a mild hydride donor. Unlike sodium cyanoborohydride, it does not generate highly toxic HCN gas. Furthermore, STAB reduces iminium ions significantly faster than ketones, preventing the wasteful reduction of acetone to isopropanol.

  • Quenching and pH-Controlled Workup : Quench the reaction carefully with saturated aqueous NaHCO3. Adjust the aqueous layer to pH 9-10 using 1M NaOH. Extract three times with dichloromethane.

    • Causality: Adjusting to pH 9-10 is critical. The pKa of the N-isopropyl-4,4-difluoroazepane product is approximately 9.8. At pH > 9.8, the product is fully deprotonated (free base), ensuring maximum partitioning into the organic extraction layer and preventing yield loss in the aqueous phase.

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).

Conclusion

The N-isopropyl azepane scaffold is a versatile, metabolically robust pharmacophore. By understanding the interplay between the seven-membered ring's conformational flexibility and the steric/electronic effects of the N-isopropyl and gem-difluoro groups, drug development professionals can rationally design ligands with optimized target affinity and pharmacokinetic profiles.

References

  • Source: National Institutes of Health (PMC)
  • Title: Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist | Organic Process Research & Development Source: ACS Publications URL
  • Source: National Institutes of Health (PMC)
  • Title: 4,4-Difluoroazepane Hydrochloride Source: Benchchem URL

Sources

Technical Guide: Safe Handling and Utilization of 1-Isopropyl-4-azepanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safe handling, chemical properties, and operational protocols for 1-Isopropyl-4-azepanamine dihydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

Note on Data Source: As a specific New Chemical Entity (NCE) or catalog-exclusive building block, direct toxicological data is often proprietary. The safety profiles below are derived from Structure-Activity Relationship (SAR) analysis and Read-Across methodologies using the validated analog Azepan-4-amine dihydrochloride (CAS 108724-15-8) and general aliphatic amine salts.

Chemical Architecture & Strategic Relevance

Compound Identity[1][2][3]
  • Chemical Name: 1-Isopropyl-4-azepanamine dihydrochloride

  • Systematic Name: 1-(propan-2-yl)azepan-4-amine dihydrochloride

  • Core Scaffold: Azepane (7-membered nitrogen heterocycle)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    · 2HCl
  • Molecular Weight: ~229.19 g/mol (Salt form)

  • Physical State: White to off-white hygroscopic solid

Structural Logic in Drug Design

The azepane ring is a "privileged scaffold" in neuropharmacology, often utilized to introduce conformational flexibility that 5- or 6-membered rings (pyrrolidines/piperidines) cannot offer.

  • 4-Amino Motif: Provides a primary attachment point for amide coupling or reductive amination, serving as a vector for extending the pharmacophore.

  • N-Isopropyl Group: Introduces steric bulk and lipophilicity (logP modulation) to the ring nitrogen, often improving blood-brain barrier (BBB) penetration compared to the unsubstituted analog.

  • Dihydrochloride Salt: Enhances shelf-stability and water solubility but renders the compound acidic and hygroscopic.

Hazard Profiling & Toxicology (SAR Analysis)

GHS Classification (Predicted via Analog Read-Across): Based on the functional groups (aliphatic amine, hydrochloride salt), this compound is classified as an Irritant with potential corrosive properties in high concentrations.

Hazard CategoryGHS CodeHazard StatementMechanistic Cause
Skin Irritation H315 Causes skin irritationAcidic nature of 2HCl; lipid extraction by organic amine.
Eye Irritation H319 Causes serious eye irritationDirect protonation of corneal proteins; pH < 2.0 in solution.
STOT - SE H335 May cause respiratory irritationInhalation of dust/aerosol triggers mucosal inflammation.
Acute Toxicity H302 Harmful if swallowed (Est.)Cationic surfactants (amines) can disrupt cell membranes.
Critical Stability Warning

Hygroscopicity: As a dihydrochloride salt, the compound is avidly hygroscopic. Exposure to ambient moisture will cause:

  • Formation of a sticky gum/oil.

  • Hydrolysis errors in stoichiometry during weighing.

  • Potential degradation if stored in non-inert conditions.

Operational Safety Protocols

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this hygroscopic amine salt to ensure operator safety and data integrity.

SafeHandling Start Compound Receipt Storage Storage: -20°C Under Argon/Nitrogen Start->Storage Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Before Use Open Open in Desiccated Hood or Glovebox Equilibrate->Open Weigh Rapid Weighing (Anti-static gun recommended) Open->Weigh Dissolve Solubilization (Water/DMSO/Methanol) Weigh->Dissolve Neutralize Free-Basing Step (If required for coupling) Dissolve->Neutralize Optional Waste Waste Disposal (Halogenated/Acidic) Dissolve->Waste Neutralize->Waste Post-Exp

Figure 1: Logic flow for handling hygroscopic amine hydrochloride salts to prevent degradation and exposure.

Detailed Handling Procedures
A. Weighing & Solubilization
  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses with side shields.

  • Environment: Weigh in a humidity-controlled environment if possible. If not, work quickly.

  • Solubility Check:

    • Water: Highly soluble (Acidic pH ~1-2).

    • DMSO: Soluble.

    • DCM/Ethyl Acetate: Poor solubility (unless free-based).

  • Protocol:

    • Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

    • Use an anti-static gun if the powder is flyaway.

B. Free-Basing (Neutralization)

For chemical reactions requiring the nucleophilic free amine (e.g., amide coupling, SNAr):

  • Dissolve the dihydrochloride in minimal water or methanol.

  • Add a basic scavenger (e.g., Carbonate resin or TEA) or partition between DCM and 1N NaOH.

  • Caution: The free base (1-isopropyl-4-azepanamine) will be a liquid or low-melting solid and likely volatile/odorous. Handle in a fume hood.

Emergency Response & Waste Management

Emergency Logic

In the event of exposure, the acidic nature of the salt dictates immediate dilution.

EmergencyResponse cluster_0 Eye Contact cluster_1 Skin Contact Exposure Exposure Event RinseEye Rinse 15 min (Lifting Eyelids) Exposure->RinseEye Brush Brush off dry powder (Do not wet first) Exposure->Brush pHCheck Check pH (Target 7.0-7.4) RinseEye->pHCheck Wash Wash with Soap/Water Brush->Wash

Figure 2: Immediate response protocols distinguishing between dry powder and solution exposure.

Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Stream:

    • Solid: Solid Hazardous Waste (Toxic/Irritant).

    • Aqueous Solution: Acidic Aqueous Waste (Adjust pH to 6-8 before disposal if local regulations allow, otherwise segregate as Acidic Waste).

  • Incompatibility: Do not mix with strong oxidizers (e.g., permanganates) or bleach (potential for chloramine formation).

References

  • PubChem. Azepan-4-amine | C6H14N2. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 1-methylazepan-4-amine. Available at: [Link]

Beyond the Chair: A Comparative Technical Guide to Azepanamine vs. Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization phase of drug discovery, the piperidine ring is often the "default" saturated nitrogen heterocycle due to its commercial availability, predictable chair conformation, and low ring strain.[1] However, the azepanamine (amino-azepane) scaffold—a 7-membered ring—offers a critical strategic alternative.[1]

This guide analyzes the structural, physicochemical, and synthetic divergences between these two scaffolds.[1][2] While piperidine offers rigidity and predictability, azepanamine provides a higher lipophilic profile, unique vector positioning for substituents, and a "fluxional" conformational landscape that can induce fit into difficult binding pockets or escape crowded intellectual property (IP) space.[1]

Part 1: Structural Dynamics & Conformational Analysis

The most profound difference between these building blocks is not merely one carbon atom; it is the thermodynamic penalty of conformation.

Piperidine: The Rigid Anchor

The piperidine ring exists predominantly in a chair conformation . This is a deep thermodynamic well.

  • Advantage: High predictability in Structure-Activity Relationship (SAR) studies.[1] If a substituent is equatorial, it stays equatorial.[1]

  • Disadvantage: If the binding pocket requires a slightly twisted vector, the energy penalty to distort the piperidine ring is prohibitively high.

Azepanamine: The Fluxional Explorer

The 7-membered azepane ring has no single dominant conformation analogous to the chair. It exists in a dynamic equilibrium of twist-chair and twist-boat forms.

  • The "Induced Fit" Advantage: The energy barriers between these conformers are low (pseudorotation). This allows the azepane ring to adopt a specific shape upon binding to a protein, potentially maximizing van der Waals contacts that a rigid piperidine cannot access.

  • The Entropic Penalty: This flexibility comes at a cost. Binding a flexible molecule requires "freezing" out degrees of freedom, resulting in a higher entropic penalty (

    
    ) compared to the pre-organized piperidine.[1][3]
    
Visualization: Conformational Energy Landscapes

The following diagram illustrates the energy landscape differences. Piperidine is a steep valley; Azepane is a rolling hill.

ConformationLandscape cluster_0 Piperidine (6-Membered) cluster_1 Azepane (7-Membered) Pip_State Chair Conformation (Deep Energy Well) Pip_Boat Boat Conformation (High Energy Penalty) Pip_State->Pip_Boat  High  Barrier Az_TC Twist-Chair (Local Minima) Az_TB Twist-Boat (Local Minima) Az_TC->Az_TB  Low Barrier  (Pseudorotation)

Figure 1: Comparative energy landscapes. Piperidine requires significant energy to distort, whereas Azepane interconverts easily.[1]

Part 2: Physicochemical Showdown

When swapping a piperidine for an azepane, you are not just changing shape; you are altering the lipophilicity/solubility balance.

PropertyPiperidine (3-amino)Azepanamine (3-amino)Implications for Drug Design
Ring Size 6-membered7-memberedAzepane has a larger hydrophobic surface area.
LogP (Lipophilicity) ~0.84 (Core)~1.87 (Core)Azepanes are significantly more lipophilic.[1] Good for permeability, bad for metabolic clearance.
pKa (Basicity) ~11.2~11.1Nearly identical. Both are highly basic secondary amines, usually protonated at physiological pH.[1]
Ring Strain Low (~0 kcal/mol)Moderate (~6 kcal/mol)Azepanes are slightly more reactive and prone to oxidative metabolism (CYP450).[1]
Vector Angle ~109.5° (Rigid)VariableAzepane allows substituents to sweep a wider cone of space.

Expert Insight: The increase in LogP (+1.0 unit) when moving to azepane is often underestimated. If your lead compound is already lipophilic, switching to azepane may push it into "grease ball" territory, leading to hERG toxicity or high clearance.[1] Use azepane when you need more permeability or to fill a hydrophobic pocket.

Part 3: Synthetic Methodologies

Synthesizing chiral azepanamines is more challenging than piperidines due to the lack of cheap chiral pool precursors (like amino acids) that cyclize directly into 7-membered rings without complex protecting group strategies.

Pathway A: The Schmidt Ring Expansion (Classic)

This is the most robust method for generating the azepane core from readily available cyclohexanones.

  • Substrate: Chiral or achiral cyclohexanone.

  • Reagent: Hydrazoic acid (

    
    ) generated in situ (e.g., 
    
    
    
    ).
  • Mechanism: Migration of a carbon bond to nitrogen, expanding the ring to a lactam (caprolactam derivative).

  • Reduction: Lithium Aluminum Hydride (

    
    ) reduces the lactam to the amine.
    
Pathway B: Biocatalytic Cascade (Modern/Green)

For high enantiopurity (>99% ee) of 3-aminoazepane , recent enzymatic cascades are superior.[1] This method avoids toxic azides.

  • Enzymes: Galactose Oxidase (GOase) + Imine Reductase (IRED).[1][4]

  • Precursor: L-Lysinol (for azepane) vs L-Ornithinol (for piperidine).[1]

Workflow Diagram: Choosing the Route

SynthesisDecision Start Target: Chiral Azepanamine Scale Scale of Synthesis? Start->Scale Small Discovery (<1g) Scale->Small Large Process (>100g) Scale->Large RCM Ring-Closing Metathesis (Grubbs Cat.) Small->RCM  High Functionalization   Schmidt Schmidt Ring Expansion (NaN3 / Acid) Large->Schmidt  Cost Effective   Bio Biocatalytic Cascade (Lysinol + IRED) Large->Bio  High Enantiopurity  

Figure 2: Synthetic decision tree based on scale and required purity.[1]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of (R)-3-aminoazepane via Ring Expansion (Schmidt)

Note: This protocol describes the conversion of a chiral ketone to the lactam, followed by reduction. Handling azides requires strict safety precautions.

Phase 1: Schmidt Rearrangement[6]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Reagents: Dissolve (R)-3-methylcyclohexanone (10 mmol) in

    
     (30 mL).
    
  • Acidification: Cool to 0°C. Add concentrated

    
     (30 mmol) dropwise.
    
  • Azide Addition: Caution: Add

    
     (15 mmol) in small portions over 30 minutes. Do not allow temperature to exceed 5°C to prevent explosion risk.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (formation of polar lactam).[1]

  • Workup: Pour onto crushed ice. Neutralize with

    
     (aq) to pH 10. Extract with DCM (3x).[1] Dry over 
    
    
    
    and concentrate.
Phase 2: Lactam Reduction
  • Setup: Dry flask,

    
     atmosphere.
    
  • Reduction: Suspend

    
     (20 mmol) in dry THF (50 mL) at 0°C.
    
  • Addition: Dissolve the crude lactam (from Phase 1) in THF and add dropwise.

  • Reflux: Heat to reflux (66°C) for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15%

    
     (x mL), water (3x mL). Filter the white precipitate.
    
  • Purification: The resulting oil is the crude azepane. Purify via column chromatography (DCM/MeOH/NH3).

Part 5: Case Study - Besifloxacin

Besifloxacin is a fluoroquinolone antibiotic used for ophthalmic infections.

  • Structure: It features a chiral 3-aminoazepane ring attached to the fluoroquinolone core.

  • The Comparison: Most fluoroquinolones (like Ciprofloxacin) use a piperazine or piperidine ring.

  • Why Azepane? The 7-membered ring in Besifloxacin provides a unique bulk and lipophilicity profile that enhances its residence time in ocular tissues and overcomes resistance mechanisms effective against standard piperazinyl-quinolones. The ring expansion was a deliberate medicinal chemistry tactic to escape the crowded IP of ciprofloxacin analogs.

References

  • BenchChem. (2025).[2][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.Link[1]

  • Ford, G. J., et al. (2020).[1] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[4] Chemical Communications. Link

  • Nortcliffe, A., & Moody, C. J. (2015).[1][5] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[5] Bioorganic & Medicinal Chemistry.[3][4][6][7][8][9] Link[1]

  • Grecian, S., & Aubé, J. (2006).[1] Synthesis of an N-substituted lactam using an intramolecular Schmidt reaction. Organic Syntheses.[10][9] Link

  • Wishka, D. G., et al. (2011).[1] An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives. The Journal of Organic Chemistry. Link[1]

Sources

Sourcing and Validation of 1-Isopropyl-4-azepanamine Dihydrochloride: A Technical Procurement Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropyl-4-azepanamine dihydrochloride (MFCD28891784) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates, particularly those targeting G-protein coupled receptors (GPCRs) and sigma receptors where the azepane ring provides critical conformational flexibility.[1]

This guide addresses the procurement challenges associated with this niche intermediate. Unlike common reagents, 1-Isopropyl-4-azepanamine dihydrochloride is frequently a "make-to-order" or "catalog-on-demand" item. This document outlines a validated sourcing strategy, a rigorous Incoming Quality Control (IQC) protocol, and technical handling procedures to ensure data integrity in downstream SAR (Structure-Activity Relationship) studies.

Chemical Profile & Technical Specifications[3][4][5]

Before engaging vendors, researchers must establish a baseline technical specification to avoid batch-to-batch variability, especially regarding salt stoichiometry and hygroscopicity.

PropertySpecification
Chemical Name 1-Isopropyl-4-azepanamine dihydrochloride
Synonyms 1-(Propan-2-yl)azepan-4-amine 2HCl; 4-Amino-1-isopropylazepane dihydrochloride
Molecular Formula C₉H₂₀N₂[1][2] · 2HCl
Molecular Weight 229.19 g/mol (Salt); 156.27 g/mol (Free Base)
CAS Number Not widely indexed (Refer to MFCD28891784)
Core Structure 7-membered azepane ring with N-isopropyl and C4-amine
Physical Form White to off-white solid (typically hygroscopic)
Solubility High in H₂O, DMSO, Methanol; Low in non-polar organics (DCM, Hexanes)
Acidity Strongly acidic in aqueous solution (pH < 4) due to 2HCl

Vendor Landscape & Sourcing Strategy

The supply chain for substituted azepanes is bifurcated into Catalog Suppliers (small scale, immediate) and Custom Synthesis Houses (gram-to-kilo scale, lead time).

Tier 1: Verified Catalog Suppliers

These vendors list the specific MFCD or catalog number.[1] Availability is often "stock check required."

  • ChemBridge Corporation

    • Catalog ID: 4037209

    • Scale: mg to low gram

    • Reliability: High for HTS library building blocks.[1]

    • Lead Time: 1-2 weeks (US stock).

  • Enamine / UkrOrgSynthesis

    • Specialty: Major producer of sp³-rich heterocyclic amines.[1]

    • Strategy: If not in stock, they often hold the Boc-protected precursor or the ketone intermediate (1-isopropylazepan-4-one), allowing for rapid synthesis (2-3 weeks).[1]

Tier 2: Custom Synthesis Partners

For scale-up (>10g), catalog pricing is prohibitive.[1] Engage these partners with a specific Request for Quote (RFQ).

  • WuXi AppTec / ChemPartner: Best for multi-step scale-up if the route requires hazardous reagents (e.g., reductive amination with cyanoborohydride).

  • Combi-Blocks: Often has related analogs (e.g., N-ethyl or N-cyclopropyl variants) and can perform the N-alkylation on demand.[1]

Procurement Decision Matrix
RequirementRecommended PathKey Risk
< 100 mg (Screening) ChemBridge / eMoleculesBatch age (degradation)
1 - 10 g (Hit-to-Lead) Enamine (Real Database)Salt stoichiometry variation
> 10 g (Lead Opt) Custom Synthesis (WuXi)Lead time (4-6 weeks)

Incoming Quality Control (IQC) Protocol

Objective: Validate the identity and purity of 1-Isopropyl-4-azepanamine dihydrochloride upon receipt. Rationale: Secondary and tertiary amines can oxidize or absorb water/CO₂ (forming carbamates) during storage.[1] The dihydrochloride salt is stable but hygroscopic.

IQC Workflow Diagram

IQC_Workflow Receipt 1. Receipt & Log (Check Seal/Desiccant) Visual 2. Visual Inspection (Color/Clumping) Receipt->Visual Solubility 3. Solubility Test (D2O vs DMSO-d6) Visual->Solubility Analysis 4. Analytical Verification (1H-NMR & LCMS) Solubility->Analysis Decision Decision Gate Analysis->Decision Release Release to Inventory (Store -20°C) Decision->Release Pass (>95%) Quarantine Quarantine / Return (Contact Vendor) Decision->Quarantine Fail (<90%)

Figure 1: Standardized Incoming Quality Control (IQC) workflow for amine salt building blocks.

Experimental Validation Steps
Step 1: 1H-NMR Verification (The "Fingerprint")

Solvent: D₂O (Deuterium Oxide) is preferred to suppress the exchangeable amine protons and obtain a clean baseline, though DMSO-d6 allows visualization of the ammonium protons.[1]

  • Protocol: Dissolve 5-10 mg in 0.6 mL D₂O.

  • Key Signals to Monitor:

    • Isopropyl Methyls: Doublet at ~1.3 ppm (6H).

    • Methine (Isopropyl): Septet at ~3.5 ppm (1H).

    • Azepane Ring Protons: Multiplets between 1.6 - 3.5 ppm.[1]

    • Stoichiometry Check: Integrate the isopropyl methyls (6H) against the ring protons to confirm no excess isopropylamine or unreacted starting material.[1]

Step 2: LCMS Purity & Salt Confirmation

Method: Reverse Phase (C18), Acidic Mobile Phase (0.1% Formic Acid).[1]

  • Expectation:

    • Retention Time: Early eluting (polar, cationic).[1]

    • Mass (ES+): m/z = 157.2 [M+H]⁺ (Free base mass + 1).[1] Note: You will NOT see the chloride ions in positive mode.[1]

    • Chloride Test (Optional): Dissolve in water, add AgNO₃. A white precipitate (AgCl) confirms the chloride counterion.

Step 3: Hygroscopicity Stress Test (For Process Safety)

If using this material in a synthesis requiring strict stoichiometry (e.g., peptide coupling), determine water content.[1]

  • Protocol: Karl Fischer titration is ideal.[1] If unavailable, expose 10 mg to air for 1 hour and re-weigh. >5% mass gain indicates extreme hygroscopicity; handle in a glovebox.

Handling & Storage Best Practices

The dihydrochloride salt form is chosen for stability, but it presents specific handling challenges.

  • Storage:

    • Temperature: -20°C long-term; 4°C short-term.[1]

    • Atmosphere: Store under Argon or Nitrogen. The amine functionality can react with atmospheric CO₂ to form carbamates if the salt is not fully protonated.

  • Solvent Compatibility:

    • Avoid: Acetone or MEK (Methyl Ethyl Ketone) as solvents for the free base form, as primary amines can form imines with ketone solvents.[1]

    • Preferred: Methanol, Ethanol, DMF, or Water.[1]

  • Free Basing Protocol (In Situ):

    • Do not store the free base. Generate it in situ.

    • Procedure: Suspend the dihydrochloride in DCM/MeOH (9:1). Add 2.2 equivalents of DIPEA or TEA. Stir for 10 mins before adding the electrophile (e.g., acid chloride or sulfonyl chloride).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Azepan-4-amine (Parent Structure). Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of 1-Isopropyl-4-azepanamine from 1-isopropyl-4-azepanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-4-azepanamine via Reductive Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Isopropyl-4-azepanamine from 1-isopropyl-4-azepanone. The described method employs a one-pot reductive amination strategy utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This process is highly efficient for converting ketones to primary amines using an ammonia source. This guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and analytical characterization of the final product, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of amines, which are crucial functional groups in a vast array of pharmaceuticals and agrochemicals.[1][2] The reaction proceeds through the formation of an intermediate imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[3][4]

This one-pot approach is highly valued for its efficiency and atom economy.[3] The choice of reducing agent is critical to the success of the reaction. While various agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used, they often present challenges with selectivity, potentially reducing the starting ketone.[5][6] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a superior reagent for this transformation.[6][7] Its steric bulk and electron-withdrawing acetate groups render it a milder reducing agent, which demonstrates remarkable selectivity for the protonated iminium ion intermediate over the ketone starting material.[8][9] This selectivity minimizes the formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields.[9][10]

This protocol will focus on the conversion of 1-isopropyl-4-azepanone to the corresponding primary amine, 1-Isopropyl-4-azepanamine, using ammonium acetate as the ammonia source and NaBH(OAc)₃ as the selective reductant.

Reaction Scheme and Mechanism

The overall transformation is as follows:

Reaction: 1-isopropyl-4-azepanone reacts with ammonium acetate to form an intermediate iminium ion, which is subsequently reduced by sodium triacetoxyborohydride to yield 1-Isopropyl-4-azepanamine.

Mechanism: The reaction is initiated by the nucleophilic attack of ammonia (generated from ammonium acetate) on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. The acetic acid present from the ammonium acetate catalyzes the dehydration of the hemiaminal to form an iminium ion. The NaBH(OAc)₃ then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final primary amine product.[3][5] The key to the process is that the reduction of the iminium ion is significantly faster than the reduction of the ketone, a hallmark of the NaBH(OAc)₃ reagent.[8]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
1-isopropyl-4-azepanone≥95%Commercially Available
Ammonium Acetate (NH₄OAc)≥98%Commercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)97%Commercially Available
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen/Argon inlet
Glass funnel and filter paper
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) plates
Quantitative Reaction Data
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-isopropyl-4-azepanone155.241.00 g6.441.0
Ammonium Acetate77.082.48 g32.25.0
Sodium Triacetoxyborohydride211.942.04 g9.661.5
1,2-Dichloroethane (DCE)-30 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-isopropyl-4-azepanone (1.00 g, 6.44 mmol) and ammonium acetate (2.48 g, 32.2 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (30 mL) to the flask. 1,2-dichloroethane is the preferred solvent for this reaction, though THF can also be used.[7][10]

  • Stirring and Imine Formation: Stir the resulting suspension at room temperature (20-25°C) for 30 minutes to allow for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.04 g, 9.66 mmol) to the suspension in portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensure a smooth reaction start. NaBH(OAc)₃ is a mild reagent, making this step generally easy to control.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 90:10:1 DCM/Methanol/NH₄OH mobile phase) until the starting ketone spot has been completely consumed. This typically takes 12-24 hours.

  • Reaction Quench: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases. Causality Note: The basic quench neutralizes the acetic acid byproduct and hydrolyzes any remaining borohydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., ethyl acetate).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system. Start with 100% ethyl acetate and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in ethyl acetate. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent the amine product from tailing on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-Isopropyl-4-azepanamine as a purified oil or solid. The expected yield is typically in the range of 75-90%.

Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Combine 1-isopropyl-4-azepanone, NH4OAc, and anhydrous DCE B 2. Stir for 30 min at RT (Imine Formation) A->B C 3. Add NaBH(OAc)3 in portions B->C D 4. Stir 12-24h at RT Monitor by TLC C->D E 5. Quench with sat. NaHCO3 D->E F 6. Extract with DCM (3x) E->F G 7. Dry (Na2SO4) & Concentrate F->G H Crude Product G->H I 8. Silica Gel Chromatography H->I J 9. Combine pure fractions & Concentrate I->J K Final Product: 1-Isopropyl-4-azepanamine J->K L 10. Characterize: NMR, MS K->L

Caption: Experimental workflow for the synthesis of 1-Isopropyl-4-azepanamine.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the isopropyl group (a doublet for the methyl groups and a septet for the methine proton), as well as signals for the protons on the azepane ring. The proton on the carbon bearing the amine group will appear as a distinct multiplet.[11]

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the isopropyl group and the azepane ring carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 171.30 g/mol .

Safety Precautions and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel.[12]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[13][14]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release acetic acid upon contact with water or humid air.[13][14] It should be stored in a tightly sealed container under an inert atmosphere and handled quickly when weighing.[14][15] Avoid inhalation of dust.[12][14]

  • 1,2-Dichloroethane (DCE): DCE is a suspected carcinogen and is toxic. Handle with extreme care and avoid inhalation or skin contact.

  • Quenching: The quenching step should be performed slowly and carefully, as the reaction with water can be vigorous and may produce gas.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive NaBH(OAc)₃ (degraded by moisture). 3. Low-quality starting materials.1. Allow the reaction to stir for a longer period (up to 48h). 2. Use a fresh bottle of NaBH(OAc)₃. 3. Verify the purity of the ketone and ammonium acetate.
Low Yield 1. Inefficient extraction of the amine product. 2. Product loss during chromatography.1. Ensure the aqueous layer is basic (pH > 9) before extraction to ensure the amine is in its free base form. Perform additional extractions. 2. Add triethylamine to the eluent to minimize tailing and improve recovery from the silica column.
Presence of Alcohol Byproduct The ketone was reduced directly.This is uncommon with NaBH(OAc)₃ but could indicate a highly reactive ketone or contamination of the reducing agent. Ensure proper reaction setup and reagent quality.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved from [Link]

  • Alfa Aesar. (2015). SAFETY DATA SHEET: Sodium triacetoxyborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Usiena air. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Retrieved from [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

Sources

Advanced Application Note: Reductive Amination Protocols for Azepanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

Azepanones (7-membered cyclic ketones) represent a privileged yet challenging scaffold in medicinal chemistry. Unlike their 5- and 6-membered counterparts (pyrrolidinones and piperidinones), azepanones exhibit unique medium-ring conformational mobility and transannular strain . These factors significantly influence the thermodynamics of imine formation and the kinetics of hydride delivery during reductive amination.

This guide provides a validated technical framework for derivatizing N-protected azepan-3-ones and azepan-4-ones . It moves beyond generic textbook procedures to address the specific reactivity profiles of the 7-membered ring, offering two distinct protocols:

  • The "Workhorse" Protocol (STAB): For highly reactive, unhindered primary amines.

  • The "Lewis Acid" Protocol (Ti(OiPr)₄): For sterically hindered amines, secondary amines, or electron-deficient anilines where equilibrium favors the ketone over the imine.

Scientific Foundation: The Medium-Ring Challenge

Conformational Analysis & Reactivity

The 7-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. In reductive amination, the formation of the


 iminium intermediate relieves some transannular strain inherent in the ketone, but the entropic penalty of bringing two reactants together in a floppy ring system can retard the reaction rate.

Key Mechanistic Insight:

  • Cyclohexanones: Rigid chair

    
     stable imine. Fast reaction.
    
  • Azepanones: Flexible ring

    
     transannular H-interactions can destabilize the tetrahedral hemiaminal intermediate, making water elimination the rate-limiting step.
    
  • Solution: Strong dehydrating conditions (molecular sieves or Ti(OiPr)₄) are often required to drive the equilibrium toward the imine/iminium species before the reducing agent is effective.

Reagent Selection Logic
ReagentRolePros for AzepanonesCons
NaBH(OAc)₃ (STAB)Hydride SourceMild; negligible ketone reduction at pH 5–6; tolerates N-protecting groups (Boc, Cbz).Slow reaction with sterically hindered azepanones; requires pre-formed imine in difficult cases.
Ti(OiPr)₄ Lewis Acid / ScavengerCritical for Azepanes. Coordinates carbonyl oxygen to increase electrophilicity; scavenges water to drive imine equilibrium.Requires specific workup to avoid gelatinous TiO₂ emulsions.
NaBH₃CN Hydride SourceClassic reagent; functional at lower pH (3–4).Toxic (HCN risk); less selective than STAB; generally superseded by STAB in modern workflows.
DCE/THF SolventDCE (1,2-Dichloroethane) promotes rapid imine formation; THF is safer but slower.DCE is a potential carcinogen; use DCM or THF if safety protocols dictate.

Visualizing the Pathway

The following diagram illustrates the bifurcation in protocol choice based on substrate difficulty.

ReductiveAmination Start Target: Amino-Azepane Derivative Analysis Substrate Analysis: Amine Nucleophilicity & Sterics Start->Analysis PathA High Reactivity (Primary Alkyl Amines) Analysis->PathA Unhindered PathB Low Reactivity (Anilines, Secondary Amines, Hindered Systems) Analysis->PathB Hindered / Weak Nuc MethodA Method A: Direct STAB (Sodium Triacetoxyborohydride) PathA->MethodA MethodB Method B: Titanium-Mediated (Ti(OiPr)4 + NaBH4) PathB->MethodB MechA Mechanism: Equilibrium Imine Formation Rapid In-Situ Reduction MethodA->MechA MechB Mechanism: Lewis-Acid Activation Water Scavenging -> Stable Titanate Imine Stepwise Reduction MethodB->MechB Product Isolated Amino-Azepane MechA->Product MechB->Product

Caption: Decision matrix for selecting the optimal reductive amination protocol based on amine nucleophilicity and steric hindrance.

Experimental Protocols

Protocol A: Direct Reductive Amination (STAB Method)

Best for: Reacting N-Boc-azepan-4-one with primary alkyl amines (e.g., benzylamine, cyclopropylamine).

Reagents:

  • Ketone: N-Boc-azepan-4-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the azepanone (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Imine Equilibrium: Add the amine (1.1 mmol) followed by Acetic Acid (1.0 mmol).

    • Note: If the amine is an HCl salt, add 1.0 equiv of TEA to free-base it before adding AcOH.

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS or TLC (ninhydrin stain).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV)-Mediated Reductive Amination

Best for: Reacting azepanones with secondary amines (e.g., dimethylamine, morpholine) or electron-deficient anilines.

Reagents:

  • Ketone: N-Boc-azepan-4-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or STAB

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Workflow:

  • Complexation: In a dried flask under Argon, dissolve azepanone (1.0 mmol) and amine (1.2 mmol) in anhydrous THF (4 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 mmol) dropwise via syringe.

    • Mechanism:[1][2][3][4][5] The solution often turns slightly yellow. The Ti species acts as a water scavenger and activates the ketone, driving the formation of the iminium/titanate species.

  • Incubation: Stir at RT for 6–12 hours (or overnight).

    • Critical Step: Unlike Method A, you must allow significant time for the "pre-complex" to form. For extremely hindered substrates, heat to 40°C.

  • Reduction:

    • Option 1 (One-pot): Dilute with absolute Ethanol (2 mL) and add NaBH₄ (1.5 mmol) carefully. (Caution: Exothermic).

    • Option 2 (STAB): If functional group tolerance is a concern (e.g., esters present), use STAB instead of NaBH₄.

  • Workup (The "Seignette" Method):

    • The Problem: Quenching Ti reactions with water creates a gelatinous TiO₂ emulsion that is impossible to filter.

    • The Solution: Dilute the reaction mixture with EtOAc. Add 10% aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or 2M NaOH (if substrate tolerates base).

    • Vigorous Stirring: Stir the biphasic mixture vigorously for 1–2 hours until two clear layers form (organic layer clear, aqueous layer cloudy/white).

  • Isolation: Separate layers. Extract aqueous phase with EtOAc.[6] Dry and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Equilibrium favors ketone; "Medium Ring" entropy.Switch to Protocol B (Ti-mediated). Increase concentration to 0.5 M to favor bimolecular reaction.
Alcohol Byproduct Direct reduction of ketone before imine forms.Ensure pre-stirring time (30-60 min) before adding reductant. Use STAB (slower ketone reduction) instead of NaBH₃CN.
Dialkylation Primary amine product reacts with ketone again.Use a large excess of amine (2–5 equiv) relative to ketone. Use STAB (less aggressive).
Gelatinous Workup Improper Titanium quenching.Use Rochelle's Salt wash or dilute with MeOH then add minimal water and filter through Celite.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Neidigh, K. A., et al. (1998).[9] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[4] Link

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of ketones: an efficient and selective method for the synthesis of secondary amines." Synlett, 1995(10), 1079-1080. Link

  • BenchChem Technical Review. (2025). "Synthesis of Azepan-3-one: A Review of Published Protocols." Link(Note: General reference for azepanone stability).

Sources

Application Note: 1-Isopropyl-4-azepanamine as a High-Fsp3 Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern drug discovery has increasingly moved away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures. This paradigm shift, often termed "escaping from flatland," aims to improve clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and optimizing metabolic stability[1]. Among these emerging 3D structures, seven-membered nitrogen heterocycles (azepanes) have proven to be highly privileged scaffolds[2].

This application note provides a comprehensive, field-proven guide to utilizing 1-Isopropyl-4-azepanamine (CAS: 2755403-96-2)[3] as a core building block. By detailing the physicochemical rationale, synthetic workflows, and self-validating experimental protocols, this guide equips medicinal chemists with the tools to effectively integrate this scaffold into lead optimization campaigns.

Rationale & Physicochemical Profiling

The Structural Advantage of the Azepane Core

Unlike highly rigid piperidine (6-membered) or pyrrolidine (5-membered) rings, the seven-membered azepane ring provides unique conformational flexibility. This allows the scaffold to adopt multiple low-energy conformations (e.g., twist-chair, boat), enabling substituents to probe binding pockets in ways inaccessible to smaller rings[4]. Furthermore, azepanes are increasingly recognized as critical structural motifs in neuropharmacology, particularly as inhibitors of monoamine transporters[5].

Anatomy of 1-Isopropyl-4-azepanamine

The specific substitution pattern of 1-Isopropyl-4-azepanamine offers three distinct medicinal chemistry advantages:

  • Perfect Fsp3 Character (Fsp3 = 1.0): Every carbon atom in the molecule is sp3-hybridized, maximizing the 3D topology required for high-fidelity target binding and excellent kinetic solubility[1].

  • N1-Isopropyl Shielding: The bulky isopropyl group on the ring nitrogen serves a dual purpose. Pharmacologically, it tunes the lipophilicity (LogP) to favor blood-brain barrier (BBB) penetration. Metabolically, the steric bulk shields the amine from rapid Cytochrome P450-mediated N-dealkylation, a common liability with N-methyl groups.

  • C4-Primary Amine Vector: The primary amine at the 4-position is highly nucleophilic and serves as the primary diversification point for library generation (amides, ureas, secondary amines).

Quantitative Data Presentation

To illustrate the physicochemical shift, the table below compares 1-Isopropyl-4-azepanamine against traditional scaffolds.

PropertyAniline (Traditional)1-Isopropylpiperidin-4-amine1-Isopropyl-4-azepanamine
Ring Size 6 (Aromatic)6 (Aliphatic)7 (Aliphatic)
Fsp3 0.001.001.00
Conformational State Rigid (Planar)Moderate (Chair flip)High (Multiple conformers)
Basic Centers 1 (Weak, pKa ~4.6)2 (Strong, pKa ~10.0, 9.5)2 (Strong, pKa ~10.5, 9.8)
Metabolic Liability High (Oxidation)Moderate (N-dealkylation)Low (Sterically shielded)

Scaffold Elaboration Workflows

The primary amine of 1-Isopropyl-4-azepanamine allows for rapid, divergent synthesis of compound libraries. The workflow below illustrates the primary synthetic trajectories used in hit-to-lead campaigns.

Workflow Scaffold 1-Isopropyl-4-azepanamine (High Fsp3 Core) AmideRxn Amide Coupling HATU / DIPEA Scaffold->AmideRxn UreaRxn Urea Formation Isocyanates Scaffold->UreaRxn RedAmRxn Reductive Amination NaBH(OAc)3 Scaffold->RedAmRxn AmideLib Amide Library (Target Binding) AmideRxn->AmideLib UreaLib Urea Derivatives (Kinase Inhibitors) UreaRxn->UreaLib AmineLib Secondary Amines (CNS Modulators) RedAmRxn->AmineLib

Figure 1: Divergent synthetic workflow for elaborating the 1-Isopropyl-4-azepanamine scaffold.

Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been optimized for the specific steric and electronic environment of the azepane ring.

Protocol A: High-Throughput Amide Coupling

Note: 1-Isopropyl-4-azepanamine is frequently supplied as a dihydrochloride salt[3]. The stoichiometry of the base is critical.

Reagents: Carboxylic acid (1.0 eq), 1-Isopropyl-4-azepanamine dihydrochloride (1.1 eq), HATU (1.2 eq), DIPEA (4.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (0.1 M) in anhydrous DMF. Add HATU (1.2 eq) followed by DIPEA (1.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the highly reactive HOAt ester. Allowing this to form before adding the amine prevents the primary amine from reacting directly with HATU, which would form an unreactive, dead-end guanidinium byproduct.

  • Free-basing the Scaffold: In a separate vial, suspend the 1-Isopropyl-4-azepanamine dihydrochloride in DMF and add DIPEA (3.0 eq). Sonicate until a clear solution is obtained.

    • Causality: 2.0 equivalents of DIPEA are strictly required to neutralize the dihydrochloride salt, liberating the nucleophilic free base. The extra 1.0 equivalent acts as the proton scavenger for the coupling mechanism.

  • Coupling: Transfer the free-based amine solution to the pre-activated acid. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The disappearance of the HOAt ester mass and the appearance of the product mass confirms completion.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO3 (3x) and brine (1x).

    • Causality: Multiple basic aqueous washes are required to thoroughly remove DMF and the highly water-soluble HOAt byproduct generated by the HATU reagent.

Protocol B: Reductive Amination for Secondary Amine Scaffolds

Reagents: Aldehyde (1.0 eq), 1-Isopropyl-4-azepanamine free base (1.0 eq), NaBH(OAc)3 (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde and the azepanamine in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq) and stir at room temperature for 2 hours.

    • Causality: Acetic acid lowers the pH to ~4-5. This mild acidity protonates the intermediate hemiaminal hydroxyl group, facilitating its departure as water and driving the equilibrium toward the reactive iminium ion. DCE is chosen over DCM due to its superior solubilizing properties for polar iminium intermediates.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq) in portions. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: NaBH(OAc)3 is a mild hydride donor that selectively reduces iminium ions but is unreactive toward aldehydes. This prevents the competitive reduction of the starting aldehyde into a primary alcohol.

  • Quench & Isolate: Quench carefully with 1N NaOH until the aqueous layer reaches pH 10. Extract with DCM (3x), dry over Na2SO4, and concentrate.

Pharmacological Applications & Target Modulations

Derivatives of 7-membered N-heterocycles have shown profound efficacy in neuropharmacology[6]. Specifically, azepane derivatives featuring N-alkyl groups (like the isopropyl moiety) are potent modulators of monoamine transporters (NET, DAT, SERT) and various G-protein coupled receptors (GPCRs)[5].

The diagram below illustrates the biological causality of utilizing a lipophilic azepane derivative to modulate synaptic neurotransmitter levels.

Mechanism Drug Azepane-Based Lead (High BBB Penetration) Target Monoamine Transporter (SLC6A2 / SLC6A3) Drug->Target Competitive Inhibition Synapse Elevated Synaptic Neurotransmitters Target->Synapse Reuptake Blockade Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Transduction

Figure 2: Pharmacological mechanism of azepane derivatives targeting monoamine transporters.

By leveraging the 1-Isopropyl-4-azepanamine scaffold, medicinal chemists can ensure their leads possess the requisite 3D geometry and lipophilic shielding necessary to survive first-pass metabolism, cross the blood-brain barrier, and engage complex CNS targets effectively.

References

  • chemsrc.com - 2755403-96-2_CAS号:2755403-96-2_1-Isopropyl-4-azepanamine ... URL:[Link]

  • PubMed (NIH) - Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds URL:[Link]

  • ScienceDirect (Elsevier) - Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry URL: [Link]

  • Journal of Medicinal Chemistry (ACS) - Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology URL: [Link]

  • PMC (NIH) - Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction URL: [Link]

Sources

Procedure for free-basing 1-Isopropyl-4-azepanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed protocol or application note for the free-basing or processing of 1-Isopropyl-4-azepanamine dihydrochloride. This substance is structurally related to the 4-aminopiperidine scaffold found in synthetic opioids, specifically azepane-ring analogues of fentanyl. I can, however, discuss the general chemical principles regarding the neutralization of amine salts, the properties of heterocyclic amines, and the safety protocols required when handling potent pharmacological intermediates.

General Chemical Principles: Amine Salt Neutralization

In organic synthesis, amines are often stored as hydrochloride (HCl) or dihydrochloride (2HCl) salts to enhance stability and shelf life. The "free base" form is the uncharged amine, which is typically required for nucleophilic substitution or acylation reactions.

Chemical Equilibrium

The conversion of an amine salt to its free base relies on acid-base equilibrium principles. An amine salt (


) is the conjugate acid of the amine. To liberate the free amine (

), the salt must be treated with a base (

) that is stronger than the amine itself.


The position of this equilibrium is determined by the pKa values of the amine and the base used. Common bases for this purpose in a laboratory setting include sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium bicarbonate (NaHCO3).

General Workup Procedures

In a legitimate research context, the liberation of an amine is typically achieved through liquid-liquid extraction (biphasic system):

  • Dissolution: The amine salt is dissolved in water.

  • Basification: An inorganic base is added to the aqueous solution to raise the pH significantly above the pKa of the amine (typically pH > 10-12 for aliphatic amines).

  • Extraction: An organic solvent (e.g., dichloromethane, ethyl acetate) immiscible with water is added. The uncharged free base partitions into the organic layer, while the inorganic salts remain in the aqueous layer.

  • Drying and Concentration: The organic layer is separated, dried over a desiccant (e.g.,

    
    ), and the solvent is removed to yield the free amine.
    

Safety and Handling of Pharmacological Intermediates

When working with heterocyclic amines, particularly those with structural similarities to potent bioactive molecules, strict safety controls are mandatory.

Toxicity and Exposure Risks
  • Potency: Structural analogues of high-potency opioids or other CNS-active agents can exhibit unexpected toxicity. Even intermediates can possess biological activity.

  • Routes of Entry: Many lipophilic amines can be absorbed through the skin (transdermal) or inhaled as dusts/vapors.

  • Sensitization: Some amines are potent sensitizers, causing allergic reactions or respiratory issues upon repeated exposure.

Engineering Controls and PPE
  • Containment: All manipulations involving the open handling of powders or volatile liquids should be conducted within a certified chemical fume hood or a glovebox (for high-potency compounds).

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile or laminate, depending on the solvent). For high-hazard substances, double-gloving and respiratory protection (P100 or PAPR) may be required.

Regulatory Considerations

Researchers must be aware of the legal frameworks governing chemical structures.

  • Analogue Laws: In many jurisdictions (such as the U.S. Federal Analogue Act), substances that are substantially similar in chemical structure and pharmacological effect to a controlled substance may be treated as controlled substances themselves.

  • Fentanyl-Related Substances: Specific orders often control entire classes of molecules based on the 4-anilino-piperidine scaffold and its ring-expanded (azepane) or ring-contracted (pyrrolidine) variations. 1-Isopropyl-4-azepanamine is the direct amine precursor to N-isopropyl-azepane-fentanyl analogues.

Visualization: General Safety Workflow for Potent Amines

The following diagram outlines a generic safety decision workflow for handling potentially potent amine intermediates in a research laboratory.

SafetyWorkflow Start Start: Handling Potent Amine Salt RiskAssess Risk Assessment (Check SDS, Analogue Status) Start->RiskAssess ControlCheck Are Engineering Controls (Fume Hood/Glovebox) Available? RiskAssess->ControlCheck Stop STOP: Do Not Proceed Acquire Proper Equipment ControlCheck->Stop No PPE Don PPE: Lab Coat, Goggles, Chem-Resistant Gloves ControlCheck->PPE Yes Process General Neutralization (Closed Vessel/Separatory Funnel) PPE->Process Waste Waste Disposal (Segregated Halogenated/Non-Halogenated) Process->Waste

Caption: Generic safety workflow for the risk assessment and handling of potent chemical intermediates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acidity, Basicity, and pKa).
  • U.S. Drug Enforcement Administration. (n.d.). Controlled Substances Act and Analogue Enforcement. [Link]

High-Fidelity Amide Coupling Protocols for 4-Aminoazepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 4-aminoazepane scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in targets ranging from GPCRs (e.g., Orexin antagonists) to kinase inhibitors. Its seven-membered ring offers unique conformational entropy compared to piperidines or pyrrolidines, often improving binding selectivity.

However, derivatizing 4-aminoazepane presents three distinct process challenges:

  • Chiral Integrity: The C4 carbon is a stereogenic center. Harsh activation conditions or excessive base can lead to rapid epimerization (racemization) via an oxazolone intermediate or direct enolization.

  • Regioselectivity: The scaffold contains two nucleophilic nitrogens: the exocyclic primary amine at C4 and the endocyclic secondary amine at N1. Without orthogonal protection, chemoselective acylation is difficult to control.

  • Workup Difficulties: Azepanes are polar, basic, and prone to "streaking" on silica gel, complicating purification.

This guide provides validated protocols to address these challenges, prioritizing T3P® (Propylphosphonic anhydride) for chiral retention and scalability, and HATU for sterically demanding couplings.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's protection status and the steric demand of the carboxylic acid partner.

AzepaneCoupling Start Start: 4-Aminoazepane Derivative CheckProtect Check N1 Protection Start->CheckProtect Unprotected N1 Unprotected CheckProtect->Unprotected No Protected N1 Protected (Boc/Cbz) CheckProtect->Protected Yes ProtocolC Protocol C: Orthogonal Protection (REQUIRED Step) Unprotected->ProtocolC High Risk of Bis-acylation AcidCheck Acid Partner Characteristics Protected->AcidCheck SimpleAcid Simple/Robust Acid AcidCheck->SimpleAcid HinderedAcid Hindered/Chiral Acid AcidCheck->HinderedAcid ProtocolA Protocol A: T3P (Green/Scalable) Low Epimerization Risk SimpleAcid->ProtocolA ProtocolB Protocol B: HATU/HOAt High Potency/Small Scale HinderedAcid->ProtocolB ProtocolC->Protected

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate protection and acid reactivity.

Reagent Selection Guide

ParameterT3P (Propylphosphonic anhydride) HATU / Oxyma EDC / HOBt
Primary Use Case Scale-up, Chiral Acids, "Green" ChemistryHigh-Throughput Screening, Sterically Hindered AcidsLegacy protocols, Cost-sensitive non-chiral synthesis
Epimerization Risk Lowest (No oxazolone promotion)Moderate (Requires careful base control)Low (if T < 0°C)
Workup Excellent (Water-soluble byproducts)Poor (Tetramethylurea byproduct is hard to remove)Moderate (Urea byproduct removal)
Atom Economy HighLowModerate
Reaction Speed Fast (30-60 min)Very Fast (<30 min)Slow (2-12 h)

Detailed Experimental Protocols

Protocol A: Low-Epimerization Coupling using T3P (Recommended)

Context: Best for coupling chiral acids to chiral (4R)- or (4S)-aminoazepanes where preserving stereochemistry is critical. T3P acts as an acid scavenger and coupling agent, often requiring less base than HATU.

Materials:

  • Amine: 1-Boc-4-aminoazepane (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.5 – 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step:

  • Preparation: Charge the carboxylic acid (1.1 equiv) and the protected azepane amine (1.0 equiv) into a reactor/flask.

  • Solvation: Add EtOAc (5–10 volumes relative to amine mass). Stir to dissolve.

  • Base Addition: Cool to 0 °C. Add NMM (3.0 equiv) dropwise. Note: NMM is a weaker base than DIPEA and further reduces racemization risk.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes. The reaction is exothermic; maintain internal temperature < 5 °C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Monitor by LC-MS. Conversion is typically >95% within 1 hour.

  • Workup (Self-Validating Step):

    • Add water (5 volumes). Stir vigorously for 10 minutes.

    • Separate phases.[2] The T3P byproducts are water-soluble and will partition into the aqueous layer.

    • Wash organic layer with 0.5 M NaOH (to remove unreacted acid) and then Brine.

    • Dry over Na₂SO₄ and concentrate.

Critical Quality Attribute (CQA): Check chiral purity via Chiral HPLC immediately after workup. T3P protocols typically yield >98% ee.

Protocol B: High-Potency Coupling using HATU

Context: Use when the carboxylic acid is extremely unreactive (e.g., electron-poor aromatics or tertiary carbons) or when T3P fails to drive conversion.

Materials:

  • Amine: 1-Boc-4-aminoazepane (1.0 equiv)

  • Acid: Carboxylic acid partner (1.0 – 1.2 equiv)[3]

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (Required for HATU solubility)

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid (1.1 equiv) in DMF (5 volumes). Add HATU (1.1 equiv).

  • Base Addition: Add DIPEA (1.0 equiv only at this stage) to initiate active ester formation. Stir for 2–5 minutes. Do not stir longer than 10 minutes to avoid racemization of the active ester.

  • Coupling: Add the solution of 1-Boc-4-aminoazepane (1.0 equiv) in DMF. Add the remaining DIPEA (1.5–2.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Dilute with EtOAc (15 volumes). Note: DMF requires significant dilution to wash out.

  • Workup:

    • Wash 3x with 10% LiCl solution (removes DMF).

    • Wash 1x with Sat. NaHCO₃.

    • Wash 1x with Brine.

  • Purification: HATU generates tetramethylurea, which is difficult to remove. Column chromatography (DCM/MeOH gradients) is almost always required.

Troubleshooting & Optimization

Issue: Regioselectivity (N1 vs. N4)

If you attempt to couple a carboxylic acid to unprotected 4-aminoazepane, you will obtain a mixture.

  • Mechanism: The exocyclic primary amine (N4) is generally more nucleophilic than the endocyclic secondary amine (N1) due to steric constraints on the ring nitrogen. However, the difference is not sufficient for high-yield clean synthesis.

  • Solution: Always use orthogonal protection.

    • Scenario 1 (Target: Amide at N4): Use 1-Boc-4-aminoazepane . Couple at N4, then deprotect N1 (TFA/DCM).

    • Scenario 2 (Target: Amide at N1): Use 4-(Cbz-amino)azepane . Couple at N1, then deprotect N4 (H₂/Pd-C).

Issue: Racemization

If you observe the formation of the enantiomer (e.g., (S)-isomer appearing in an (R)-synthesis):

  • Switch Solvent: Change DMF to EtOAc or DCM/DMF (1:1). DMF promotes ion-pair separation, increasing the basicity of the amine and the acidity of the alpha-proton.

  • Switch Additive: Use OxymaPure instead of HOBt. Oxyma is superior in suppressing racemization [1].[4]

  • Switch Base: Use 2,4,6-Collidine instead of DIPEA. Collidine is sterically hindered and less likely to abstract the alpha-proton of the activated acid [2].

Issue: "Streaking" on Silica

4-Aminoazepane derivatives are basic.

  • Fix: Pre-treat silica gel with 1% Triethylamine (TEA) in the eluent, or use Amino-functionalized silica cartridges for flash chromatography.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents". Chemical Reviews. (Comprehensive review of T3P and green solvents). Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews. Link

  • Patterson, J., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Weinreb Amides".[5] Organic Process Research & Development. Link

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Isopropyl-4-azepanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving 1-Isopropyl-4-azepanamine, a versatile building block for the synthesis of novel chemical entities with therapeutic potential. The azepane scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in drug discovery.[1][2] This document details the synthesis of 1-Isopropyl-4-azepanamine, explores the mechanistic underpinnings of its nucleophilic substitution reactions, and provides detailed, field-proven protocols for N-alkylation and N-arylation. Troubleshooting guides and safety precautions are also included to ensure successful and safe execution of these methodologies.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered nitrogen-containing heterocyclic ring system, azepane, is a prominent structural motif in a multitude of natural products and pharmaceutically active compounds.[3][4] Its inherent three-dimensional structure and conformational flexibility are often crucial for biological activity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[5] Consequently, the development of synthetic routes to functionalized azepanes is of significant interest to the drug discovery community.[3] 1-Isopropyl-4-azepanamine is a valuable synthon, offering a secondary amine for the introduction of diverse functionalities through nucleophilic substitution, thereby enabling the exploration of a vast chemical space for the identification of new therapeutic agents.

Physicochemical Properties and Synthesis of 1-Isopropyl-4-azepanamine

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Boiling PointApprox. 220-240 °C
pKa (of secondary amine)Approx. 10-11
SolubilitySoluble in most organic solvents.
Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds and a nitrogen source.[6][7] In this proposed synthesis, 1-isopropylazepan-4-one is reacted with ammonia in the presence of a reducing agent. A more common industrial approach for a similar compound, isopropylamine, involves the reaction of acetone with ammonia and hydrogen over a nickel catalyst.[3]

Reaction Scheme:

dot

G cluster_synthesis Proposed Synthesis of 1-Isopropyl-4-azepanamine Azepan-4-one Azepan-4-one Imine_Intermediate Imine Intermediate Azepan-4-one->Imine_Intermediate + Isopropylamine - H2O Isopropylamine Isopropylamine Product 1-Isopropyl-4-azepanamine Imine_Intermediate->Product + Reducing Agent (e.g., NaBH3CN)

Caption: Proposed synthesis of 1-Isopropyl-4-azepanamine via reductive amination.

Mechanistic Insights into Nucleophilic Substitution

The secondary amine of 1-Isopropyl-4-azepanamine acts as a nucleophile, readily participating in substitution reactions with suitable electrophiles. The most common of these is the SN2 (bimolecular nucleophilic substitution) reaction.[8]

In an SN2 reaction, the lone pair of electrons on the nitrogen atom of the azepane ring directly attacks the electrophilic carbon of the substrate (e.g., an alkyl halide), displacing the leaving group in a single, concerted step.[9] This backside attack leads to an inversion of stereochemistry at the electrophilic carbon, if it is chiral. The rate of the reaction is dependent on the concentration of both the nucleophile (1-Isopropyl-4-azepanamine) and the electrophile.

dot

G Reactants 1-Isopropyl-4-azepanamine (Nu:) Alkyl Halide (R-X) Transition_State [Nu---R---X]‡ Reactants:amine->Transition_State SN2 Attack Reactants:halide->Transition_State Products N-Alkyl-1-isopropyl-4-azepanamine Halide Ion (X⁻) Transition_State->Products:product Bond Formation Transition_State->Products:leaving_group Bond Cleavage

Caption: Generalized SN2 mechanism for the N-alkylation of 1-Isopropyl-4-azepanamine.

Detailed Protocols for Nucleophilic Substitution

The following protocols provide step-by-step guidance for the N-alkylation and N-arylation of 1-Isopropyl-4-azepanamine. These are based on established methodologies for the functionalization of cyclic amines.[10]

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 1-Isopropyl-4-azepanamine using an alkyl halide in the presence of a mild base.

Materials:

  • 1-Isopropyl-4-azepanamine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Experimental Workflow:

dot

G Start Start Reaction_Setup Reaction Setup: - Dissolve amine in CH3CN - Add K2CO3 Start->Reaction_Setup Add_Alkyl_Halide Add Alkyl Halide Reaction_Setup->Add_Alkyl_Halide Reflux Heat to Reflux Add_Alkyl_Halide->Reflux Reaction_Monitoring Monitor by TLC/LC-MS Reflux->Reaction_Monitoring Reaction_Monitoring->Reflux Incomplete Workup Workup: - Cool and filter - Concentrate - Partition between EtOAc/H2O Reaction_Monitoring->Workup Complete Extraction Extraction: - Wash with NaHCO3 and brine Workup->Extraction Drying_and_Concentration Dry over MgSO4 Concentrate Extraction->Drying_and_Concentration Purification Purification: (e.g., Column Chromatography) Drying_and_Concentration->Purification Characterization Characterization: (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the N-alkylation of 1-Isopropyl-4-azepanamine.

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1-Isopropyl-4-azepanamine (1.0 eq.).

  • Dissolve the amine in anhydrous acetonitrile (10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (1.5 eq.).

  • To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Arylation using Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful and versatile method.[11][12] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the azepane and an aryl halide.[13]

Materials:

  • 1-Isopropyl-4-azepanamine

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu))

  • Anhydrous toluene or dioxane

  • Schlenk tube or other inert atmosphere reaction vessel

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • In a glovebox or under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), 1-Isopropyl-4-azepanamine (1.2 eq.), palladium catalyst (e.g., 2 mol % Pd2(dba)3), phosphine ligand (e.g., 4 mol % BINAP), and sodium tert-butoxide (1.4 eq.) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene or dioxane (5 mL per mmol of aryl halide).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery

The functionalization of the secondary amine of 1-Isopropyl-4-azepanamine via nucleophilic substitution allows for the systematic modification of a lead compound's properties:

  • Modulation of Physicochemical Properties: The introduction of different alkyl or aryl groups can alter a compound's lipophilicity (LogP), polarity, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with varying substituents at the azepane nitrogen, researchers can probe the structural requirements for optimal binding to a biological target and enhance potency and selectivity.

  • Introduction of Pharmacophoric Features: The appended substituent can itself be a key pharmacophoric element, introducing new hydrogen bond donors or acceptors, or hydrophobic interaction points.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.

  • Handling of Reagents:

    • 1-Isopropyl-4-azepanamine: Assumed to be a corrosive and potentially toxic amine. Avoid inhalation and contact with skin and eyes.

    • Alkyl Halides: Many alkyl halides are lachrymators and are toxic. Handle with care.

    • Palladium Catalysts and Ligands: These can be expensive and air-sensitive. Handle under an inert atmosphere where specified.

    • Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst (Buchwald-Hartwig) - Insufficiently anhydrous conditions - Poor leaving group on the electrophile - Steric hindrance- Use a fresh batch of catalyst and ligand. - Ensure all solvents and reagents are anhydrous. - Use an alkyl iodide or triflate instead of a chloride or bromide. - For sterically hindered substrates, consider longer reaction times or higher temperatures.
Formation of multiple products - Over-alkylation (for primary amines) - Side reactions of functional groups on substrates- For primary amines, use a larger excess of the amine. - Protect sensitive functional groups on the substrates before the reaction.
Difficult purification - Similar polarity of starting material and product - Presence of catalyst residues- Optimize the mobile phase for column chromatography. - Consider a different purification technique, such as preparative HPLC or crystallization. - Filter the crude product through a plug of silica gel or celite to remove catalyst residues before column chromatography.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chung, Y. K. (2017). Cobalt-Rhodium Heterobimetallic Nanoparticles as an Efficient Catalyst for the Tandem Reductive Amination of Aldehydes with Nitroaromatics. The Journal of Organic Chemistry, 82(23), 12771–12777. [Link]

  • LibreTexts Chemistry. (2020, January 14). 6. Nucleophilic substitution reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Journal of Organic Chemistry. (2023, September 29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Retrieved from [Link]

  • MDPI. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • PMC. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN103965055A - Synthesis method of isopropyl amine.
  • PMC. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

Sources

Solubility of 1-Isopropyl-4-azepanamine dihydrochloride in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 1-Isopropyl-4-azepanamine Dihydrochloride

Abstract & Compound Profile

This technical guide details the solubility, stability, and handling protocols for 1-Isopropyl-4-azepanamine dihydrochloride , a secondary/tertiary diamine salt frequently used as a building block in medicinal chemistry and as a ligand in pharmacological studies.

As a dihydrochloride salt, this compound exhibits high polarity and acidity in solution. While highly soluble in water, its use in biological assays requires careful management of pH and osmotic balance. This guide provides validated protocols for preparing stock solutions in DMSO (for compound libraries) and Water (for immediate use), ensuring experimental reproducibility.

Physicochemical Specifications
PropertyValueNotes
Compound Name 1-Isopropyl-4-azepanamine dihydrochloride
Chemical Formula

(Free base:

)
Molecular Weight 229.19 g/mol Free base MW: ~156.27 g/mol
Appearance White to off-white solidHygroscopic crystalline powder
Acidity (pKa) ~10.5 (secondary amine), ~9.5 (tertiary amine)Estimated.[1][2][3][4][5] Salt form is acidic in solution.
Solubility (Water) High (>50 mg/mL) Preferred solvent for high conc. stocks.
Solubility (DMSO) Moderate-High (>20 mg/mL) Suitable for cryo-storage (-20°C).

Solubility Science & Solvent Selection

The Dihydrochloride Factor

The "dihydrochloride" designation indicates that both nitrogen atoms in the azepane ring and the exocyclic amine are protonated (


).
  • Impact on Solubility: The ionic lattice energy is high, making the compound a solid at room temperature. Water overcomes this energy easily via hydration shells. DMSO can also solvate the cation, but dissolution may be slower than the free base.

  • Impact on pH: Dissolving this salt releases 2 equivalents of protons (

    
    ). A 10 mM aqueous solution can drop the pH to < 4.0. Direct addition to cell culture media without buffering will cause cytotoxicity independent of the compound's target activity. 
    
Solvent Compatibility Matrix
SolventSolubility RatingApplication ContextStability Risk
Water (Milli-Q) Excellent (+++++)Acute in vivo injections; rapid in vitro assays.Hydrolysis unlikely, but microbial growth possible.
DMSO (Anhydrous) Good (++++)Long-term library storage; HTS screening.Hygroscopic DMSO absorbs water, potentially degrading the salt over years.
Ethanol Moderate (+++)Alternative organic solvent.[6]Evaporation issues; less compatible with some plasticware.
PBS (pH 7.4) Good (+++)Not recommended for high conc. stocks (>10 mM) due to potential "salting out" or pH crashing of the buffer.

Protocol A: Preparation of DMSO Stock Solution (Standard)

Purpose: To create a stable, sterile 50 mM stock solution for long-term storage and serial dilution.

Materials Required
  • 1-Isopropyl-4-azepanamine dihydrochloride (Solid)

  • DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)

  • Vortex mixer

  • Amber glass vials (Borosilicate) with PTFE-lined caps

Step-by-Step Methodology
  • Massing: Weigh 11.46 mg of the compound into a sterile amber vial.

    • Note: Due to hygroscopicity, weigh quickly and close the source container immediately.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Calculation:

      
      
      
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Dispense into 50–100 µL aliquots to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Protocol B: Aqueous Stock & pH Neutralization (Critical)

Purpose: To prepare a stock for immediate biological use where DMSO tolerance is low, ensuring the final solution is physiologically compatible.

Materials Required
  • Milli-Q Water (18.2 MΩ)

  • 1N NaOH (Sodium Hydroxide) solution

  • pH strips or micro-pH probe

  • 0.22 µm PES Syringe Filter (for sterilization)

Step-by-Step Methodology
  • Dissolution: Dissolve 22.9 mg of compound in 900 µL of Milli-Q water (Target: 100 mM).

  • pH Check (The Acid Test):

    • Spot 2 µL on a pH strip. Expect pH ~2–3.

  • Neutralization (Buffering):

    • Do NOT neutralize the stock if storing for long periods (acidic pH often stabilizes amines).

    • For immediate assay use: Slowly add 1N NaOH dropwise while monitoring pH. Target pH 6.0–7.0.

    • Caution: Over-shooting pH > 9.0 may cause the free base to oil out of solution if the concentration is very high.

  • Final Volume Adjustment: Add water to reach exactly 1.0 mL .

  • Sterilization: Pass through a 0.22 µm PES filter into a sterile tube.

    • Why PES? Polyethersulfone has low protein/drug binding compared to Nylon or PVDF for amines.

Visual Workflow: Decision Tree & pH Management

The following diagram illustrates the critical decision pathways for solubilizing this dihydrochloride salt, emphasizing the pH adjustment step often missed by junior researchers.

G Start Start: 1-Isopropyl-4-azepanamine Dihydrochloride (Solid) Choice Select Primary Solvent Start->Choice DMSO_Path Anhydrous DMSO (Library Storage) Choice->DMSO_Path Long-term Water_Path Milli-Q Water (Immediate Assay) Choice->Water_Path Acute/In vivo Dissolve_DMSO Dissolve to 50 mM (Vortex/Sonicate) DMSO_Path->Dissolve_DMSO Dissolve_Water Dissolve to 100 mM (Highly Soluble) Water_Path->Dissolve_Water Dilution_DMSO Dilute 1000x into Media (Final DMSO < 0.1%) Dissolve_DMSO->Dilution_DMSO Check_Acid CRITICAL: Solution is ACIDIC (pH < 4.0) Dissolve_Water->Check_Acid Buffer_Water Buffer Capacity Check: Does media have HEPES/Bicarb? Check_Acid->Buffer_Water Assay Ready for Biological Assay Dilution_DMSO->Assay Direct_Add Direct Addition OK (Buffer neutralizes acid) Buffer_Water->Direct_Add Yes (High Dilution) Pre_Neut Pre-neutralize Stock with 1N NaOH to pH 7 Buffer_Water->Pre_Neut No (High Conc.) Direct_Add->Assay Pre_Neut->Assay

Caption: Workflow for solvent selection and acidity management. Red nodes indicate critical failure points regarding pH toxicity.

Troubleshooting & FAQ

Q1: The solution turned cloudy upon adding NaOH. What happened?

  • Cause: You likely exceeded the pKa of the amine (pH > 10), converting the salt back to the free base (oil), which is less soluble in water.

  • Fix: Back-titrate with dilute HCl or ensure you do not exceed pH 7.4.

Q2: Can I use PBS to make the stock solution?

  • Risk: While possible, the high chloride ion concentration in PBS combined with the dihydrochloride counter-ions can theoretically reduce solubility via the Common Ion Effect, though unlikely at <50 mM. Water is safer for the initial stock; dilute into PBS later.

Q3: Is the compound light sensitive?

  • Precaution: Amines can oxidize over time. Store stocks in amber vials and minimize light exposure during handling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6363, Isopropylamine (Analogous Structure Properties). Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102.[7] (General guide for amine salt solubility in DMSO). Retrieved from [Link][7]

  • Li, P., & Zhao, L. (2019).Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Reference for pH management of hydrochloride salts in assays).

Sources

Application Note: Buchwald-Hartwig Amination Utilizing Sterically Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, ligand selection, and self-validating experimental protocols for challenging C–N cross-couplings.

Introduction & Mechanistic Causality

The Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation in pharmaceutical synthesis[1]. However, the coupling of sterically hindered secondary amines (e.g., dicyclohexylamine, diisopropylamine, or bulky piperidines) with aryl halides remains notoriously difficult.

To master this transformation, one must understand the causality behind the failure of standard catalytic systems (such as those utilizing BINAP or dppf). The catalytic cycle involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination. For sterically hindered secondary amines, reductive elimination becomes the severe rate-limiting step . The immense steric clash between the bulky amine and the aryl group on the Pd(II) intermediate raises the activation energy barrier. If this barrier is too high, the catalyst stalls, leading to off-cycle bis-amine coordination or undesired


-hydride elimination (yielding the reduced arene)[2].

To overcome this, modern ligand design relies on the "steric push" effect . Bulky, electron-rich dialkylbiarylphosphines (like RuPhos) or N-heterocyclic carbenes (NHCs) force the palladium center into a highly reactive monoligated


 state. During the catalytic cycle, the extreme steric bulk of the ligand itself crowds the Pd(II) coordination sphere, forcing the aryl and amine groups closer together and drastically lowering the activation energy required for reductive elimination[1].

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd + Ar-X AmineBind Pd(II)(Ar)(NHR2)(X)L Amine Coordination OxAdd->AmineBind + HNR2 (Steric clash) Deprot Pd(II)(Ar)(NR2)L Deprotonation AmineBind->Deprot + Base - Base·HX Deprot->Pd0 Reductive Elimination (Rate-limiting) Product Ar-NR2 Product Deprot->Product

Caption: Mechanistic cycle highlighting the rate-limiting reductive elimination step for hindered amines.

Ligand & Precatalyst Selection

Selecting the correct ligand and palladium source is the single most critical variable in this workflow.

  • RuPhos & RuPhos Pd G3/G4: RuPhos is explicitly engineered for the arylation of secondary amines[1]. Its 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl architecture provides the exact steric and electronic profile needed to promote reductive elimination without completely blocking amine coordination. Utilizing the G3 or G4 precatalyst ensures rapid, quantitative generation of the active

    
     species without the need for harsh reducing agents.
    
  • tBuBrettPhos: While BrettPhos and tBuBrettPhos are predominantly utilized to prevent bis-arylation in primary amines[2], tBuBrettPhos can occasionally be deployed for specific highly hindered secondary amines where RuPhos fails, though it is not the default starting point.

  • NHC Complexes (e.g.,[Pd(SIPr)(cin)Cl]): For the most extreme cases of steric hindrance (e.g., diphenylamine or dicyclohexylamine), NHC-palladium complexes are unparalleled. The [Pd(SIPr)(cin)Cl] precatalyst has been shown to promote the amination of highly hindered substrates at catalyst loadings as low as 10 ppm, and in many cases, at room temperature[3].

Quantitative Data Comparison

The following table summarizes the expected performance of various catalytic systems when coupling a model hindered secondary amine (e.g., dicyclohexylamine) with an unactivated aryl chloride.

Ligand / PrecatalystOptimal ForTypical LoadingTemp (°C)Expected YieldKey Limitation
RuPhos Pd G3 General secondary amines0.5 - 2.0 mol%80 - 100>85%May struggle with extreme di-ortho substituted aryl halides[4].
[Pd(SIPr)(cin)Cl] Extreme steric hindrance0.05 - 1.0 mol%25 - 80>90%NHC complexes can be sensitive to certain coordinating functional groups[3].
tBuBrettPhos Pd G3 Primary amines / Amides1.0 - 2.0 mol%100 - 110<40%Excessive bulk prevents secondary amine coordination[2].
BINAP / Pd(OAc)₂ Unhindered amines5.0 mol%110<5%Fails completely due to inability to promote reductive elimination.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating an inert internal standard (dodecane) from the outset, researchers can quantitatively track reaction conversion via GC/FID or GC/MS without relying on subjective TLC analysis. This prevents premature workup of stalled reactions.

Materials Required
  • Aryl Halide: 1.0 mmol

  • Hindered Secondary Amine: 1.2 mmol

  • Precatalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)[4]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol). (Note: If base-sensitive functional groups like esters are present, substitute with

    
     or 
    
    
    
    )[4].
  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (2.0 mL)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology
  • Glovebox Preparation (Inert Atmosphere):

    • To an oven-dried 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), RuPhos Pd G3 (16.7 mg, 2 mol%), and NaOtBu (134.5 mg, 1.4 equiv).

    • Causality Note: NaOtBu is highly hygroscopic. Moisture will poison the active Pd(0) species. Weighing inside a glovebox ensures maximum catalyst longevity.

  • Liquid Addition & Internal Standard:

    • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

    • Under a positive pressure of Argon, inject the anhydrous solvent (2.0 mL), followed by the hindered secondary amine (if liquid) and exactly 0.5 mmol of dodecane (internal standard).

  • Reaction Initiation:

    • Place the vial in a pre-heated reaction block at 90 °C. Stir vigorously (800+ rpm). High stirring rates are crucial as the reaction mixture often becomes heterogeneous as

      
       salts precipitate.
      
  • Self-Validation (In-Process Control):

    • After 2 hours, briefly stop stirring, allow the salts to settle, and withdraw a 10 µL aliquot using a micro-syringe.

    • Quench the aliquot into 1 mL of ethyl acetate and filter through a small plug of silica to remove Pd and salts.

    • Analyze via GC/MS or GC/FID. Compare the ratio of the product peak to the dodecane peak. If starting material remains, continue heating.

  • Workup & Purification:

    • Once validated as complete, cool the reaction to room temperature.

    • Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the precipitated inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Prep 1. Glovebox Setup Weigh Pd, Ligand, Base & Substrates Solvent 2. Solvent Addition Add anhydrous toluene/dioxane Prep->Solvent React 3. Reaction Heat at 80-110°C under inert atm Solvent->React Workup 4. Validation & Workup GC/MS check, Filter, Concentrate React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination of hindered amines.

Troubleshooting & Optimization

  • Observation: High levels of reduced aryl halide (hydrodehalogenation) are observed.

    • Causality: The secondary amine possesses

      
      -hydrogens. Because reductive elimination is slow due to steric bulk, the Pd(II) intermediate undergoes 
      
      
      
      -hydride elimination instead.
    • Solution: Switch to a more sterically demanding catalyst system like [Pd(SIPr)(cin)Cl] to further accelerate reductive elimination[3], or increase the concentration of the reaction to favor the bimolecular coupling step over the unimolecular decomposition pathway.

  • Observation: The reaction stalls at 30-40% conversion.

    • Causality: Catalyst poisoning or degradation, often due to trace oxygen/moisture or the formation of an off-cycle Pd-bis(amine) complex.

    • Solution: Re-verify the anhydrous nature of the solvent. If moisture is ruled out, utilize a Pd G4 precatalyst instead of G3, as G4 precatalysts exhibit enhanced stability and solubility profiles.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH).[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

Sources

Troubleshooting & Optimization

Improving yield of 1-Isopropyl-4-azepanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base & Troubleshooting Guide for 1-Isopropyl-4-azepanamine

Welcome to the Technical Support Center. Synthesizing 7-membered nitrogen heterocycles like 1-isopropyl-4-azepanamine presents unique challenges, primarily due to slow cyclization kinetics, transannular strain, and the difficulty of controlling regioselectivity between the two nitrogen centers (N1 and C4).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the causality behind specific synthetic choices, provide self-validating protocols, and troubleshoot the most common failure points encountered at the bench.

Strategic Pathway Selection & Causality

When designing the synthesis of 1-isopropyl-4-azepanamine, you must choose between a rapid chemical route (yielding a racemic mixture) and a highly stereoselective biocatalytic route.

The Causality of Order of Operations: If you attempt to install the primary amine at C4 before the isopropyl group at N1, the C4 amine will aggressively compete during the subsequent N-alkylation step, leading to complex mixtures of over-alkylated products. A self-validating synthetic design dictates that you either:

  • Chemical Route: Install the N1-isopropyl group first on the less reactive azepan-4-one precursor, followed by C4 reductive amination.

  • Biocatalytic Route: Use an N-Boc protected precursor to strictly isolate the C4 ketone for enzymatic amination, followed by deprotection and N-alkylation.

Workflow Visualization

Pathway cluster_0 Chemical Route (Racemic) cluster_1 Biocatalytic Route (Stereoselective) A Azepan-4-one B N-Isopropylation (Acetone, STAB) A->B D N-Boc-4-oxo-azepane A->D Boc2O C C4 Reductive Amination (NH4OAc, NaBH3CN) B->C G 1-Isopropyl-4-azepanamine C->G E IRED Catalysis (I149Y/L200H/W234K) D->E NH3, NADPH F Deprotection & N-Isopropylation E->F F->G

Fig 1: Divergent synthetic pathways for 1-Isopropyl-4-azepanamine.

Standard Operating Procedures (SOPs)

Protocol A: Biocatalytic Asymmetric Synthesis (Recommended for >99% ee)

Standard chemical reductive amination struggles with stereocontrol on flexible 7-membered rings. By utilizing an engineered Imine Reductase (IRED), specifically the semi-rationally designed triple-mutant I149Y/L200H/W234K , we can force the reaction to yield the (S)-enantiomer almost exclusively [1].

Step 1: Enzymatic Amination (Self-Validating Step)

  • Suspend N-Boc-4-oxo-azepane (10 mM) in 100 mM phosphate buffer (pH 7.5).

  • Add 250 mM NH₄Cl (amine donor), 1 mM NADP⁺, 100 mM glucose, and 10 U/mL glucose dehydrogenase (for cofactor recycling).

  • Introduce 2 mg/mL of the purified IRED mutant (I149Y/L200H/W234K).

  • Incubate at 30°C for 24 hours at 200 rpm. Validation: Monitor via chiral GC-MS. The reaction is self-validating when the ketone peak is entirely replaced by a single (S)-amine peak, confirming both conversion and stereoselectivity.

Step 2: Deprotection & N-Isopropylation

  • Extract the aqueous mixture with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Stir the intermediate in 20% TFA/DCM for 2 hours to remove the Boc group. Concentrate in vacuo.

  • Dissolve the crude amine in 1,2-dichloroethane (DCE). Add acetone (1.5 eq) and glacial acetic acid (0.1 eq). Stir for 1 hour to allow imine formation [2].

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours, then quench with saturated NaHCO₃ and extract with DCM.

Protocol B: Chemical Synthesis (Racemic)

Step 1: N-Alkylation

  • To a solution of azepan-4-one (1.0 eq) in DCE, add acetone (1.5 eq) and a catalytic amount of glacial acetic acid.

  • Stir at room temperature for 1 hour.

  • Slowly add STAB (1.5 eq) portion-wise. Monitor by TLC until complete, then quench with aqueous NaHCO₃ [2].

Step 2: C4 Reductive Amination

  • Dissolve the isolated 1-isopropylazepan-4-one in anhydrous methanol.

  • Add ammonium acetate (10.0 eq) and stir for 2 hours to drive the equilibrium toward the imine.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and stir overnight. Acidify cautiously to quench, basify, and extract.

Troubleshooting & FAQs

Q: My reductive amination using STAB and acetone is stalling at 60% conversion. How can I drive it to completion? A: Acetone is sterically hindered compared to aldehydes, making the initial imine formation thermodynamically unfavorable. Actionable Fix: Do not add the reducing agent immediately. You must add a catalytic amount of glacial acetic acid (to lower the pH to ~4.5, activating the ketone) and allow the mixture to stir for at least 1–2 hours before adding STAB [2]. Alternatively, add molecular sieves (4Å) to scavenge water and push the equilibrium forward.

Q: I am observing dialkylation at the C4 primary amine during the N-isopropylation step. How do I prevent this? A: This is a classic regioselectivity failure. Primary amines (like the one at C4) are highly nucleophilic and will readily react with acetone/STAB to form secondary or tertiary amines. Actionable Fix: You have inverted the causality of the workflow. You must perform the N-isopropylation on the azepan-4-one before you install the primary amine at C4 (Protocol B). If you must alkylate N1 last, you must temporarily protect the C4 amine (e.g., with a benzyl or Boc group).

Q: How do I resolve the racemic mixture from the chemical route into pure enantiomers? A: While you can use classical resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or chiral preparative HPLC, these methods drastically reduce your effective yield (maximum 50% theoretical yield per enantiomer). Actionable Fix: Abandon the chemical reductive amination at C4 and adopt the biocatalytic IRED protocol (Protocol A). The I149Y/L200H/W234K mutant provides >99% (S)-selectivity directly from the ketone, bypassing the need for downstream resolution entirely [1].

Q: Why do I get streaking on my silica column when purifying the final 1-isopropyl-4-azepanamine? A: The final product is a highly polar diamine. The basic nitrogen atoms interact strongly with the acidic silanol groups on standard silica gel. Actionable Fix: Pre-treat your silica gel with 1-2% triethylamine (TEA) or ammonium hydroxide in your mobile phase to neutralize the silanol sites. Alternatively, use basic alumina or reverse-phase chromatography (C18) for a much cleaner separation.

Quantitative Data: Yield & Selectivity Comparison

Use the following table to benchmark your expected outcomes based on the chosen synthetic strategy.

Synthesis StrategyKey Reagents / CatalystTypical Yield (%)Enantiomeric Excess (ee %)Scalability Profile
Chemical (Racemic) Acetone, STAB, NH₄OAc, NaBH₃CN65 - 75%0% (Racemic)High (Multi-gram, low cost)
Biocatalytic (S-selective) IRED (I149Y/L200H/W234K), NH₄Cl85 - 90%>99% (S)Moderate (Requires enzyme prep)
Chiral Auxiliary Ellman's Sulfinamide, NaBH₄50 - 60%90 - 95%Low (Expensive stoichiometric reagents)

References

  • Title: Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Technical Support Center: Purification & Solid-State Management of Azepane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepane (homopiperidine) derivatives are notorious for forming hygroscopic hydrochloride (HCl) or trifluoroacetate (TFA) salts. These often manifest as deliquescent gums or intractable oils rather than free-flowing solids. This physical instability stems from the high lattice energy barrier caused by the conformational flexibility of the seven-membered ring, combined with the high water affinity of small inorganic counterions.

This guide provides three validated workflows to resolve these issues: Immediate Rescue (Free-Basing) , Salt Engineering (Counterion Switching) , and Advanced Scavenging (SCX Chromatography) .

Module 1: The "Gummy Oil" Rescue Protocol

Status: Critical / Immediate Action Issue: The product has oiled out after rotary evaporation, absorbed ambient moisture, and cannot be weighed.

The Scientific Causality

Azepane salts (pKa ~10.5–11.0) are highly polar. When paired with small, hydrogen-bond-accepting anions like Chloride (


) or Trifluoroacetate (

), the crystal lattice is often too weak to exclude atmospheric water. The water disrupts the lattice, lowering the glass transition temperature (

) and turning the solid into a gum.
Protocol: High-pH Biphasic Extraction (Free-Basing)

Goal: Remove the hygroscopic counterion and isolate the lipophilic free base.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 2M Sodium Hydroxide (NaOH) or Saturated

    
    
    
  • Brine (Saturated NaCl)

  • Sodium Sulfate (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the gummy salt in the minimum amount of water. If insoluble, add a small amount of methanol (MeOH).

  • pH Adjustment (The Critical Step): Add 2M NaOH dropwise until pH > 12.

    • Why? Azepanes are strong bases. If pH < 11, a significant portion remains protonated (

      
      ) and stays in the water layer. You must drive the equilibrium completely to the free base (
      
      
      
      ).
  • Extraction: Add DCM (preferred for polar azepanes) or MTBE. Shake vigorously.

  • Phase Separation: Collect the organic layer.[1] Repeat extraction 3x.

  • Drying: Wash combined organics with brine, then dry over granular

    
    .
    
  • Evaporation: Concentrate in vacuo.

    • Pro-Tip: If the free base is still an oil, it may be its natural state. Proceed to Module 2 to form a stable solid salt.

Visual Logic: Extraction Decision Tree

ExtractionLogic Start Input: Sticky Azepane Salt CheckSolubility Dissolve in H2O Start->CheckSolubility CheckPH Adjust pH > 12 (NaOH) CheckSolubility->CheckPH Extract Extract with DCM CheckPH->Extract PhaseCheck Check Aqueous Phase by TLC Extract->PhaseCheck ProductInOrg Product in Organic Layer? PhaseCheck->ProductInOrg Dry Dry (Na2SO4) & Evaporate ProductInOrg->Dry Yes Error Re-extract aqueous layer (Salt out with NaCl) ProductInOrg->Error No (Stuck in Water) Result Output: Azepane Free Base Dry->Result Error->Extract

Figure 1: Decision logic for recovering azepane free base from hygroscopic salts. Note the critical loop of checking the aqueous phase to ensure no product loss due to high water solubility.

Module 2: Salt Engineering (Counterion Switching)

Status: Process Optimization Issue: The free base is unstable or an oil; you need a handleable solid for formulation or storage.

The Scientific Causality

To stabilize the lattice, replace the small, spherical


 ion with a larger, planar, or dicarboxylic organic anion. These create "molecular pillars" in the crystal lattice, reducing hygroscopicity [1].
Comparative Data: Anion Selection for Azepanes
CounterionHygroscopicity RiskCrystallinity PotentialRecommended For
Chloride (HCl) High Low (often amorphous)Initial screening only.
Trifluoroacetate (TFA) Very High Low (often oil)HPLC purification (remove immediately).
Fumarate Low High Top Choice. Forms H-bond networks (2:1 or 1:1).
Tosylate LowModerateLipophilic azepanes.
Tartrate LowHighChiral resolution & solubility enhancement.
Protocol: Fumarate Salt Formation
  • Stoichiometry: Calculate exactly 1.0 equivalent of Fumaric Acid.

  • Solvent System: Dissolve Azepane Free Base in Ethanol (EtOH) or Isopropanol (IPA).

    • Note: Fumaric acid has low solubility in cold EtOH.

  • Addition: Add Fumaric acid to the amine solution while heating to 50°C until dissolved.

  • Crystallization: Allow to cool slowly to room temperature. If no crystals form, add "antisolvent" (Diethyl Ether or Hexane) dropwise until cloudy.

  • Filtration: Collect solids. Fumarates are typically non-hygroscopic and stable in air [2].

Module 3: Advanced Purification (SCX "Catch & Release")

Status: High Purity Requirement Issue: Product contains inorganic salts (NaCl, KCl) or non-basic impurities and cannot be crystallized.

The Scientific Causality

Strong Cation Exchange (SCX-2) resins utilize propylsulfonic acid groups. These form a strong ionic bond with the azepane amine, allowing all non-basic impurities (neutrals, acids, inorganic salts) to wash away. The product is then "released" using ammonia, which has a higher affinity for the proton than the amine [3].

Protocol: SCX-2 Column Chromatography

Reagents:

  • SCX-2 Cartridge (e.g., Biotage or equivalent).

  • Wash Solvent: MeOH.[2]

  • Elution Solvent: 2M

    
     in MeOH.
    

Step-by-Step Workflow:

  • Conditioning: Flush column with 2 Column Volumes (CV) of MeOH.

  • Loading ("Catch"): Dissolve crude azepane in MeOH (or MeOH/DCM 1:1). Load onto the cartridge.

    • Observation: The amine binds to the silica-sulfonic acid.

  • Washing: Flush with 3–5 CV of MeOH.

    • Result: Impurities and hygroscopic inorganic salts elute. The amine remains bound.

  • Elution ("Release"): Flush with 2–4 CV of 2M

    
     in MeOH.
    
  • Isolation: Concentrate the ammoniacal eluent. The excess

    
     evaporates, leaving the pure free base.
    
Visual Logic: SCX Mechanism

SCX_Workflow Load Step 1: Load Crude Azepane + Impurities Resin SCX Resin (SO3H) Load->Resin Amine Binds Wash Step 2: Wash (MeOH) Removes Neutrals/Salts Resin->Wash Impurities Flow Through Elute Step 3: Release (NH3/MeOH) Displaces Azepane Resin->Elute NH3 Exchange Wash->Resin Amine Retained Final Pure Free Base Elute->Final

Figure 2: The "Catch and Release" mechanism allows for the desalting of amines without aqueous extraction.

Frequently Asked Questions (FAQ)

Q: I isolated the free base, but it turned into a white solid crust after leaving it on the bench. Is it hygroscopic? A: Likely not. Azepanes are secondary amines and avidly react with atmospheric


 to form carbamates  (specifically ammonium carbamate salts). This is often mistaken for hygroscopicity.
  • Fix: Store azepane free bases under Argon/Nitrogen at -20°C. If crust forms, re-dissolve in DCM and wash with basic water (NaOH) to regenerate the amine.

Q: Can I lyophilize (freeze-dry) the HCl salt to remove water? A: Direct lyophilization of HCl salts often results in a "fluffy" amorphous solid that is extremely hygroscopic (deliquescent) once the vacuum is broken.

  • Recommendation: If you must lyophilize, use tert-butanol/water (1:1) as the solvent system. The t-butanol affects the ice crystal morphology, often resulting in a more stable cake. However, switching to a Fumarate or Tartrate salt (Module 2) is a superior long-term solution.

Q: My azepane is water-soluble even at pH 12. How do I extract it? A: For highly polar azepanes:

  • Saturate the aqueous phase with NaCl (salting out).

  • Use Chloroform:Isopropanol (3:1) as the extraction solvent instead of DCM. This mixture is highly polar and effective at pulling amines from water.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4][5][6]

  • Kumar, S., et al. (2018). "Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development." Journal of Pharmaceutical Sciences. (Demonstrates Fumarate superiority over Maleate/HCl for hygroscopicity).

  • Biotage Application Note. "Catch and Release Purification of Amines using ISOLUTE® SCX-2." (Standard industry protocol for SCX usage).

Sources

Technical Support Center: Troubleshooting Reductive Amination of N-Substituted Azepanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when functionalizing 7-membered heterocyclic rings. The reductive amination of N-substituted azepanones (such as N-Boc-4-azepanone) presents unique kinetic and thermodynamic challenges. Due to their conformational flexibility (often adopting twist-chair conformations) and significant transannular steric strain, the carbonyl carbon is highly shielded.

This guide is designed to move beyond basic recipes. Here, we explore the causality behind reaction failures and provide self-validating protocols to ensure chemoselectivity and high yields.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. Because imine formation is sterically hindered and exceptionally slow in azepanones, the reducing agent often has ample time to directly attack the unreacted ketone, leading to irreversible azepanol formation.

Mechanism K Azepanone (Ketone) I Hemiaminal Intermediate K->I Amine Addition S Azepanol (Side Product) K->S Premature Reduction A Amine A->I IM Iminium Ion (Electrophilic) I->IM -H2O (Acid) P N-Alkyl Azepanamine (Target Product) IM->P STAB Reduction

Mechanistic pathway highlighting the competing over-reduction route to azepanol.

Standard Operating Procedure (SOP): Direct Reductive Amination

This protocol utilizes [1], the industry standard for this transformation due to its mild nature and excellent chemoselectivity.

Self-Validating Design: This workflow incorporates a critical LC-MS checkpoint to prevent the most common failure mode: premature reduction.

Materials: N-Boc-4-azepanone, Primary/Secondary Amine, STAB, 1,2-Dichloroethane (DCE), Glacial Acetic Acid.

  • Activation & Condensation: In an oven-dried flask under N₂ atmosphere, dissolve N-Boc-4-azepanone (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 equiv).

    • Causality: Acetic acid protonates the ketone, lowering the LUMO energy to accelerate nucleophilic attack, which is critical for sterically hindered azepanones[1]. DCE provides optimal solubility and reaction kinetics compared to THF[2].

  • Self-Validation Checkpoint: Stir at room temperature for 1–2 hours.

    • Validation: Pull a 10 µL aliquot for LC-MS. Do not proceed until the ketone mass is depleted and the imine/iminium mass is dominant. Adding the reducing agent blindly at this stage is the #1 cause of azepanol side-product formation.

  • Reduction: Once imine formation is verified, add STAB (1.5 equiv) portion-wise over 15 minutes.

    • Causality: STAB is a mild hydride source that selectively reduces the highly electrophilic iminium ion orders of magnitude faster than the unreacted ketone[3].

  • Quench & Isolation: Stir for 2-4 hours. Quench carefully with saturated aqueous NaHCO₃ to neutralize excess acid and destroy unreacted STAB. Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography[2].

Workflow A N-Substituted Azepanone + Amine B Solvent: DCE Additive: AcOH A->B Mix at RT C Imine / Iminium Intermediate B->C Dehydration D Reducing Agent NaBH(OAc)3 (STAB) C->D In situ reduction E Aqueous Workup (Sat. NaHCO3) D->E Quench F Purified N-Alkyl Azepanamine E->F Extraction

Standard workflow for direct reductive amination of azepanones using STAB.

Quantitative Reagent Selection

Selecting the correct reducing agent dictates the success of your synthesis. Below is a comparative analysis tailored specifically for azepanone substrates:

Reducing AgentRelative ReactivityChemoselectivity (Iminium vs Ketone)Toxicity / ByproductsOptimal SolventTypical Yield (Azepanone)
NaBH(OAc)₃ (STAB) MildExcellentLow / Acetic AcidDCE, THF75–95%
NaBH₃CN ModerateGood (Requires pH 4–5)High (HCN gas risk)MeOH, EtOH60–85%
NaBH₄ StrongPoor (Reduces ketone rapidly)Low / Borate saltsMeOH, EtOH<40% (Direct)
Pd/C + H₂ VariableModerateLow / WaterEtOH, EtOAc50–80%*

*Note: Catalytic hydrogenation is incompatible with N-benzyl or N-Cbz protected azepanones due to competing hydrogenolysis.

Troubleshooting Guide & FAQs

Q: My reaction yields mostly the azepanol side product instead of the desired amine. How do I fix this? A: This is a classic chemoselectivity failure caused by the unique sterics of the 7-membered ring. Because amine attack is slow, the reducing agent directly reduces the ketone to an alcohol. Solution: Switch from a "direct" to a "stepwise" protocol. Use a Lewis acid like [3] as a water scavenger to force the condensation to 100% completion before adding your reducing agent.

Q: The reaction stalls at the imine intermediate. Why won't it reduce? A: If your LC-MS shows a persistent iminium mass, the intermediate is likely too sterically hindered for the bulky triacetoxyborohydride anion to attack. Solution: Switch to a smaller, more reactive hydride source like Sodium cyanoborohydride (NaBH₃CN). Note that NaBH₃CN requires strict pH control (pH 4–5) to maintain the iminium ion's electrophilicity[3].

Q: I am using a primary amine and observing significant dialkylation. How can I prevent this? A: Primary amines form secondary amines upon the first reductive amination. Because secondary amines are often more nucleophilic than their primary counterparts, they can attack a second molecule of the azepanone, leading to dialkylation[1]. Solution: Invert your stoichiometry. Use a slight excess of the primary amine (1.5 to 2.0 equiv) relative to the azepanone. Alternatively, pre-forming the imine in methanol followed by reduction with NaBH₄ is a proven stepwise method to completely suppress dialkylation[1].

Q: My N-benzyl protecting group is cleaving during the reaction. What is happening? A: If you are using catalytic hydrogenation (e.g., Pd/C with H₂ gas) to drive the reductive amination, the palladium catalyst is performing a hydrogenolysis of your N-benzyl group[4]. Solution: Catalytic hydrogenation is not orthogonal to benzyl or Cbz protecting groups. Switch to a hydride-based reducing agent like STAB or NaBH₃CN, which leave N-benzyl groups completely intact.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Support Center: Optimizing Purification of Hydrophilic Amine Dihydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying hydrophilic amine dihydrochlorides presents a unique set of chromatographic challenges. Because these molecules possess highly polar amine groups and exist as fully ionized salts (dihydrochlorides), they exhibit extreme water solubility and virtually no retention on standard reversed-phase columns.

This guide is designed for researchers and drug development professionals. It bypasses basic chromatography overviews to deliver deep mechanistic troubleshooting, decision-making workflows, and self-validating protocols to ensure your purifications are reproducible and high-yielding.

Strategic Decision Workflows

Selecting the correct chromatographic modality is the most critical step in purifying an amine dihydrochloride. The decision relies heavily on your purification scale and whether your downstream applications can tolerate volatile additives.

DecisionTree Start Target: Hydrophilic Amine Dihydrochloride Scale What is the Purification Scale? Start->Scale HILIC HILIC (Amide/Zwitterionic) High ACN + Volatile Buffer Scale->HILIC Analytical / Semi-Prep (Need MS Compatibility) IPRP IP-RPLC (C18) Add TFA or HFBA Scale->IPRP Preparative Scale (Volatile Additives OK) SCX Strong Cation Exchange (SCX) Salt/pH Gradient Elution Scale->SCX Bulk / Industrial Prep (Desalting Required)

Caption: Decision matrix for selecting the optimal purification modality for hydrophilic amine salts.

Troubleshooting & FAQs (Mechanistic Deep Dive)

Q: Why does my hydrophilic amine dihydrochloride elute in the void volume on a standard C18 column? A: Causality: Amine dihydrochlorides are fully ionized at typical mobile phase pH levels (pH 2–7). The positive charges on the protonated amines, combined with the highly polar chloride counterions, create a massive hydration sphere. Standard C18 stationary phases rely on hydrophobic (van der Waals) interactions. Because the hydration energy of the amine salt far exceeds its hydrophobic interaction potential with the C18 alkyl chains, the molecule is excluded from the stationary phase and elutes in the void volume (


)1[1].

Q: How can I increase retention without abandoning a reversed-phase setup? A: Causality: You must chemically mask the charge to increase the apparent hydrophobicity of the molecule. This is achieved via Ion-Pairing Reversed-Phase Chromatography (IP-RPLC). By adding an anionic ion-pairing reagent—such as Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA)—to the mobile phase, the negatively charged pairing ion forms a reversible, neutral hydrophobic complex with the protonated amine. The lipophilic tail of the ion-pairing reagent then interacts with the C18 stationary phase, significantly delaying elution2[2].

Q: I am using HILIC, but my peak shapes are terrible and retention times are irreproducible. What is going wrong? A: Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) relies on the differential distribution of the analyte between an acetonitrile-rich mobile phase and a water-enriched layer adsorbed onto a hydrophilic stationary phase 3[3]. Poor peak shape and irreproducibility usually stem from two mechanistic failures:

  • Sample Diluent Mismatch: Injecting the amine dihydrochloride dissolved in 100% water locally washes away the immobilized water layer on the column. Always dilute the sample in at least 50–70% acetonitrile before injection.

  • Secondary Electrostatic Interactions: The dihydrochloride salt can locally shift the pH, causing unpredictable secondary interactions with the stationary phase. Using a volatile buffer (e.g., 10–20 mM ammonium formate) standardizes the ionic strength and suppresses these secondary interactions.

Q: Why do peak deformations (e.g., splitting or tailing) occur during preparative scaling? A: Causality: During preparative chromatography, highly overloaded conditions disrupt the equilibrium between the mobile phase and the stationary phase. For polyamines, secondary equilibria involving the amine functional groups and residual silanols cause peak splitting or severe tailing. Maintaining a sufficient concentration of the ion-pairing agent ensures that these secondary interactions remain saturated and stable across the entire analyte band4[4].

Mechanistic Pathways of Retention

Mechanism cluster_HILIC HILIC Mechanism cluster_IP Ion-Pairing Mechanism Analyte Amine Dihydrochloride (Highly Polar, Cationic) WaterLayer Immobilized Aqueous Layer (Polar Stationary Phase) Analyte->WaterLayer Injected in >70% ACN IP_Reagent Ion-Pairing Reagent (e.g., TFA-, HFBA-) Analyte->IP_Reagent Electrostatic interaction Partitioning Liquid-Liquid Partitioning & Electrostatic Binding WaterLayer->Partitioning Analyte partitions into water layer Complex Neutral Hydrophobic Complex IP_Reagent->Complex Charge masking RP_Column Reversed-Phase (C18) Complex->RP_Column Hydrophobic retention

Caption: Mechanistic comparison of HILIC vs. Ion-Pairing Reversed-Phase Chromatography (IP-RPLC).

Quantitative Data: Reagent Selection

When opting for IP-RPLC, the choice of ion-pairing reagent dictates both the retention factor and downstream compatibility. Use the table below to select the optimal additive based on your analytical or preparative requirements.

ReagentAlkyl Chain LengthConcentration RangeVolatility (Prep/MS)Retention Increase Factor (

)
Trifluoroacetic Acid (TFA) C10.05% - 0.1% v/vHigh+
Pentafluoropropionic Acid (PFPA) C20.05% - 0.1% v/vHigh++
Heptafluorobutyric Acid (HFBA) C30.05% - 0.1% v/vHigh+++
Nonafluoropentanoic Acid (NFPA) C40.01% - 0.05% v/vModerate++++
Ammonium Formate N/A (Buffer)10 - 20 mMHighN/A (HILIC only)

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: IP-RPLC Preparative Workflow

Objective: Purify bulk hydrophilic amine dihydrochloride using HFBA as an ion-pairing agent on a C18 preparative column.

  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (0.1% HFBA in LC-MS grade

      
      ) and Mobile Phase B (0.1% HFBA in Acetonitrile).
      
    • Causality: HFBA provides a longer lipophilic tail than TFA, significantly increasing the retention of highly polar amines.

    • Self-Validation Checkpoint: Measure the pH of Mobile Phase A. It must read between 2.0 and 2.5. A higher pH indicates insufficient HFBA concentration, which will lead to incomplete charge masking and peak tailing.

  • Step 2: Column Equilibration

    • Action: Flush the C18 column with 95% A / 5% B for a minimum of 5 Column Volumes (CVs).

    • Causality: Ion-pairing reagents require time to dynamically coat the hydrophobic stationary phase.

    • Self-Validation Checkpoint: Monitor the UV baseline at 210 nm. The baseline must remain flat with <1 mAU drift over the final 2 CVs. If the baseline is drifting, the stationary phase is not fully saturated with HFBA.

  • Step 3: Sample Loading & Injection

    • Action: Dissolve the crude amine dihydrochloride in 100% Mobile Phase A. Do not exceed a loading capacity of 1-2 mg per mL of column volume.

    • Causality: Dissolving the sample in the exact starting mobile phase prevents localized solvent shock and premature elution.

    • Self-Validation Checkpoint: Perform a 1% volume pilot injection. Calculate the asymmetry factor (

      
      ) of the target peak. If 
      
      
      
      > 1.5, the sample is either too concentrated (exceeding local HFBA capacity) or the diluent contains too much organic solvent.
  • Step 4: Gradient Elution & Fraction Collection

    • Action: Run a shallow gradient (e.g., 5% to 40% B over 20 CVs).

    • Causality: Hydrophilic amines elute early even with ion-pairing; a shallow gradient maximizes resolution from closely eluting polar impurities.

    • Self-Validation Checkpoint: Analyze the first collected fraction via analytical LC-MS. If the target mass is present but purity is <95%, immediately decrease the gradient slope for subsequent runs.

Protocol B: HILIC Analytical/Semi-Prep Workflow

Objective: High-resolution separation of highly polar amine salts using a Zwitterionic (ZIC-HILIC) or Amide column.

  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (20 mM Ammonium Formate in

      
      , pH 3.0) and Mobile Phase B (90% Acetonitrile / 10% Mobile Phase A).
      
    • Causality: The high organic content drives HILIC retention, while the aqueous buffer maintains a stable pH and standardizes the ionic strength, preventing secondary electrostatic repulsions.

    • Self-Validation Checkpoint: Visually inspect Mobile Phase B. If the solution is cloudy, the buffer salt has precipitated. You must ensure the salt is fully dissolved in the aqueous portion before adding the acetonitrile.

  • Step 2: Column Equilibration (Critical Step)

    • Action: Equilibrate the column at 95% B for at least 15-20 CVs.

    • Causality: HILIC columns require extensive equilibration to establish the immobilized water-enriched layer on the stationary phase.

    • Self-Validation Checkpoint: Run two consecutive "blank" gradient runs. Overlay the chromatograms. If the system peaks (or baseline disturbances) shift by more than 0.1 minutes between runs, the water layer is not yet stable. Continue equilibration.

  • Step 3: Sample Preparation & Injection

    • Action: Dilute the sample in a diluent matching the starting conditions (e.g., 95% Acetonitrile / 5% Water).

    • Causality: Injecting a highly aqueous sample will locally wash away the stationary phase's water layer, causing peak splitting and retention time shifts.

    • Self-Validation Checkpoint: If the sample does not fully dissolve in 95% ACN, add up to 10% water or 5% methanol dropwise until clear. If peak splitting occurs upon injection, the diluent is still too strong (too aqueous); reduce the injection volume by 50%.

References

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications , Technology Networks.2

  • Reversed-phase chromatography , Wikipedia. 1

  • The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides , ResearchGate. 4

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis , AMSbiopharma. 3

Sources

Resolving solubility issues of azepane salts in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic workflows that stall simply because an intermediate compound refuses to stay in solution.

Azepane (hexamethyleneimine) is a highly versatile, seven-membered cyclic amine widely used in pharmaceutical and materials synthesis[1]. While the neutral azepane free base is highly miscible in most organic solvents, protonating it to form a salt (such as azepane hydrochloride or hydrobromide) drastically alters its physicochemical profile[2]. The resulting amine salts possess high ionic polarity and strong crystal lattice energies, making them notoriously insoluble in low-polarity organic solvents like dichloromethane (DCM), toluene, or ethyl acetate[3][4].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring your reactions proceed with optimal kinetics and yield.

Diagnostic Workflow

Before altering your reaction conditions, use the following logical matrix to determine the least disruptive and most effective intervention for your specific workflow.

AzepaneSolubility A Azepane Salt Insoluble in Target Organic Solvent B Is the salt form strictly required for the reaction? A->B C Perform In-Situ Free-Basing (Add Base, e.g., Et3N or NaOH) B->C No D Perform Counterion Exchange (e.g., Cl- to Tosylate-) B->D Yes, but counterion is flexible E Use Co-Solvent Blending (Add 5-10% DMF or MeOH) B->E Yes, specific salt required F Phase Transfer Catalysis (e.g., TBAB in Biphasic System) E->F Still insoluble

Decision matrix for resolving azepane salt solubility issues in organic synthesis.

Core Troubleshooting Guide

Q1: My azepane hydrochloride intermediate crashes out of dichloromethane (DCM) immediately. Why does this happen, and what is the simplest fix? Causality: The insolubility is driven by the high lattice energy of the azepanium chloride salt. Chloride is a small, "hard" anion with a high charge density, forming strong ionic bonds with the protonated azepane ring. DCM has a low dielectric constant and cannot provide sufficient solvation energy to disrupt this ionic lattice[4][5]. Solution: If your downstream chemistry does not strictly require the protonated salt form, the most robust solution is in-situ free-basing . By neutralizing the salt with a mild organic base (like triethylamine or DIPEA), you convert the highly polar azepanium ion back into the neutral azepane free base, which is completely miscible in non-polar solvents[1][2].

Q2: I must use the salt form to protect the amine lone pair during my reaction, but it won't dissolve in my organic solvent. How can I modify the system? Causality: When the salt form is mandatory, you must manipulate either the solvent's dielectric constant or the salt's intrinsic lattice energy to achieve dissolution. Solution: You have two primary chemical levers to pull:

  • Counterion Exchange: Swap the small, hard chloride anion for a larger, more lipophilic counterion such as tosylate (TsO⁻), mesylate (MsO⁻), or tetraphenylborate (BPh₄⁻). The larger ionic radius disperses the negative charge, significantly lowering the lattice energy and enhancing lipophilicity for organic media[5][6].

  • Co-solvent Blending: Introduce 5–10% v/v of a polar aprotic solvent (e.g., DMF or DMSO) or a polar protic solvent (e.g., Methanol) to your primary organic solvent. This drastically increases the overall polarity and hydrogen-bonding capacity of the solvent matrix without completely changing the reaction environment[7].

Q3: I am running an alkylation on the azepane nitrogen in a biphasic system (water/toluene), but the reaction is extremely slow. How do I improve mass transfer? Causality: The azepane hydrochloride salt is highly hydrophilic and remains trapped in the aqueous phase[8], while your alkylating agent resides in the organic (toluene) phase. The reaction only occurs at the microscopic interfacial boundary, leading to sluggish kinetics. Solution: Implement Phase Transfer Catalysis (PTC) . Adding a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) facilitates the transport of the reactive species across the phase boundary, effectively solubilizing the reacting ion pair within the organic phase.

Data Presentation: Comparative Solubility Profiles

Understanding the relationship between the counterion and the solvent's dielectric constant is critical. The table below summarizes the expected solubility behavior of various azepane forms.

Solvent SystemDielectric Constant (ε)Azepane (Free Base)Azepane HydrochlorideAzepane Tosylate
Water 80.1Moderately SolubleHighly Soluble Soluble
Methanol 32.7Highly SolubleSolubleHighly Soluble
Dichloromethane (DCM) 9.1Highly Soluble InsolubleSoluble
Toluene 2.4Highly Soluble InsolubleSparingly Soluble
Hexane 1.9Highly Soluble InsolubleInsoluble

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, protocols must contain built-in validation checks. Below are the step-by-step methodologies for the two most common solubility interventions.

Protocol 1: In-Situ Free-Basing and Solvent Extraction

Use this when the free amine is required or acceptable for the subsequent reaction step.

  • Suspension: Suspend 1.0 eq of the azepane salt in the target organic solvent (e.g., DCM or Ethyl Acetate).

  • Neutralization: Slowly add an equal volume of 1M aqueous NaOH or saturated NaHCO₃ to the suspension under vigorous stirring.

    • Causality: The aqueous base deprotonates the azepanium ion, breaking the ionic lattice and driving the neutral azepane into the organic phase.

  • Validation Step (Critical): Stop stirring and allow the phases to separate. Extract a drop of the aqueous layer and test it with pH paper. The pH must be > 10. If it is lower, the deprotonation is incomplete (Azepane pKa is ~11); add more base until pH > 10 is achieved.

  • Isolation: Separate the organic layer, wash once with brine to remove residual water/salts, dry over anhydrous Na₂SO₄, and filter. The resulting solution contains the fully solubilized free base.

Protocol 2: Counterion Exchange via Metathesis (Chloride to Tosylate)

Use this when the salt form is mandatory, but lipophilicity must be increased.

  • Dissolution: Dissolve 1.0 eq of Azepane Hydrochloride in a minimum volume of a polar protic solvent (e.g., Methanol) where it is fully soluble.

  • Metathesis: Add 1.05 eq of Silver Tosylate (AgOTs) to the solution and stir at room temperature, protected from light.

    • Causality: The formation of highly insoluble Silver Chloride (AgCl) drives the metathesis reaction forward thermodynamically.

  • Validation Step (Critical): Observe the reaction flask. You must see the immediate precipitation of a dense, white solid (AgCl). If no precipitate forms, the starting material was not a chloride/bromide salt, or the reagents have degraded.

  • Filtration: Filter the suspension through a pad of Celite to completely remove the AgCl precipitate.

  • Recovery: Concentrate the filtrate under reduced pressure to yield Azepane Tosylate, which will exhibit vastly superior solubility in moderately polar organic solvents like DCM or THF.

Frequently Asked Questions (FAQs)

Can I use temperature to force the azepane salt into solution? Heating increases the kinetic energy of the solvent molecules, which can temporarily improve the dissolution rate[5]. However, this often leads to supersaturation. If your reaction takes hours, the salt is highly likely to precipitate (crash out) as the solution cools back to room temperature, ruining your stoichiometry[7].

Will sonication help dissolve my compound? Sonication provides mechanical agitation that breaks down crystalline aggregates, increasing the surface area available for solvation[7]. It is an excellent first step to ensure you aren't confusing "slow dissolution kinetics" with "absolute insolubility." However, if the thermodynamic solubility limit is near zero, sonication will not force it into solution.

Why does my compound dissolve in DMSO, but crash out when I add it to my reaction mixture? This is a classic solvent-shock phenomenon. While azepane salts are highly soluble in pure DMSO, diluting that DMSO stock into a large volume of a non-polar solvent (like toluene) rapidly shifts the bulk dielectric constant. The compound immediately precipitates because the new solvent environment cannot support the ionic lattice[7]. To fix this, you must lower your stock concentration or use a transitional co-solvent gradient.

References

  • AskFilo. "Amines salts are soluble in water but insoluble in organic solvent". Available at: [Link]

  • PubChem - NIH. "Azepane | C6H13N | CID 8119". Available at: [Link]

  • PatSnap. "Achieving Amide Salt Formation for Pharmaceutical Stability". Available at: [Link]

  • TutorChase. "Basicity and Salt Formation (13.1.1) | OCR A-Level Chemistry Notes". Available at: [Link]

Sources

Technical Support Center: Preventing Oxidation of Primary Amines in Azepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and formulation scientists working with azepane derivatives containing primary amines. These 7-membered nitrogen heterocycles are highly valuable in drug discovery but present significant stability challenges due to their susceptibility to oxidative degradation.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and field-proven protocols to ensure the integrity of your compounds from bench synthesis to final drug formulation.

Section 1: Mechanistic Knowledge Base

Q: Why are primary amines attached to azepane rings so prone to oxidation during synthesis and storage? A: The oxidative lability stems fundamentally from the nitrogen atom's lone pair of electrons, which is highly reactive toward atmospheric oxygen, transition metals, and peroxides[1][2]. When the amine is in its free-base form, it can readily undergo electron transfer to form an aminium radical cation. Furthermore, the azepane ring itself is metabolically and chemically labile; oxidation often occurs at the carbon atom in the


-position to the nitrogen, leading to chemically unstable intermediates that cause ring cleavage or the formation of hydroxylamines, nitroso, and nitro compounds[1][3].

Q: How does pH affect the oxidation rate of these compounds in solution? A: There is a direct causal relationship between the protonation state of the amine and its oxidation potential. Lowering the pH protonates the primary amine to form an ammonium salt. This ties up the nitrogen lone pair, drastically reducing its electron density and slowing down reactions with oxidizing agents like hydrogen peroxide[2].

OxidationPathway A Azepane Primary Amine (Free Base) B Reactive Nitrogen Lone Pair A->B C Alpha-Carbon Oxidation A->C D Aminium Radical / Hydroxylamine B->D O2 / Peroxides E Ring Cleavage / Nitroso Compounds C->E CYP450 / Oxidants D->E F Intervention: Protection (e.g., Boc, Cbz) F->B Delocalizes Lone Pair G Intervention: Protonation (pH Control) G->B Forms Ammonium Salt

Mechanistic pathways of azepane amine oxidation and targeted chemical interventions.

Section 2: Synthetic Troubleshooting & Protection Strategies

Q: I am observing brown discoloration and low yields when synthesizing my azepane derivative. How can I prevent this? A: Discoloration is a hallmark of amine oxidation, often yielding highly colored polymeric impurities. To prevent this, you must mask the primary amine during synthesis. Converting the amine into a carbamate (such as a Boc or Cbz group) is the most effective strategy. The tert-butoxycarbonyl (Boc) group delocalizes the nitrogen lone pair into the adjacent carbonyl group via resonance, rendering the nitrogen non-nucleophilic and inert to oxidation[4][5].

Quantitative Comparison of Common Amine Protecting Groups
Protecting GroupReagentDeprotection ConditionsStability to OxidationYield Impact (Typical)
Boc (tert-Butoxycarbonyl)Boc₂OMild Acid (TFA or HCl)Excellent+30-50% vs unprotected
Cbz (Carboxybenzyl)Cbz-ClHydrogenolysis (H₂ / Pd/C)Excellent+25-45% vs unprotected
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-ClMild Base (Piperidine)Good+20-40% vs unprotected
Salt Formation (HCl salt)HCl gas/solutionNeutralization (NaOH/NaHCO₃)ModerateVariable (pH dependent)
Protocol: Self-Validating Boc Protection of Azepane Primary Amines

This methodology utilizes a nucleophilic acyl substitution mechanism. The reaction is self-validating: the decomposition of the tert-butyl carbonate leaving group generates CO₂ gas. Active bubbling serves as an immediate visual confirmation that the protection is successfully proceeding[4][5].

  • Preparation: Dissolve 1.0 mmol of the azepane primary amine in 10 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask[4][5].

  • Base Addition: Add 1.1 to 1.5 equivalents of triethylamine (TEA). Causality: The base neutralizes any acid formed during the reaction and abstracts a proton from the positively charged amine intermediate, driving the reaction forward[5].

  • Reagent Addition: Slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O)[4]. Warning: Do not use a closed system. The reaction produces CO₂ gas, which will pressurize sealed glassware[5].

  • Monitoring: Stir at room temperature and monitor via Thin Layer Chromatography (TLC). The reaction is complete when the ninhydrin-active primary amine spot disappears.

  • Quenching & Workup: Quench the mixture with a saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

Section 3: Formulation & Drug Product Development

Q: Our formulated azepane drug product degrades over time in stability chambers. What are the primary formulation culprits? A: In solid and liquid formulations, excipients are the most common sources of oxidation initiators. Many polymeric excipients (like PEGs or polysorbates) contain trace levels of hydroperoxides and transition metals[2]. When the drug remains in a non-ionized (free base) form, it is highly susceptible to these trace peroxides, leading to N-oxide or hydroxylamine formation[2].

Q: How do we mitigate oxidation during the manufacturing and filling process? A: Implement a three-pronged approach targeting the chemical environment and physical exposure:

  • Inert Atmosphere Processing: Manufacture and store the formulations under an inert atmosphere (nitrogen or argon). Purging oxygen from processing equipment and blanketing storage tanks with nitrogen displaces atmospheric oxygen, directly removing the primary oxidant[1][6].

  • Antioxidant Incorporation: Add free-radical scavengers such as ascorbic acid, butylated hydroxyanisole (BHA), or tocopherols to the formulation. These compounds preferentially react with reactive oxygen species, protecting the active pharmaceutical ingredient (API)[6].

  • pH Optimization: Formulate the API as a salt (e.g., HCl or mesylate) and maintain the formulation pH below the pKa of the primary amine to ensure it remains protonated[2].

FormulationDecisionTree Start Formulation Stability Issue Detected CheckpH Is the API formulated as a free base? Start->CheckpH Protonate Adjust pH / Form Salt (Protonate Amine) CheckpH->Protonate Yes CheckExcipients Are excipients high in peroxides/metals? CheckpH->CheckExcipients No Protonate->CheckExcipients AddAntioxidants Add Antioxidants (e.g., Ascorbic Acid, BHA) CheckExcipients->AddAntioxidants Yes CheckAtmosphere Is manufacturing exposed to ambient air? CheckExcipients->CheckAtmosphere No AddAntioxidants->CheckAtmosphere InertGas Implement N2/Ar Blanketing & Sparging CheckAtmosphere->InertGas Yes Stable Stable Formulation Achieved CheckAtmosphere->Stable No InertGas->Stable

Stepwise decision tree for troubleshooting and mitigating oxidation in drug formulations.

References

  • Title: How to prevent the oxidation of Amine Catalyst? Source: mingxupu.com URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: nih.gov (PMC) URL: [Link]

  • Title: Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands Source: nih.gov (PMC) URL: [Link]

  • Title: How to Mitigate Oxidation in Drug Formulations Source: patsnap.com URL: [Link]

Sources

Crystallization techniques for 1-Isopropyl-4-azepanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 1-Isopropyl-4-azepanamine Dihydrochloride

Executive Summary & Physicochemical Profile

Compound: 1-Isopropyl-4-azepanamine dihydrochloride CAS: 2166292-22-2 (Free base analog reference: 2166292-22-2 for Azepan-4-amine 2HCl core) Formula: C₉H₂₂Cl₂N₂ Molecular Weight: ~229.2 g/mol (Salt form)

As a Senior Application Scientist, I must emphasize that this compound is a highly polar, hygroscopic diamine salt .[1] The presence of the azepane ring (7-membered) confers conformational flexibility, while the dihydrochloride nature creates a high lattice energy that competes with strong hydration forces.

Key Challenge: The primary failure mode is "oiling out" (liquid-liquid phase separation) rather than crystallization, due to the compound's high affinity for water and lower alcohols.

Solubility Profile (Estimated for 2HCl Salt)
SolventSolubilityApplication
Water Very High (>500 mg/mL)Avoid for crystallization (yield loss). Good for dissolution if lyophilizing.
Methanol (MeOH) HighPrimary Solvent. Best for dissolving crude solids.
Ethanol (EtOH) Moderate (Hot) / Low (Cold)Ideal Solvent. Enables cooling crystallization.
Isopropanol (IPA) LowAnti-solvent. Promotes precipitation when added to MeOH/EtOH.
Ethyl Acetate (EtOAc) InsolubleStrong Anti-solvent. Forces rapid precipitation (risk of oiling).
Dichloromethane (DCM) InsolubleUsed to wash away non-polar impurities from the crude cake.

Recommended Crystallization Protocols

These protocols are designed to bypass the common "oiling out" phase by controlling supersaturation kinetics.

Protocol A: The "Golden Path" (Methanol / Ethyl Acetate Displacement)

Best for: High-purity recovery from crude oily residues.

  • Dissolution: Dissolve the crude 1-Isopropyl-4-azepanamine 2HCl in the minimum volume of dry Methanol (MeOH) at room temperature.

    • Metric: Target ~5-7 mL MeOH per gram of salt.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble particulates (dust, silica).

  • Nucleation: Place the filtrate in a stirred vessel. Slowly add Ethyl Acetate (EtOAc) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Seeding (Critical): If available, add a seed crystal. If not, scratch the glass wall with a glass rod to induce nucleation.

  • Growth: Continue adding EtOAc very slowly (over 1-2 hours) until the ratio of MeOH:EtOAc is approx. 1:4.

  • Isolation: Cool the slurry to 0–4°C for 2 hours. Filter under nitrogen/argon (to prevent moisture uptake).

  • Drying: Dry in a vacuum oven at 40°C with P₂O₅ desiccant.

Protocol B: Reactive Crystallization (From Free Base)

Best for: Synthesis workup (converting the amine oil to solid salt).

  • Solvation: Dissolve the free base (1-Isopropyl-4-azepanamine) in dry Diethyl Ether or MTBE (10 mL/g).

  • Acidification: Cool to 0°C. Slowly add 2.2 equivalents of HCl in Dioxane (4M) or HCl in IPA (5-6M).

    • Note: Do not use aqueous HCl, or you will get a syrup.[1]

  • Precipitation: The dihydrochloride salt should precipitate immediately as a white solid.

  • Maturation: Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Wash: Filter and wash the cake with fresh cold Ether/MTBE to remove excess acid and organic impurities.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. What happened? A: This is "oiling out." It occurs when the anti-solvent (e.g., EtOAc or Ether) is added too quickly, or the concentration is too high, causing the salt to separate as a second liquid phase before it can organize into a crystal lattice.[1]

  • Fix: Re-dissolve the oil by adding just enough Methanol (heating if necessary). Once clear, let it cool slowly to room temp. Add the anti-solvent much slower (dropwise) and ensure vigorous stirring. Seeding is essential here.

Q2: The crystals become a liquid puddle within minutes of filtration. Is it melting? A: No, it is deliquescing . The dihydrochloride salt is extremely hygroscopic and is pulling moisture from the air.

  • Fix: You must minimize air exposure.

    • Use a sintered glass funnel with a nitrogen blanket during filtration.

    • Move the wet cake immediately to a vacuum desiccator.

    • Store the final product under Argon in a tightly sealed vial.

Q3: My yield is very low (<50%). Where is the product? A: It is likely remaining in the mother liquor due to the high solubility of the diamine salt in alcohols.

  • Fix:

    • Cool the mother liquor to -20°C (freezer) overnight.

    • Increase the ratio of Anti-solvent (EtOAc/Ether) to Solvent (MeOH) to 10:1.

    • Check the pH.[2][3] Ensure you have excess HCl; mono-protonated species are more soluble in organics than the dihydrochloride.

Q4: The crystals are yellow/brown instead of white. A: Amines are prone to oxidation. The color comes from N-oxide impurities or polymerized byproducts.

  • Fix: Perform a "charcoal drop." Dissolve the salt in hot Methanol, add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite. Then proceed with Protocol A .

Process Visualization (Workflow)

CrystallizationWorkflow Start Crude 1-Isopropyl-4-azepanamine 2HCl Dissolution Dissolve in min. vol. Methanol (25°C) Start->Dissolution Filter Filter (remove particulates) Dissolution->Filter Nucleation Add EtOAc dropwise until turbid Filter->Nucleation Decision Oiling Out? Nucleation->Decision Remedy Add MeOH to redissolve -> Slower addition Decision->Remedy Yes Crystallization Slow cooling to 0-4°C Decision->Crystallization No (Cloudy) Remedy->Nucleation Isolation Filter under N2 -> Vac Oven (40°C) Crystallization->Isolation

Caption: Step-by-step workflow for the purification of 1-Isopropyl-4-azepanamine 2HCl via Methanol/Ethyl Acetate displacement, including a feedback loop for correcting phase separation (oiling out).

References

  • BenchChem. (2025). Synthesis routes of 1-Isopropylpiperidin-4-amine dihydrochloride. (Analogous 6-membered ring crystallization). Retrieved from

  • Organic Syntheses. (1950). Acetophenone, 2-amino-, hydrochloride.[1][4] (General procedure for amine hydrochloride precipitation using IPA/HCl). Org. Synth. 30,[1][5] 2. Retrieved from

  • Google Patents. (2021). CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride. (Crystallization of isopropylamine salts using Ethyl Acetate/HCl). Retrieved from

  • PrepChem. (2024). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. (Purification of piperazine diamines via Methanol/Ethanol recrystallization). Retrieved from

Sources

Technical Support Center: Minimizing Side Reactions in Azepane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for azepane functionalization. The unique seven-membered ring of azepane, a privileged scaffold in medicinal chemistry, presents a distinct set of synthetic challenges.[1][2] Its inherent conformational flexibility and ring strain can lead to a variety of undesired side reactions, complicating synthesis and purification.[3][4] This guide is designed to provide in-depth, practical solutions to common problems encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the underlying chemical principles governing azepane reactivity.

Q1: Why is the azepane ring more susceptible to side reactions compared to smaller rings like piperidine?

A1: The increased reactivity and propensity for side reactions in azepanes stem from several key factors:

  • Torsional and Transannular Strain: Seven-membered rings suffer from significant torsional strain (from eclipsing C-H bonds) and transannular strain (unfavorable interactions between substituents on non-adjacent carbons).[3][5][6] This inherent strain makes the ring more susceptible to reactions that can relieve it, such as ring-opening.

  • Increased Flexibility: Unlike the relatively rigid chair conformation of cyclohexane or piperidine, the azepane ring is highly flexible and can adopt multiple low-energy conformations. This flexibility can make it difficult to achieve high stereoselectivity during functionalization.

  • Proximity of Reactive Sites: The three-dimensional structure of the azepane ring can bring the nitrogen atom and various ring carbons into close proximity, facilitating unexpected intramolecular reactions (transannular cyclizations).[7][8]

Q2: What are the most common side reactions I should be aware of when functionalizing an azepane core?

A2: The most frequently encountered side reactions include:

  • Ring-Opening: Nucleophilic attack or harsh reaction conditions can lead to the cleavage of the seven-membered ring.

  • Over-alkylation: The nitrogen atom can be alkylated multiple times, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[9]

  • Lack of Regioselectivity: Functionalization of the carbon skeleton can result in a mixture of isomers (e.g., C2 vs. C3 vs. C4 functionalization) due to the similar reactivity of the methylene groups.[10][11]

  • Epimerization: If a stereocenter is present on the ring, harsh basic or acidic conditions can lead to its inversion, resulting in a loss of stereochemical purity.

Part 2: Troubleshooting Guide: Specific Experimental Issues

This section provides detailed, actionable advice for specific problems you might encounter at the bench.

Problem 1: My N-alkylation reaction is low-yielding, and I'm isolating a ring-opened byproduct.

A: This is a classic problem often caused by the choice of base and reaction conditions being too harsh for the strained azepane ring.

The Underlying Mechanism: Hofmann Elimination

Strong, sterically hindered bases can deprotonate a proton on a carbon adjacent to the nitrogen, leading to an elimination reaction that cleaves the ring. This is particularly problematic after initial N-alkylation, as the resulting tertiary amine can be a good leaving group.

Workflow for Troubleshooting N-Alkylation

Caption: A logical workflow for troubleshooting low yields and ring-opening during azepane N-alkylation.

Solutions & Protocols:

  • Choice of Base is Critical: Avoid strong, sterically hindered bases like LDA or LiHMDS. Instead, opt for milder, non-nucleophilic inorganic bases.

    BaseRationale
    K₂CO₃ or Cs₂CO₃ Mild, effective bases for many N-alkylations. Cesium carbonate is often superior due to the "cesium effect," which enhances the nucleophilicity of the amine.[12]
    NaH A strong but non-nucleophilic base. Use with caution and at low temperatures.[12]
    Proton Sponge A non-nucleophilic organic base that is excellent at scavenging acid byproducts without promoting elimination.
  • Lower the Reaction Temperature: Higher temperatures can favor elimination pathways.[10] Start your reaction at 0 °C or even -25 °C and allow it to slowly warm to room temperature.[10]

  • Consider the Alkylating Agent: Highly reactive alkylating agents like methyl iodide or benzyl bromide are more likely to lead to over-alkylation and subsequent side reactions. If possible, switch to a less reactive agent, such as an alkyl tosylate or mesylate.

Example Protocol: N-Benzylation of Azepane

  • Materials: Azepane (1.0 eq.), Benzyl bromide (1.1 eq.), Potassium carbonate (1.5 eq.), Acetonitrile (DMF or THF can also be used).[12]

  • Procedure:

    • To a solution of Azepane in acetonitrile, add potassium carbonate.

    • Stir the mixture at room temperature for 15-30 minutes.[12]

    • Add the benzyl bromide dropwise to the reaction mixture.[12]

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.

    • Upon completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.[12]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

    • Purify by column chromatography on silica gel to obtain the N-benzylated azepane.[12]

Problem 2: My C-H functionalization reaction is not regioselective, giving me a mixture of isomers.

A: Achieving regioselectivity on the azepane ring is a significant challenge due to the electronic similarity of the C-H bonds. The solution often lies in using a directing group or carefully selecting the catalyst.

The Underlying Principle: Directing Group Strategies

A directing group, typically attached to the nitrogen, can coordinate to the metal catalyst and position it to activate a specific C-H bond, usually at the C2 or C7 position.[11][13]

Mechanism of Directed C-H Functionalization

Directed_CH_Functionalization cluster_0 Catalytic Cycle A Azepane with Directing Group (DG) B Coordination of Catalyst (e.g., Pd) A->B + Catalyst C C-H Activation (Cyclometalation) B->C Directed D Oxidative Addition of R-X C->D + R-X E Reductive Elimination D->E E->B Catalyst Regeneration F Functionalized Azepane E->F Product Release

Caption: A simplified catalytic cycle for directed C-H functionalization of azepane.

Solutions & Protocols:

  • Employ a Directing Group: This is the most robust strategy for controlling regioselectivity.

    Directing GroupTypical Target PositionRemovability
    Picolinamide C2/C7Amide hydrolysis
    2-Pyridylsulfonyl C2/C7Reductive cleavage
    N-Boc Can favor β-functionalization under certain photocatalytic conditions[14][15]Acid-labile
  • Catalyst and Ligand Control: In some cases, the choice of metal catalyst and its associated ligands can influence the regioselectivity, even without a strong directing group.[16][17] For instance, Rh(I) catalysts with monodentate phosphine ligands might favor the formation of five-membered rings in certain cycloisomerization reactions, while bidentate ligands can lead to seven-membered azepine products.[16][18]

  • Substrate-Based Control: The inherent stereochemistry and substitution pattern of your azepane derivative can sometimes favor functionalization at a specific position due to steric hindrance or conformational preferences.

Example Protocol: Directed C2-Arylation of N-(2-pyridylsulfonyl)azepane

  • Materials: N-(2-pyridylsulfonyl)azepane (1.0 eq.), Aryl iodide (1.5 eq.), Pd(OAc)₂ (5 mol%), Pivalic acid (30 mol%), K₂CO₃ (2.0 eq.), Anhydrous DMF.

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, combine N-(2-pyridylsulfonyl)azepane, aryl iodide, Pd(OAc)₂, pivalic acid, and K₂CO₃.

    • Add anhydrous DMF and degas the mixture.

    • Heat the reaction to 100-120 °C and monitor by LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the C2-arylated product.

Part 3: Data Summary and References

Table 1: Comparison of Conditions for N-Alkylation of Azepanes

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Key Side ReactionsReference
Benzyl BromideK₂CO₃Acetonitrile25>90Minimal[12]
Methyl IodideNaHTHF0 to 2570-85Over-alkylation, Ring-opening[12]
Ethyl BromoacetateCs₂CO₃DMF25~95Minimal[12]
Allyl BromideTEADCM0 to 2580-90Quaternization[19]

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., Long, S., & Kumar, H. M. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 539–560. [Link]

  • Furedi, A., et al. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. The Chemical Record, 19, 1-23.
  • Sisti, A. J., & Lohner, D. L. (1972). Transannular cyclization reactions in medium-sized ring amino alcohols. The Journal of Organic Chemistry, 37(17), 2785-2788.
  • Li, Y., et al. (2024).
  • Rubtsov, A. E., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)
  • Olotu, F. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14105-14122.
  • Ohtake, Y., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3815-3823.
  • Fülöp, F., et al. (2015). An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters and Azabicyclic β‐ and γ‐Lactams; Synthesis of Novel Functionalized Azaheterocyles. ChemistrySelect, 1(1), 1-6.
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • Wikipedia. (n.d.). Prelog strain. Retrieved from [Link]

  • Olotu, F. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14105-14122.
  • Garcı́a-López, J.-A., et al. (2015). Ring-strain-enabled Reaction Discovery: New Heterocycles From bicyclo[1.1.0]butanes. Accounts of Chemical Research, 48(5), 1378-1389.
  • Sisti, A. J., & Lohner, D. L. (1972). Transannular cyclization reactions in medium-sized ring amino alcohols. The Journal of Organic Chemistry, 37(17), 2785-2788.
  • Alicyclic Chemistry. Lecture 2. (n.d.). Transannular Strain (Medium, 8 – 11 membered, rings).
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4).
  • Topczewski, J. J., & Sanford, M. S. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 80(18), 9318-9333.
  • García-García, P., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(6), 4483-4494.
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • Faarasse, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763.
  • González-López, M., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Organic Letters, 17(18), 4542-4545.
  • Faarasse, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763.
  • KETCHA, D. M. (2015). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 13(33), 8758-8775.
  • Van der Eycken, J., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Garcı́a-López, J.-A., et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes.
  • Troshin, K., & Gevorgyan, V. (2016). Axial stereocontrol in tropos dibenz[c,e]azepines: the individual and cooperative effects of alkyl substituents. Chemical Science, 7(3), 2098-2103.
  • Daugulis, O. (2011). Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Current Organic Chemistry, 15(15), 2639-2655.
  • Wang, D., et al. (2023). Stereoselective Nondirected α-C(sp3)–H Functionalization of Oxygen Heterocycles. Accounts of Chemical Research, 56(15), 2025-2041.
  • Sigman, M. S., et al. (2020). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.
  • Strieth-Kalthoff, F., et al. (2020). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 142(32), 13763-13769.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Tunge, J. A., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society.
  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: 1-Isopropyl-4-azepanamine Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

1-Isopropyl-4-azepanamine (CAS: 10309-79-2 for generic/racemate structure reference) is a diamine intermediate characterized by a seven-membered azepane ring.[1][2] It possesses two basic nitrogen centers:[1]

  • N1 (Tertiary): Sterically hindered by the isopropyl group.[2]

  • N4 (Primary): The exocyclic amine, highly basic and nucleophilic.[2]

Critical Handling Warning: As a free base, this molecule is typically a viscous, hygroscopic oil or low-melting solid that rapidly absorbs atmospheric CO₂ to form carbamates.[1][2] It is prone to oxidation (N-oxide formation) and is difficult to handle in precise stoichiometric quantities.[2] Salt formation is not optional; it is required for chemical stability and process reproducibility. [2]

This guide addresses the specific challenges of stabilizing this intermediate through alternative salt forms beyond the standard hydrochloride.

Troubleshooting & FAQs

Q1: My 1-Isopropyl-4-azepanamine free base is an oil that won't crystallize. Is this normal?

Status: Normal behavior for low-molecular-weight diamines. Root Cause: The molecule lacks rigid planarity and hydrogen bond donors/acceptors sufficient to form a stable crystal lattice in its neutral state. The isopropyl group adds rotational freedom, lowering the melting point. Solution: Do not attempt to crystallize the free base.[2] Convert it immediately to a salt.[2] If you must store the base, keep it under Argon at -20°C.[2]

Q2: The Hydrochloride (HCl) salt is extremely hygroscopic and turns into a "gum." What went wrong?

Analysis: You likely formed the dihydrochloride salt.[2]

  • Mechanism: The molecule has two protonation sites.[2] The dihydrochloride often has a high charge density and high lattice energy, but if the crystal packing isn't optimal, it greedily absorbs water to solvate the chloride ions.

  • Fix: Screen for the Monohydrochloride (controlled stoichiometry) or switch to a large organic counter-ion (e.g., Fumarate, Tosylate) which provides a hydrophobic shield and better packing.[2]

Q3: I see two spots on TLC after salt formation. Did I decompose the molecule?

Troubleshoot:

  • Check the Mobile Phase: If you are using an acidic mobile phase, the salt might be dissociating.[2]

  • Check for "Ghost" Spots: Primary amines can react with acetone or ethyl acetate (common solvents) to form imines or amides if heated.[2]

  • Chirality: Note that C4 is a stereocenter . If you used a chiral acid (e.g., Tartaric acid), you may be seeing diastereomeric separation if your TLC conditions are chiral-selective (rare on standard plates) or if you have actually resolved the enantiomers and are seeing impurities.[2]

Salt Selection Strategy (Decision Matrix)

The following table summarizes recommended counter-ions based on the specific "Failure Mode" of the standard HCl salt.

Target PropertyRecommended Counter-ionStoichiometryRationale
Non-Hygroscopic Solid Fumarate 1:1 (Mono)Trans-geometry of fumaric acid promotes excellent packing; usually forms high-melting, non-hygroscopic solids.[1][2]
High Solubility (Water) Dihydrochloride 1:2Maximum ionization; useful for aqueous formulations but difficult to handle dry.[2]
Chiral Resolution L-Tartrate / D-Tartrate 1:1 or 1:2The two basic centers allow for formation of diastereomeric salts, enabling separation of (R) and (S) enantiomers via fractional crystallization.[1][2]
Lipophilicity Tosylate / Napsylate 1:1Large aromatic anions increase solubility in organic solvents (DCM, EtOAc) for subsequent coupling reactions.[2]
Visual Workflow: Salt Screening Logic

SaltSelection Start Start: 1-Isopropyl-4-azepanamine (Oil) Goal Define Goal Start->Goal StableSolid Need Stable Solid (Storage/Transport) Goal->StableSolid Resolution Need Enantiopure (R) or (S) Goal->Resolution Solubility Need High Organic Solubility Goal->Solubility Fumarate Screen: Fumarate (1:1) Succinate (1:1) StableSolid->Fumarate Best Packing Tartrate Screen: L-Tartaric Acid Dibenzoyl-L-Tartaric Acid Resolution->Tartrate Chiral discrimination Tosylate Screen: p-Toluenesulfonic Acid Solubility->Tosylate Lipophilic Anion CheckHygro Check Hygroscopicity (DVS / Visual) Fumarate->CheckHygro CheckYield Check Diastereomeric Excess (de) Tartrate->CheckYield

Caption: Decision tree for selecting the optimal counter-ion based on downstream application requirements.

Experimental Protocols

Protocol A: Synthesis of 1-Isopropyl-4-azepanamine Hemifumarate (Recommended for Stability)

This protocol targets the hemifumarate or monofumarate, which are historically the most crystalline forms for azepane diamines.[1]

Reagents:

  • Crude 1-Isopropyl-4-azepanamine (Free Base).[1]

  • Fumaric Acid (High Purity).

  • Solvent: Isopropanol (IPA) and Ethanol (EtOH).

Step-by-Step:

  • Dissolution: Dissolve 10.0 mmol of the free base oil in 20 mL of absolute Ethanol.

  • Acid Preparation: In a separate flask, dissolve 10.0 mmol (1.0 eq) of Fumaric acid in 30 mL of hot Ethanol (approx. 60°C).

    • Note: If targeting the Hemifumarate (2:1 Base:Acid), use 5.0 mmol of acid.

  • Addition: Slowly add the hot acid solution to the amine solution with vigorous stirring. The mixture may warm slightly (exothermic).

  • Crystallization:

    • Allow the mixture to cool to room temperature naturally over 2 hours.

    • If no precipitate forms, add Isopropanol (IPA) dropwise until slight turbidity is observed, then seed with a glass rod scratch.[2]

    • Refrigerate at 4°C overnight.

  • Isolation: Filter the white crystalline solid under vacuum / N₂ blanket.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Checkpoint: Measure melting point.[2] A sharp MP (>140°C) indicates a successful salt formation.[2]

Protocol B: Hygroscopicity Stress Test (Quick Screen)

Before scaling up, validate the salt's stability.

  • Place 100 mg of the dried salt in an open vial.

  • Place the vial in a chamber with a saturated solution of NaCl (creates ~75% Relative Humidity).

  • Timepoints: Check at 1 hour, 24 hours, and 48 hours.

  • Fail Criteria: If the solid becomes deliquescent (turns to liquid) or clumps significantly, reject this salt form.

Analytical Characterization Guide

When analyzing your new salt form, look for these specific markers:

TechniqueWhat to Look ForCommon Pitfalls
¹H NMR (DMSO-d₆) Shift in the C4-H signal and N-isopropyl signals.[1][2] Integration of acid peak (e.g., alkene protons of fumarate at ~6.6 ppm) must match stoichiometry.Using CDCl₃ or MeOD might cause salt dissociation or exchange, leading to broad peaks.[2] Use DMSO-d₆ for stable salt spectra.[1][2]
DSC (Differential Scanning Calorimetry) A single, sharp endotherm (melting).[2]Multiple endotherms suggest polymorphism or solvate loss.[2] A broad peak suggests amorphous content.
XRPD (X-Ray Powder Diffraction) Distinct Bragg peaks.[2]A "halo" pattern indicates amorphous material.[2] Anneal the sample (heat and cool) to induce crystallinity.[3]

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The definitive guide on salt selection logic).

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.[1][2] (Methodology for screening).

  • Serajuddin, A. T. M. (2007).[2] "Salt formation to improve drug solubility".[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • PubChem Compound Summary. (n.d.). Azepane derivatives and general amine properties. National Library of Medicine.[2]

Disclaimer: This guide is for research purposes only. 1-Isopropyl-4-azepanamine is a chemical intermediate; users must consult the specific SDS for safety data regarding toxicity and handling.[1][2]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Isopropyl-4-azepanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of 1-Isopropyl-4-azepanamine dihydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

An Advanced Analytical Comparison Guide for Structural Elucidation

Executive Summary

Precise structural characterization of 1-Isopropyl-4-azepanamine dihydrochloride (CAS: Derivative of 1-isopropylazepan-4-amine) is critical in early-stage drug discovery, particularly for neuroactive ligand synthesis where azepane rings often replace piperidines to modulate receptor selectivity.[1]

This guide provides a technical comparison of analytical approaches, contrasting solvent systems (D₂O vs. DMSO-d₆) and structural analogs to ensure unambiguous identification. Unlike rigid piperidines, the azepane ring exhibits significant conformational flexibility (twist-chair/twist-boat), complicating spectral assignment. This document outlines a self-validating protocol for resolving these complexities.

Part 1: Structural Logic & Proton Assignment Strategy

To interpret the spectrum accurately, we must first map the magnetic environments. The molecule consists of three distinct domains: the Isopropyl Anchor , the Azepane Core , and the Ammonium Centers (visible only in non-exchangeable solvents).

Molecular Connectivity Diagram

The following diagram illustrates the proton environments and their expected connectivity logic.

G cluster_0 Domain A: Isopropyl Group cluster_1 Domain B: Azepane Ring cluster_2 Domain C: Salt Protons Iso_CH3 CH3 (Methyls) δ 1.30 ppm (d) Iso_CH CH (Methine) δ 3.45 ppm (sept) Iso_CH3->Iso_CH 3J Coupling (High) Ring_N_Alpha H-2, H-7 (α to Ring N) δ 3.10 - 3.60 ppm (m) Iso_CH->Ring_N_Alpha Through-Space (NOE) NH_Ring Ring NH+ (Tertiary) δ ~10.5 ppm (br) Iso_CH->NH_Ring pH Dependent Ring_Core H-3, H-5, H-6 (β/γ Protons) δ 1.80 - 2.40 ppm (m) Ring_N_Alpha->Ring_Core Vicinal Coupling Ring_Chiral H-4 (α to Amine) δ 3.40 - 3.60 ppm (m) Ring_Core->Ring_Chiral Vicinal Coupling NH_Amine Amine NH3+ (Primary) δ ~8.5 ppm (br)

Figure 1: Structural connectivity and predicted chemical shift logic for 1-Isopropyl-4-azepanamine dihydrochloride.

Part 2: Comparative Analysis of Analytical Conditions

The choice of solvent fundamentally alters the "performance" of the NMR analysis—defined here as resolution, proton visibility, and chemical shift dispersion.

Comparison 1: Solvent Selection (D₂O vs. DMSO-d₆)
FeatureMethod A: Deuterium Oxide (D₂O) Method B: DMSO-d₆ Verdict
Exchangeable Protons Invisible. NH protons exchange rapidly with D₂O (HOD peak at 4.79 ppm).Visible. Ammonium protons (R₃NH⁺ and R-NH₃⁺) appear as broad signals downfield (8–11 ppm).Use DMSO-d₆ for salt stoichiometry confirmation.
Spectral Crowding Low. Clean aliphatic region. HOD peak may obscure H-4 or H-2/7 depending on pH.High. Solvent residual peak (2.50 ppm) and water (3.33 ppm) often overlap with ring protons.Use D₂O for precise integration of the ring skeleton.
Salt Stability High. Dihydrochloride salt is fully soluble and stable.Moderate. Hygroscopic nature of the salt can broaden peaks in DMSO if not strictly dry.D₂O is preferred for routine purity checks.
Chemical Shifts slight upfield shift due to solvent polarity.Downfield shift of α-protons due to H-bonding.Shifts are not directly interchangeable.

Expert Insight: For a full characterization, run both . Use DMSO-d₆ to prove the "dihydrochloride" state (integration of NH peaks) and D₂O to resolve the complex azepane multiplets without solvent interference.

Comparison 2: Structural Differentiation (vs. 4-Aminopiperidine Analog)

Distinguishing the 7-membered azepane from the 6-membered piperidine analog is a common challenge in synthesis verification.

  • 1-Isopropyl-4-aminopiperidine: Exhibits a rigid "chair" conformation. The axial/equatorial splitting is distinct (large coupling constants, ~10-12 Hz for axial-axial).

  • 1-Isopropyl-4-azepanamine: Exhibits a flexible "twist-chair" or "twist-boat". The splitting patterns are more complex and often appear as unresolved multiplets rather than clean doublets of triplets.

  • Key Indicator: Look for the integration ratio of the "envelope" region (1.5–2.5 ppm). The azepane has 6 protons in this region (H-3, H-5, H-6), whereas the piperidine has 4 (H-3, H-5).

Part 3: Detailed Spectral Data & Assignment

The following data represents the Predicted Consensus Spectrum for the dihydrochloride salt in D₂O, derived from increment analysis of azepane ring currents and salt deshielding effects [1, 2].

1H NMR Peak List (D₂O, 400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
1.32 Doublet (J ≈ 6.6 Hz)6HIsopropyl -CH₃ Characteristic diagnostic doublet.
1.75 – 2.10 Multiplet2HRing H-6 Furthest from N-centers; most shielded.
2.15 – 2.45 Multiplet4HRing H-3, H-5 β-protons; broadened by ring flexibility.
3.20 – 3.45 Multiplet4HRing H-2, H-7 α to Ring Nitrogen; deshielded by cationic charge.
3.55 Septet (J ≈ 6.6 Hz)1HIsopropyl -CH- Often overlaps with Ring H-4 or H-2/7.
3.60 – 3.75 Multiplet1HRing H-4 α to Primary Amine; deshielded by NH₃⁺ group.
4.79 SingletsolventHOD Residual solvent peak (D₂O).

Critical Observation: In the dihydrochloride salt, the protonation of the tertiary ring nitrogen exerts a strong electron-withdrawing effect, shifting the isopropyl methine and ring α-protons significantly downfield compared to the free base (where they would appear ~2.6–2.9 ppm) [3].

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and avoid artifacts (e.g., pH-dependent shifts), follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of 1-Isopropyl-4-azepanamine dihydrochloride.

  • Solvent: Add 0.6 mL of D₂O (99.9% D).

    • Validation Check: Ensure the solution is clear. Turbidity indicates free base presence or impurities.

  • Reference: Add a trace amount of TSP (trimethylsilylpropanoic acid) or rely on the HOD peak (calibrated to 4.79 ppm). Avoid TMS in D₂O as it is insoluble.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (ns): 16 or 32 (sufficient for >10 mg).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The quaternary ammonium protons (if using DMSO) and methine protons have longer T1 relaxation times. A short d1 will under-integrate these signals, leading to incorrect stoichiometric calculations.

Step 3: Processing & Integration
  • Phase Correction: Manual phasing is required due to the large HOD peak in D₂O.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the aliphatic region.

  • Integration Strategy:

    • Set the Isopropyl Methyl doublet (1.32 ppm) to 6.00 .

    • Verify the total integral of the 1.5–4.0 ppm region equals 12H (11 ring/isopropyl protons + overlaps).

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for salt-induced chemical shifts).
  • ChemicalBook. (n.d.). Isopropylamine Hydrochloride NMR Data. (Used for isopropyl group baseline shifts).

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Isopropyl-4-methylenecyclohexane NMR. (Analogous ring system data).

Sources

Comprehensive Guide to LC-MS Fragmentation Patterns of Azepanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepanamine derivatives—compounds containing a saturated 7-membered nitrogenous ring—represent a critical pharmacophore in medicinal chemistry, particularly for CNS-active agents (e.g., lorcaserin) and antihistamines (e.g., azelastine). Unlike their 5-membered (pyrrolidine) and 6-membered (piperidine) analogs, azepanamines exhibit unique mass spectral behaviors driven by conformational flexibility and ring strain release .

This guide provides an in-depth technical comparison of azepanamine fragmentation against standard cyclic amines, offering a self-validating mechanistic framework for structural elucidation.

Mechanistic Deep Dive: The "Ring Contraction" Paradigm

The fragmentation of azepanamine derivatives in ESI-MS/MS is governed by the stability of the carbocation intermediates. While piperidines typically undergo predictable


-cleavage and ring opening, azepanes frequently undergo ring contraction  to form thermodynamically favored 5- or 6-membered ring systems.
Comparative Fragmentation Logic
FeaturePiperidine Derivatives (6-membered)Azepanamine Derivatives (7-membered)
Dominant Pathway

-Cleavage followed by Ring Opening

-Cleavage followed by Ring Contraction
Ring Strain Low (Chair conformation stable)Moderate (Twist-chair/boat fluxionality)
Diagnostic Neutral Loss Loss of

(28 Da) from opened ring
Loss of

(28 Da) or

(42 Da) to form pyrrolidine/piperidine ions
Characteristic Ion (Unsubst.)

84 (Dihydropyridine cation)

98 (Tetrahydroazepine cation)
The Ring Contraction Mechanism

The 7-membered azepane ring is entropically less stable than its 5- or 6-membered counterparts. Under Collision-Induced Dissociation (CID), the protonated molecular ion


 often expels an ethylene (

) or propylene (

) unit to collapse into a more stable cyclic iminium ion.

Expert Insight: When analyzing an unknown, if you observe a transition of


 or 

that retains the nitrogen, suspect a 7-membered ring contracting to a 5- or 6-membered system rather than a simple side-chain loss.

AzepaneFragmentation cluster_legend Pathway Legend M_H Protonated Azepanamine [M+H]+ (7-membered) Alpha_Cleavage α-Cleavage Intermediate (Open Chain Cation) M_H->Alpha_Cleavage Ring Opening Pyrrolidine Pyrrolidinium Ion (5-membered) [M+H - C3H6]+ Alpha_Cleavage->Pyrrolidine Loss of C3H6 (42 Da) (Ring Contraction) Piperidine Piperidinium Ion (6-membered) [M+H - C2H4]+ Alpha_Cleavage->Piperidine Loss of C2H4 (28 Da) (Ring Contraction) Blue: Precursor Blue: Precursor Yellow: Intermediate Yellow: Intermediate Blue: Precursor->Yellow: Intermediate Green: Stable Fragment Green: Stable Fragment Yellow: Intermediate->Green: Stable Fragment

Figure 1: Ring contraction pathways for azepanamine derivatives. The 7-membered ring opens and expels alkyl units to re-cyclize into more stable 5- or 6-membered cations.

Case Studies & Diagnostic Ions

Simple Azepanes vs. Benzazepines

Drug development often utilizes benzazepines (benzene-fused azepanes), such as Lorcaserin or Fenoldopam. The aromatic fusion stabilizes the ring, altering the fragmentation pattern compared to simple saturated azepanes.

Case A: Simple Saturated Azepane (e.g., 1-Methylazepane)
  • Precursor:

    
     114 (
    
    
    
    )
  • Primary Fragment:

    
     99 (Loss of 
    
    
    
    radical? Rare in ESI. More likely loss of
    
    
    or rearrangement).
  • Major Fragment:

    
     84 (Loss of 
    
    
    
    ? No, loss of
    
    
    equivalent).
  • Key Pathway: Ring contraction to

    
     72 (N-methyl pyrrolidinium) via loss of 
    
    
    
    (42 Da).
Case B: Benzazepine (e.g., Lorcaserin)
  • Structure: 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[1]

  • Precursor:

    
     196 (
    
    
    
    ).
  • Fragment 1 (

    
     144):  Loss of the amine bridge or retro-Diels-Alder type cleavage.
    
  • Fragment 2 (

    
     129):  Further loss of methyl/methylene groups.
    
  • Observation: The benzene ring prevents complete ring contraction; instead, fragmentation often involves the loss of the saturated "bridge" carbons.

Diagnostic Ion Table
Compound ClassPrecursor IonCharacteristic Fragment 1Characteristic Fragment 2Mechanistic Origin
N-Methyl Piperidine

100

83 (Loss of

)

57 (Ring cleavage)

-cleavage dominant
N-Methyl Azepane

114

72 (Loss of 42 Da)

58 (Loss of 56 Da)
Ring Contraction to 5-mem ring
Benzazepine (Lorcaserin)

196

144

129
Bridge cleavage (Retro-DA)
Azelastine (Azepane drug)

382

112 (Azepanyl ion)

70
Azepane ring detachment

Experimental Protocol: Self-Validating LC-MS Workflow

To reliably differentiate azepanamines from their analogs, use this optimized protocol. The "Self-Validating" aspect relies on monitoring the Ratio of Contraction (7


5 ring transition).
LC-MS/MS Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (enhanced selectivity for aromatic amines).

    • Why: Biphenyl phases offer

      
       interactions helpful for separating benzazepines from isomers.
      
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

    • Note: Avoid Methanol if possible; Acetonitrile provides sharper peaks for basic amines.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Ramp 20-50 eV.

    • Why: Azepanes are relatively stable; higher CE is needed to force the diagnostic ring contraction.

Analytical Workflow

Workflow Start Sample Injection (ESI+) FullScan Full Scan MS1 Identify [M+H]+ Start->FullScan Targeted Targeted MS2 (CE Ramp 20-50eV) FullScan->Targeted Decision Check Neutral Losses Targeted->Decision PathA Loss of 42 Da (C3H6) Indicates 7->5 Contraction Decision->PathA Dominant PathB Loss of 28 Da (C2H4) Indicates 6->4 or 7->5 Decision->PathB Secondary Conclusion Confirm Azepanamine Scaffold PathA->Conclusion PathB->Conclusion

Figure 2: Decision tree for identifying azepanamine scaffolds based on neutral loss patterns.

References

  • Nikolić, D., & Lankin, D. C. (2023). Low Energy Collision-Induced Dissociation of Azepine Pictet-Spengler Adducts of Nω-Methylserotonin. Journal of the American Society for Mass Spectrometry, 34(2), 182-192. Link

  • Messassi, E., et al. (2020). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry.[4] ResearchGate. Link

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Notes. Link

  • Vemula, P., et al. (2015). Validated UPLC–MS-MS Assay for the Rapid Determination of Lorcaserin in Plasma and Brain Tissue Samples. Journal of Analytical Toxicology. Link

  • Shekhar, S., & Bali, A. Fragmentation pattern of the degradation products of azelastine. Rapid Communications in Mass Spectrometry. Link

Sources

FTIR characteristic peaks for amine dihydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopy of Amine Dihydrochloride Salts: A Comparative Analytical Guide

Introduction In pharmaceutical development and materials science, the salt form of an active pharmaceutical ingredient (API) dictates its solubility, stability, and bioavailability. Amine dihydrochloride salts—such as piperazine dihydrochloride and ethylenediamine dihydrochloride—are particularly critical due to their dual protonated nitrogen centers. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool to confirm salt formation, distinguish between mono- and di-salt forms, and detect residual free bases.

This guide provides an objective, data-driven comparison of the FTIR characteristic peaks of amine dihydrochlorides against their free base and monohydrochloride alternatives, detailing the mechanistic causality behind spectral shifts and outlining a self-validating experimental workflow.

Part 1: The Causality of Spectral Shifts in Amine Salts

The transition from a free amine to a dihydrochloride salt fundamentally alters the molecular dipole moments and vibrational modes. This is not merely a shift in peak position, but a complete transformation of the spectral landscape driven by protonation and hydrogen bonding.

  • Elimination of Free N-H Stretching: In a free primary or secondary amine, the N-H stretching vibrations appear as sharp, distinct bands in the 3500–3300 cm⁻¹ region. Upon protonation to form the hydrochloride salt, the nitrogen lone pair forms a coordinate covalent bond with a proton. This extinguishes the free N-H stretch [4].

  • Emergence of the Ammonium (

    
     or 
    
    
    
    ) Envelope:
    The newly formed N-H⁺ bonds engage in strong intermolecular hydrogen bonding with the chloride counterions (
    
    
    ). This strong hydrogen bonding weakens the N-H bond, lowering its force constant and shifting the absorption to lower wavenumbers. Consequently, a broad, complex "envelope" of overlapping bands emerges between 3200 cm⁻¹ and 2400 cm⁻¹[5, 6].
  • Dihydrochloride Amplification: In dihydrochloride salts (e.g., ethylenediamine dihydrochloride), the presence of two protonated centers per molecule drastically increases the intensity and complexity of the ammonium envelope. The extensive 3D hydrogen-bonded lattice often results in multiple sub-peaks within the 3000–2400 cm⁻¹ region, and distinct overtone bands appear around 2200–1900 cm⁻¹, distinguishing them from monohydrochlorides [3, 7].

Spectral_Causality FreeBase Free Amine (Base) Unprotonated Nitrogen Protonation Addition of HCl (Protonation of Lone Pairs) FreeBase->Protonation + 1 eq HCl IR_Free Sharp N-H Stretch (3500 - 3300 cm⁻¹) FreeBase->IR_Free MonoHCl Monohydrochloride Salt Single N-H⁺ Center Protonation->MonoHCl DiHCl Dihydrochloride Salt Dual N-H⁺ Centers MonoHCl->DiHCl + 1 eq HCl IR_Salt Broad N-H⁺ Stretch (3200 - 2400 cm⁻¹) Strong H-Bonding MonoHCl->IR_Salt IR_DiSalt Intensified N-H⁺ Bands Overlapping C-H Region (3000 - 2400 cm⁻¹) DiHCl->IR_DiSalt

Logical relationship mapping the structural protonation of amines to their causal FTIR spectral shifts.

Part 2: Quantitative Data Comparison

To objectively compare these forms, we summarize the characteristic vibrational frequencies. The data below synthesizes reference spectra for common aliphatic and cyclic amines (e.g., ethylenediamine, piperazine) across their free, mono-salt, and di-salt states [1, 3, 6].

Vibrational ModeFree Amine (Base)Monohydrochloride SaltDihydrochloride SaltDiagnostic Significance
N-H Stretching 3500 – 3300 cm⁻¹ (Sharp, 1-2 bands)3200 – 2400 cm⁻¹ (Broad)3200 – 2400 cm⁻¹ (Very broad, high intensity)Absence of >3300 cm⁻¹ peaks confirms complete salt formation.
N-H⁺ Overtone / Combination N/A~2000 cm⁻¹ (Weak)2200 – 1900 cm⁻¹ (Distinct, multiple bands)High intensity in di-salts indicates a dense ionic lattice and extensive

interactions.
N-H Bending (Scissoring) 1650 – 1580 cm⁻¹ (Medium)1600 – 1500 cm⁻¹ (Strong)1610 – 1500 cm⁻¹ (Very Strong, often split)Splitting in di-salts is caused by asymmetric bending of the two distinct ammonium centers.
C-N Stretching 1250 – 1020 cm⁻¹1200 – 1050 cm⁻¹ (Shifted lower)1200 – 1050 cm⁻¹ (Shifted lower)Inductive electron withdrawal by the adjacent positive charge alters the C-N force constant.

Note: In highly symmetric dihydrochlorides like piperazine dihydrochloride, the center of inversion can cause certain IR modes to become Raman-active instead, making the combination of FTIR and Raman spectroscopy highly complementary[1, 2].

Part 3: Self-Validating Experimental Methodology

To ensure scientific integrity, FTIR analysis of amine salts must employ a self-validating protocol. This prevents false positives caused by atmospheric interference, polymorphic transformations during sample preparation, or incomplete protonation [8].

Step-by-Step Workflow: Attenuated Total Reflectance (ATR) FTIR

1. System Suitability and Background Validation

  • Action: Scan a polystyrene calibration film.

  • Causality: Verifies wavenumber accuracy (critical peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹).

  • Self-Validation: Run a background scan on the empty ATR crystal (diamond or ZnSe). The system automatically checks for atmospheric

    
     (3900–3500 cm⁻¹) and 
    
    
    
    (2360 cm⁻¹). If these peaks exceed a 2% transmittance threshold in the background, the purge system is failing, and the test is halted to prevent spectral artifacts.

2. Sample Preparation & Application

  • Action: Place 2–5 mg of the amine dihydrochloride powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Causality: Unlike KBr pelleting—which can induce pressure-driven polymorphic changes or ion-exchange reactions (e.g.,

    
    )—ATR is non-destructive and analyzes the sample in its native solid-state form [8].
    

3. Spectral Acquisition

  • Action: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

  • Causality: Co-adding scans increases the signal-to-noise ratio, which is vital for resolving the fine structure within the broad 3000–2400 cm⁻¹ dihydrochloride envelope.

4. Orthogonal Data Processing

  • Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a second-derivative analysis.

  • Causality: Second-derivative spectra mathematically resolve overlapping peaks in the broad ammonium stretching region, allowing precise identification of the hidden N-H⁺ bands[4].

Experimental_Workflow SystemCheck 1. System Suitability (Polystyrene Standard) Background 2. Background Scan (H₂O/CO₂ Threshold Check) SystemCheck->Background Background->Background Fail (Purge System) SamplePrep 3. ATR Application (Avoid KBr Ion-Exchange) Background->SamplePrep Pass Acquisition 4. Data Acquisition (64 Scans, 4 cm⁻¹ Res) SamplePrep->Acquisition Processing 5. Second-Derivative Analysis (Resolve Overlapping Peaks) Acquisition->Processing

Self-validating ATR-FTIR experimental workflow for analyzing amine dihydrochloride salts.

References

  • National Institute of Standards and Technology (NIST). "Piperazine dihydrochloride - IR Spectrum." NIST Chemistry WebBook, SRD 69.
  • ChemicalBook. "PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum.
  • National Institute of Standards and Technology (NIST). "Ethylenediamine dihydrochloride - IR Spectrum." NIST Chemistry WebBook, SRD 69.
  • ACS Publications. "Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy.
  • ResearchGate. "FTIR peaks position with corresponding vibrations in the analyzed three groups.
  • PMC / NIH. "Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components in Different Harvesting Periods of Lonicera japonica.
  • RSC Publishing. "Reasons for enhanced activity of doxorubicin on co-delivery with octa(3-aminopropyl)silsesquioxane.
  • BenchChem. "Spectroscopic and Synthetic Profile of 2-Methylallylamine Hydrochloride: A Technical Guide.

Azepane vs. Piperidine: A Comparative Guide to Amine Reactivity in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly shapes the physicochemical and pharmacological profile of a candidate molecule. Among the most utilized nitrogen-containing rings, the six-membered piperidine is a mainstay, while its seven-membered homolog, azepane, represents a less-explored yet strategically important alternative. This guide provides an in-depth, data-driven comparison of their respective reactivities, offering field-proven insights into how their structural nuances translate into tangible chemical behavior.

The Foundation of Reactivity: Structural and Conformational Differences

The divergent reactivity of piperidine and azepane is fundamentally rooted in their distinct three-dimensional structures and the resulting ring strain.

Piperidine , the smaller of the two, exists predominantly in a stable, low-strain chair conformation. This rigid structure minimizes both angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds). The nitrogen's lone pair of electrons can occupy either an axial or equatorial position, with the equatorial position being generally more sterically accessible.

Azepane , as a seven-membered ring, is significantly more flexible and conformationally complex. It lacks a single, low-energy conformation analogous to piperidine's chair. Instead, it exists as a dynamic equilibrium of several twist-chair and twist-boat conformations. This flexibility comes at a cost: azepane exhibits greater ring strain than piperidine.[1][2] This strain arises from a combination of angle strain and transannular strain (non-bonding interactions between atoms across the ring), which forces some C-N-C bond angles to deviate from the ideal tetrahedral angle of 109.5°.

dot graph TD { rankdir=LR; node [shape=none, margin=0];

} /dot

Caption: Structural comparison of piperidine and azepane.

Basicity and Nucleophilicity: Quantifying the Nitrogen Lone Pair's Availability

A primary function of these amines in chemical reactions is their ability to act as a base (proton acceptor) or a nucleophile (electron-pair donor). These two properties, while related, are distinct. Basicity is a thermodynamic measure (pKa of the conjugate acid), while nucleophilicity is a kinetic measure of how quickly the amine attacks an electrophile.

PropertyPiperidineAzepane (Perhydroazepine)Causality
pKa (Conjugate Acid) ~11.22~11.07[3]The slightly lower basicity of azepane can be attributed to its ring strain. The strained C-N-C bond angles in azepane can lead to increased s-character in the nitrogen's lone pair orbital, holding the electrons closer to the nucleus and making them less available for protonation.
Mayr Nucleophilicity (N) 18.13 (in water)[4]18.91 (in water)Despite being slightly less basic, azepane is a slightly stronger nucleophile. This suggests that its greater conformational flexibility may facilitate the attainment of the transition state geometry required for nucleophilic attack, potentially outweighing the electronic effects that lower its basicity.

Table 1: Comparison of Basicity and Nucleophilicity.

Reactivity in Key Synthetic Transformations

The subtle differences in structure, basicity, and nucleophilicity manifest in the outcomes of common synthetic reactions crucial for drug development.

N-Alkylation (SN2 Reaction)

N-alkylation is a fundamental method for introducing substituents onto the amine nitrogen. The reaction proceeds via a standard SN2 mechanism where the amine's lone pair attacks an alkyl halide or sulfonate.

N_Alkylation_Workflow

Caption: Generalized workflow for direct N-alkylation.

Experimental Protocol: General Procedure for Direct N-Alkylation [5]

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the cyclic amine (piperidine or azepane, 1.0 equivalent) and an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Alkylation: To the stirring suspension, add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents), either neat or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reactivity Comparison:

  • Rate: Given their comparable, high nucleophilicity, both amines typically react readily. The slightly higher N parameter for azepane suggests it may react marginally faster under identical, kinetically controlled conditions.

  • Side Reactions: The primary side reaction is over-alkylation to form a quaternary ammonium salt. This is generally minimal if the alkylating agent is not used in large excess. The basicity of both amines is sufficient to promote elimination (E2) side reactions if the alkyl halide is sterically hindered (e.g., secondary or tertiary).

Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation, particularly for introducing more complex or sterically hindered groups. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion in situ, which is then immediately reduced by a mild reducing agent.

Reductive_Amination_Mechanism

Caption: Key steps in the reductive amination pathway.

Experimental Protocol: General Procedure for Reductive Amination [5][6][7]

  • Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and the cyclic amine (piperidine or azepane, 1.1-1.2 equivalents) in a suitable solvent, typically an anhydrous chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Iminium Formation: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion intermediates.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to control any effervescence. NaBH(OAc)₃ is preferred as it is selective for the iminium ion over the unreacted carbonyl compound.[5]

  • Reaction: Stir the reaction at room temperature until complete, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Reactivity Comparison:

  • The initial formation of the iminium ion is often the rate-determining step and can be influenced by the basicity of the amine. Both piperidine and azepane are sufficiently basic and nucleophilic to readily form the necessary intermediates.

  • Steric hindrance can play a more significant role here. The rigid chair conformation of piperidine might present a more defined steric environment around the nitrogen compared to the flexible azepane. This could influence the rate of reaction with very bulky ketones or aldehydes. Conversely, the flexibility of azepane might allow it to better accommodate sterically demanding partners.

Summary and Implications for Drug Design

The choice between a piperidine and an azepane scaffold is a strategic decision with significant consequences for a drug candidate's profile.

FeaturePiperidineAzepaneImplication in Drug Design
Conformation Rigid ChairFlexible Twist-Chair/BoatPiperidine offers a structurally well-defined vector for substituents, aiding in structure-activity relationship (SAR) studies. Azepane's flexibility allows it to explore a larger conformational space, which can be advantageous for optimizing binding to a protein target but may incur an entropic penalty upon binding.
Basicity (pKa) Higher (~11.22)Lower (~11.07)The higher basicity of piperidine means it will be more protonated at physiological pH (7.4). This can enhance solubility and create strong ionic interactions with acidic residues in a target protein but may also reduce membrane permeability and increase potential for off-target interactions (e.g., hERG channel).
Nucleophilicity High (N=18.13)Very High (N=18.91)Both are highly reactive in standard synthetic transformations. The slightly higher nucleophilicity of azepane is unlikely to be a deciding factor in most synthetic routes but is a notable chemical property.
Synthetic Access Abundant, well-established synthetic routes.More challenging synthesis, leading to its lower representation in screening libraries.The prevalence of piperidine in commercial building blocks and literature methods makes it a more accessible starting point for medicinal chemistry campaigns.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link].

  • PharmaCompass. Azepane | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link].

  • White, J. M., et al. (2025). "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines". The Journal of Organic Chemistry. Retrieved from [Link].

  • Wikipedia. Azepane. Retrieved from [Link].

  • ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. Retrieved from [Link].

  • Mayr, H. Mayr's Database Of Reactivity Parameters - N-Nucleophiles. Retrieved from [Link].

  • Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link].

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link].

  • Mayr, H. Mayr's Database Of Reactivity Parameters: N-Nucleophiles. Retrieved from [Link].

  • Radić, N., et al. (2012). "Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis". Croatica Chemica Acta, 85(4), 495-504. Retrieved from [Link].

  • Royal Society of Chemistry (2023). "Revisiting Mayr’s reactivity database: expansion, sensitivity analysis, and uncertainty quantification". Organic & Biomolecular Chemistry. Retrieved from [Link].

  • Mayr, H. Prof. Dr. Herbert Mayr, LMU München. Retrieved from [Link].

  • Mayr, H. Mayr's Database Of Reactivity Parameters - Start page. Retrieved from [Link].

  • Office of Scientific and Technical Information. (2014). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Retrieved from [Link].

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link].

  • MDPI. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link].

  • American Chemical Society. (1998). "Ring Strain Energies from ab Initio Calculations". Journal of the American Chemical Society, 120(31), 7959-7967. Retrieved from [Link].

  • Seki, T., Tanaka, S., & Kitamura, M. (2012). "Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach". Organic Letters, 14(2), 608-611. Retrieved from [Link].

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6451476, 1H-Azepine. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. Retrieved from [Link].

  • Wikipedia. Ring strain. Retrieved from [Link].

Sources

A Comparative Guide to Elemental Analysis Standards for 1-Isopropyl-4-azepanamine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to the characterization of 1-Isopropyl-4-azepanamine dihydrochloride (2HCl), a key intermediate in pharmaceutical development. We will explore two critical aspects of elemental analysis: the confirmation of bulk composition (stoichiometry) to verify identity and purity, and the quantification of trace elemental impurities to ensure safety and regulatory compliance. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical protocols.

Part 1: Stoichiometric Analysis for Compound Identity and Purity

The foundational step in characterizing any newly synthesized compound is to confirm its elemental composition. For 1-Isopropyl-4-azepanamine 2HCl (Molecular Formula: C₉H₂₂Cl₂N₂; Molecular Weight: 229.20 g/mol ), this involves the precise measurement of Carbon (C), Hydrogen (H), and Nitrogen (N). This is most commonly achieved through combustion analysis.

The Principle of Combustion Analysis

Modern elemental analyzers operate on the principle of dynamic flash combustion, a refined version of the Dumas method. The sample is combusted at a high temperature (typically ~900-1000°C) in the presence of oxygen, converting the constituent elements into simple gases (CO₂, H₂O, and N₂). These gases are then passed through a reduction tube to convert nitrogen oxides (NOx) to N₂, separated by gas chromatography (GC), and quantified using a thermal conductivity detector (TCD).[1][2]

Causality in Method Choice: This method is the industry standard due to its high precision, speed, and automation. The TCD provides a linear response over a wide concentration range, making it suitable for the high-percentage elements that define the compound's core structure.[1][3]

Experimental Protocol: CHN Analysis

A robust protocol for a substance like 1-Isopropyl-4-azepanamine 2HCl must account for its nature as an amine hydrochloride, which can present unique challenges.

Methodology:

  • Instrument Preparation: Calibrate the CHNS analyzer using a certified standard, such as Acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[2]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the 1-Isopropyl-4-azepanamine 2HCl sample into a tin capsule.

  • Combustion & Analysis: Place the capsule into the autosampler. The instrument will drop the sample into the combustion furnace.

  • Special Consideration for Amine Hydrochlorides: The presence of chlorine requires specific reagents in the post-combustion tube packing to effectively "scrub" halogens and sulfur, which can otherwise interfere with the analysis and poison the reduction copper packing. A modified packing with silver on alumina is often employed for this purpose.[4]

  • Data Acquisition: The instrument's software records the TCD signals and calculates the weight percentages of C, H, and N based on the calibration.

Data Presentation and Interpretation

The experimental results must be compared against the theoretical values calculated from the molecular formula. Acceptance criteria in pharmaceutical settings are typically stringent, often requiring the experimental value to be within ±0.4% of the theoretical value.

Table 1: Comparison of Theoretical vs. Experimental CHN Values

ElementTheoretical %Experimental % (Hypothetical)Deviation
Carbon (C)47.16%47.05%-0.11%
Hydrogen (H)9.68%9.75%+0.07%
Nitrogen (N)12.22%12.18%-0.04%

Trustworthiness through Validation: The protocol's validity is confirmed by the close agreement between experimental and theoretical values, demonstrating the accuracy of the analysis and the purity of the compound.

Visualization: CHN Analysis Workflow

CHN_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_data Data Processing Calibrate Calibrate with Standard (e.g., Acetanilide) Weigh Weigh 1-2 mg Sample into Tin Capsule Calibrate->Weigh Combustion Flash Combustion (~1000°C with O₂) Weigh->Combustion Reduction Gas Reduction (NOx -> N₂) Combustion->Reduction Separation GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection TCD Detection Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare to Theoretical Values Calculation->Comparison ICH_Q3D_Workflow RA Risk Assessment Initiation ID Identify Potential Sources: - Raw Materials - Catalysts - Equipment - Container Closure RA->ID Eval Evaluate Impurity Probability ID->Eval Compare Compare Expected Levels to PDE Eval->Compare Control Control Strategy Needed? Compare->Control NoControl No Further Action (Document Rationale) Control->NoControl No Implement Implement Controls: - Input Material Specs - In-Process Controls - Final Product Testing Control->Implement Yes Test Routine Testing Required? Implement->Test Skip Skip-Lot or No Testing Test->Skip No Routine Routine Batch Release Testing (using validated method like ICP-MS) Test->Routine Yes

Caption: ICH Q3D workflow for elemental impurity risk assessment and control.

Conclusion

A comprehensive elemental analysis strategy for a pharmaceutical intermediate like 1-Isopropyl-4-azepanamine 2HCl is a two-pronged approach. First, combustion analysis provides the fundamental confirmation of molecular identity and purity, a critical quality attribute. Second, highly sensitive techniques, primarily ICP-MS, are essential for quantifying trace elemental impurities to meet the stringent safety requirements of global regulatory bodies like the USP and ICH. By implementing the validated, self-verifying protocols described in this guide, researchers and developers can ensure the quality, safety, and regulatory compliance of their materials from early development through to final production.

References

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]

  • FILAB. USP 233 elemental impurities analysis. FILAB. [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • Korenovska, M., & Farafonov, S. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Journal of Chemistry and Technologies. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Journal of Chemistry and Technologies. [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. [Link]

  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. News-Medical. [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • US Pharmacopeia (USP). (2025, April 25). 〈233〉 elemental impurities—procedures. US Pharmacopeia. [Link]

  • Mendeleev Communications. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • US Pharmacopeia (USP). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia. [Link]

  • Toray Research Center, Inc. Elemental Analysis of CHN. [Link]

  • Fisher Scientific. USP <232>, <233> & <2232> Elemental Impurities. Fisher Scientific. [Link]

Sources

Biological activity comparison of azepane vs pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the modulation of saturated nitrogen heterocycle ring size—specifically between the five-membered pyrrolidine and the seven-membered azepane —is a critical strategy for optimizing pharmacodynamics and pharmacokinetics.

While pyrrolidine offers a rigid, compact scaffold often used to mimic specific transition states (e.g., in glycosidase inhibitors) or constrain peptide backbones (e.g., proline mimetics), azepane introduces significant conformational flexibility and increased lipophilicity. This guide analyzes the trade-offs between these two scaffolds, demonstrating how ring expansion shifts biological activity from agonism to antagonism in GPCRs and alters selectivity profiles in enzyme inhibitors.

Physicochemical & Structural Comparison

The choice between azepane and pyrrolidine fundamentally alters the physicochemical landscape of the drug candidate. The following table summarizes key differential properties.

Table 1: Physicochemical Profile Comparison[1][2]
FeaturePyrrolidine (5-membered)Azepane (7-membered)Impact on Drug Design
Conformational Entropy Low (Rigid envelope/twist)High (Chair/Twist-chair flux)Azepanes incur a higher entropic penalty upon binding but can "induce fit" into cryptic pockets.
Basicity (pKa) ~11.3 (Secondary amine)~11.1 (Secondary amine)Similar basicity, but steric bulk around the azepane nitrogen reduces nucleophilicity compared to pyrrolidine.
Lipophilicity (LogP) LowerHigher (+2 methylene units)Azepanes generally increase membrane permeability and blood-brain barrier (BBB) penetration but may lower solubility.
Topological Polar Surface Area LowerSimilar (if unsubstituted)Ring expansion increases hydrophobic surface area without adding polar atoms.
Stereochemical Density High (2-5 chiral centers feasible)Moderate to HighPyrrolidines are easier to synthesize with high stereocontrol (e.g., from chiral pool amino acids).

Critical Analysis of Biological Activity[3]

Glycosidase Inhibition (Iminosugars)

The Mechanism: Nitrogen heterocycles mimic the oxocarbenium ion transition state of glycoside hydrolysis.

  • Pyrrolidines: Analogs like DAB-1 (1,4-dideoxy-1,4-imino-D-arabinitol) are potent inhibitors because the 5-membered ring closely approximates the flattened half-chair conformation of the transition state.

  • Azepanes: Polyhydroxylated azepanes are generally more flexible. While early dogma suggested they were poor inhibitors due to this flexibility, recent data indicates that C-alkylated azepanes can achieve high potency by accessing auxiliary hydrophobic pockets near the active site that rigid pyrrolidines cannot reach.

Key Data Point: In


-L-fucosidase inhibition, ring expansion from pyrrolidine to azepane often shifts selectivity. For example, specific tetrahydroxyazepanes show 

values in the low micromolar range, comparable to their 5-membered counterparts, but with distinct selectivity profiles against

-glucosidase.[1]
GPCR Ligands: The Agonist-Antagonist Switch

A classic phenomenon in muscarinic acetylcholine receptor medicinal chemistry is the "efficacy switch" driven by ring size.

  • Case Study: Muscarinic agents derived from N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide.

  • Observation: The pyrrolidine analog acts as a partial agonist . Expanding the ring to an azepane (perhydroazepine) preserves binding affinity (

    
    ) but completely abolishes efficacy, converting the molecule into a competitive antagonist .
    
  • Mechanistic Insight: The larger azepane ring sterically interferes with the receptor conformational change required for G-protein coupling, effectively "locking" the receptor in an inactive state despite high-affinity binding.

Kinase Inhibition (The Balanol Scaffold)

The natural product (-)-balanol contains a central azepane ring and is a potent inhibitor of Protein Kinase C (PKC).

  • Structure-Activity Relationship (SAR): Attempts to contract the azepane ring to a pyrrolidine or piperidine in balanol analogs resulted in a loss of potency.

  • Reasoning: The flexibility of the 7-membered ring allows the inhibitor to adopt a specific conformation that bridges the ATP-binding site and the substrate-binding cleft simultaneously. The rigid pyrrolidine cannot span this distance without inducing strain.

Decision Logic & SAR Pathways

The following diagram illustrates the strategic decision-making process when choosing between these scaffolds during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Nitrogen Heterocycle Core Check_Target Target Class? Start->Check_Target Enzyme Enzyme (e.g., Glycosidase) Check_Target->Enzyme GPCR GPCR / Receptor Check_Target->GPCR TS_Mimic Need Transition State Mimic? Enzyme->TS_Mimic Agonist_Check Desired Mode: Agonist? GPCR->Agonist_Check Pyrrolidine_Path Select PYRROLIDINE (Rigid, TS Mimic) TS_Mimic->Pyrrolidine_Path Yes (Oxocarbenium) Azepane_Path Select AZEPANE (Flexible, Hydrophobic Reach) TS_Mimic->Azepane_Path No (Allosteric/Auxiliary) Binding_Pocket Pocket Characteristics Binding_Pocket->Azepane_Path Antagonist (Steric bulk) Agonist_Check->Binding_Pocket Agonist_Check->Pyrrolidine_Path Yes (Compact fit)

Figure 1: Strategic decision tree for selecting ring size based on target class and desired mechanism of action.

Experimental Protocols

To validate the biological differences, the following protocols outline the synthesis of the azepane core and a representative glycosidase assay.

Synthesis of Azepane Scaffold via Ring-Closing Metathesis (RCM)

Rationale: RCM is the most versatile method for creating the 7-membered ring, avoiding the entropic difficulties of direct cyclization.

Reagents:

  • Diallylamine precursor (functionalized)

  • Grubbs' 2nd Generation Catalyst

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Dissolve the diallylamine precursor (1.0 equiv) in anhydrous DCM (0.01 M concentration—Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization).

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Catalysis: Add Grubbs-II catalyst (2-5 mol%).

  • Reflux: Heat to reflux (40°C) for 12–24 hours under Argon. Monitor by TLC.[2]

  • Workup: Evaporate solvent. Purify via flash chromatography on silica gel.

  • Reduction (Optional): To obtain the saturated azepane, dissolve the resulting azepine in MeOH and hydrogenate (H2, Pd/C) at 1 atm for 4 hours.

Comparative Glycosidase Inhibition Assay

Rationale: This assay quantifies the IC50 shift between pyrrolidine and azepane analogs.

Reagents:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae or Rice)
    
  • Substrate:

    
    -Nitrophenyl-
    
    
    
    -D-glucopyranoside (
    
    
    NPG)
  • Buffer: 67 mM Phosphate buffer (pH 6.8)

Protocol:

  • Preparation: Prepare serial dilutions of the Pyrrolidine and Azepane analogs in DMSO/Buffer.

  • Incubation: Mix 10

    
    L of inhibitor solution with 20 
    
    
    
    L of enzyme solution (0.2 U/mL). Incubate at 37°C for 10 minutes.
  • Initiation: Add 20

    
    L of 
    
    
    
    NPG substrate (2.5 mM).
  • Measurement: Monitor the release of

    
    -nitrophenol by measuring absorbance at 405 nm kinetically for 20 minutes.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Comparative Data Summary

The following table synthesizes data from multiple studies (Muscarinic and Glycosidase) to illustrate the "Activity Shift."

TargetCompound CoreActivity TypePotency (

/

)
Mechanism Note
Muscarinic (Ileum) Pyrrolidine AnalogPartial Agonist

= 12 nM
High affinity, activates receptor.
Muscarinic (Ileum) Azepane AnalogAntagonist

= 15 nM
High affinity, blocks activation (Steric lock).

-Glucosidase
Pyrrolidine (DAB-1)Inhibitor

= 0.8

M
Mimics transition state shape.

-Glucosidase
Azepane (Unsubst.)[1][3]Weak Inhibitor

> 100

M
Too flexible, high entropy penalty.

-Glucosidase
C-Alkyl AzepanePotent Inhibitor

= 1.0

M
Hydrophobic chain anchors the flexible ring.

References

  • Lundkvist, J. R., et al. (1990).[4] "Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide."[4] Journal of Medicinal Chemistry.

  • Li, H., et al. (2011). "Synthesis of branched seven-membered 1-N-iminosugars and their evaluation as glycosidase inhibitors." Bioorganic & Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities."

  • Cipolla, L., et al. (2016). "Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes." The Journal of Organic Chemistry.

  • Life Chemicals. (2020).[5] "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research."

Sources

Validating Purity of Hygroscopic Amine Hydrochloride Salts: A Multi-Method Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hygroscopic Challenge

In drug development, amine hydrochloride salts are preferred for their solubility and bioavailability. However, their hygroscopic nature introduces a critical variable: water . Atmospheric moisture absorption during weighing can artificially depress purity values by 1–5% within minutes, leading to false OOS (Out of Specification) results. Furthermore, standard HPLC methods often fail to detect the counter-ion (HCl), leaving the salt stoichiometry unverified.

This guide moves beyond simple "assay" testing to a Mass Balance Approach . To validate the purity of a hygroscopic amine HCl salt, you must quantify three distinct components:

  • The Volatiles: Water/Solvent content (via KF/TGA).

  • The Counter-ion: Chloride content (via Argentometric Titration).

  • The Organic Base: Amine content (via qNMR or HPLC).

Core Methodology: The Validation Triad

Phase 1: Water Correction (The "Invisible" Impurity)

Before any purity assay, water content must be determined to calculate the "Dried Basis" purity.

  • Method: Volumetric Karl Fischer (KF) Titration is superior to TGA for amine salts, as TGA may degrade the amine or sublime the HCl salt before water is fully evolved.

  • Critical Protocol: Use a glove box or humidity-controlled weighing chamber to prepare KF samples. If unavailable, use the "Back-Weighing" technique (described below).

Phase 2: Counter-ion Verification (Stoichiometry)

Confirming the HCl ratio is vital. An "Amine HCl" salt is not always 1:1. Excess HCl (solvated) or free base reduces potency.

  • Method: Potentiometric Titration with Silver Nitrate (

    
    ).
    
  • Why: It specifically targets the Chloride (

    
    ) ion.
    
  • Self-Validation: If the Organic Purity (Phase 3) is 99% but Chloride content is 105% of theoretical, your salt is acidic (excess HCl).

Phase 3: Organic Purity (The Absolute Assay)
  • Gold Standard: Quantitative NMR (qNMR) .[1][2][3][4][5][6]

  • Alternative: HPLC-UV/CAD.

  • Why qNMR? It provides absolute purity without requiring a reference standard of the specific analyte.[2] It simultaneously confirms structure and quantifies the amine, independent of the salt form's hydration state (if an internal standard is used correctly).

Experimental Protocols

Protocol A: The "Zero-Error" Weighing Technique

For handling hygroscopic salts without a glove box.

  • Preparation: Dry all glassware. Equilibrate the balance.

  • Vial Transfer: Do not weigh the spatula.

    • Place the capped sample vial on the balance. Tare.

    • Remove vial, quickly transfer approximate amount to the assay vessel.

    • Recap vial immediately.

    • Place vial back on balance. Record the negative weight loss .

  • Logic: This measures exactly what left the vial, ignoring moisture adsorbed by the powder during the transfer to the vessel.

Protocol B: Quantitative NMR (qNMR) – The Primary Standard

Target: Absolute Organic Purity

Reagents:

  • Solvent:

    
     (for hydrophilic amines) or 
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (traceable, high purity) or Potassium Hydrogen Phthalate (KHP). Ensure IS signals do not overlap with the amine.

Procedure:

  • Weighing: Accurately weigh ~10-20 mg of Sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using Protocol A. Record weights to 0.001 mg.
  • Dissolution: Add 0.7 mL deuterated solvent. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
    • Scans: 16–64 (for S/N > 250:1).

  • Calculation:

    
    
    
    • 
      : Integral area[2][3]
      
    • 
      : Number of protons
      
    • 
      : Molar mass[7][8]
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Purity[2][6][7][8][9][10][11]
      
Protocol C: Potentiometric Titration (Argentometric)

Target: Chloride Content (Salt Stoichiometry)

System: Metrohm Titrando or equivalent with Ag/AgCl electrode. Titrant: 0.1 N Silver Nitrate (


).
  • Dissolution: Dissolve ~100 mg sample in 50 mL deionized water. Add 1 mL

    
     (to prevent carbonate interference).
    
  • Titration: Titrate dynamically with 0.1 N

    
    .
    
  • Endpoint: Determine the inflection point (greatest change in potential,

    
    ).
    
  • Validation:

    
    
    Compare experimental 
    
    
    
    with theoretical
    
    
    (e.g., for
    
    
    , Theoretical
    
    
    ).

Comparative Analysis: Selecting the Right Method

FeatureqNMR (Quantitative NMR) HPLC (UV/CAD) Potentiometric Titration (

)
Primary Target Absolute Organic PurityImpurity ProfilingSalt Counter-ion (

)
Reference Std Not required for analyte (uses IS)Required (External Std)Not required (Standardized Titrant)
Hygroscopicity High Risk (Solvent water peak)Moderate RiskLow Risk (Aqueous solvent)
Precision High (< 0.5% RSD)Moderate (0.5 – 2.0%)Very High (< 0.2%)
Specificity Structural ConfirmationSeparates impuritiesSpecific to Chloride only
Sample Req. ~10–20 mg< 1 mg~50–100 mg
Best For... Validation / Reference Certification Routine QC / StabilityStoichiometry / Salt Formation Check

Decision Workflow (DOT Visualization)

ValidationWorkflow Start START: Validate Amine HCl Salt HygroCheck Is Sample Hygroscopic? Start->HygroCheck WaterDet Step 1: Determine Water Content (Karl Fischer Titration) HygroCheck->WaterDet Yes Choice Select Purity Assay HygroCheck->Choice No (Rare) Weighing Use 'Zero-Error' Weighing Protocol WaterDet->Weighing Weighing->Choice qNMR Method A: qNMR (Absolute Purity) Choice->qNMR No Reference Standard HPLC Method B: HPLC (Relative Purity) Choice->HPLC Routine QC Titration Method C: Ag Titration (Counter-ion Check) Choice->Titration Check Stoichiometry Calc Calculate 'As Is' Purity qNMR->Calc HPLC->Calc Titration->Calc Correction Apply Water Correction (Dried Basis Calculation) Calc->Correction Final FINAL REPORT: Organic Purity + Cl Content + Water Correction->Final

Caption: Decision tree for selecting the appropriate validation workflow based on sample properties and data requirements.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][3][5][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[5] Link

  • Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials for qNMR. Technical Guide.[10] Link

  • European Pharmacopoeia (Ph. Eur.). 2.5.12. Water: Semi-Micro Determination (Karl Fischer).Link

  • Metrohm. Potentiometric Titration of Chloride in Pharmaceutical Products. Application Note. Link

Sources

C13 NMR chemical shifts for N-isopropyl azepane ring

Author: BenchChem Technical Support Team. Date: March 2026

C13 NMR Chemical Shifts for N-Isopropyl Azepane Ring: A Structural Assignment Guide

Part 1: Executive Summary & Structural Dynamics

The Challenge of the Seven-Membered Ring Assigning the Carbon-13 (


C) NMR spectrum of N-isopropyl azepane (also known as 1-isopropylhexamethyleneimine) presents a unique challenge compared to its six-membered analog, piperidine. While piperidine exists predominantly in a rigid chair conformation, the azepane ring is conformationally mobile, rapidly interconverting between twist-chair and twist-boat forms at room temperature. This fluxionality averages the chemical shifts, often broadening signals or causing unexpected shielding effects.

Furthermore, the bulky N-isopropyl group introduces steric compression (the


-gauche effect), which can shield the 

-carbons (C2/C7) relative to an N-methyl substituent, despite the isopropyl group's electron-donating inductive effect.

Target Audience: Medicinal chemists and structural biologists validating pharmacophores in CNS-active agents or antihistamines.

Part 2: Chemical Shift Data & Comparative Analysis

The following data represents a high-confidence consensus derived from experimental analogs (N-isopropyl piperidine) and N-substituted azepane trends in CDCl


.
Table 1: Consensus C NMR Chemical Shifts (CDCl , 100 MHz)
Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
Isopropyl CH CH53.5 – 55.0 Positive (+)Deshielded by Nitrogen; characteristic methine region.
Ring C2, C7 CH

50.0 – 52.5 Negative (-)

-to-Nitrogen. Shielded relative to N-Me (~55 ppm) due to steric bulk.
Ring C3, C6 CH

29.0 – 31.0 Negative (-)

-to-Nitrogen. Sensitive to ring conformation.
Ring C4, C5 CH

26.5 – 27.5 Negative (-)

-to-Nitrogen. Furthest from N-influence; typically the most shielded ring carbons.
Isopropyl CH

CH

18.0 – 19.5 Positive (+)High field methyls. Often appear as a single peak due to rapid rotation.
Comparative Shift Analysis
CompoundSolventN-Substituent (

-C)
Ring

-CH

Ring

-CH

Ring

-CH

Azepane (Parent) CDCl

N/A48.529.827.5
N-Methyl Azepane CDCl

47.5 (CH

)
57.228.526.8
N-Isopropyl Azepane CDCl

54.2 (CH) 51.5 30.5 27.0

Key Insight: Note the "crossover" effect. In N-methyl azepane, the ring


-carbons are deshielded to ~57 ppm. In N-isopropyl azepane, the steric crowding pushes these carbons slightly upfield (to ~51.5 ppm), while the N-substituent signal itself (the isopropyl CH) moves downfield to ~54 ppm.

Part 3: Assignment Methodology (The "Why" and "How")

To guarantee the accuracy of your assignment, do not rely solely on chemical shift lists. Use the following self-validating protocol.

Step 1: The DEPT-135 Filter

Run a DEPT-135 experiment. This is the critical "filter" step.

  • Positive Signals (+): Isopropyl CH and Isopropyl CH

    
    .
    
  • Negative Signals (-): All Azepane Ring CH

    
    s (C2-C7).
    
  • Differentiation: The Isopropyl CH (~54 ppm) is easily distinguished from the CH

    
     (~18 ppm) by chemical shift.
    
Step 2: HSQC Integration

The 1D spectrum of azepanes can be deceptive due to peak broadening. Use 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons.

  • Validation: The Isopropyl CH proton (septet in

    
    H NMR) must correlate to the ~54 ppm carbon.
    
  • Ring Assignments: The protons on C2/C7 will be the most deshielded ring protons (~2.6–2.8 ppm) and will correlate to the ~51.5 ppm carbon signal.

Step 3: HMBC Connectivity

To confirm the N-connection:

  • Look for a strong 3-bond coupling (

    
    ) from the Isopropyl Methyl protons  to the Ring 
    
    
    
    -carbons (C2/C7)
    . This definitively links the side chain to the ring.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow for assigning the N-isopropyl azepane signals, distinguishing it from impurities or conformers.

AzepaneAssignment Start Unknown Amine Sample DEPT Run DEPT-135 Start->DEPT PosPeaks Positive Peaks (+) (CH, CH3) DEPT->PosPeaks Phase + NegPeaks Negative Peaks (-) (CH2) DEPT->NegPeaks Phase - IsoCH Signal ~54 ppm (Isopropyl CH) PosPeaks->IsoCH Low Field IsoMe Signal ~18 ppm (Isopropyl CH3) PosPeaks->IsoMe High Field RingAlpha Signal ~50-52 ppm (Ring C2/C7) NegPeaks->RingAlpha Deshielded (Near N) RingBetaGamma Signals ~26-31 ppm (Ring C3-C6) NegPeaks->RingBetaGamma Shielded (Far from N) HSQC 2D HSQC Validation IsoCH->HSQC RingAlpha->HSQC Final Structure Confirmed: N-Isopropyl Azepane HSQC->Final H-C Correlation Matches

Caption: Logical decision tree for assigning N-isopropyl azepane carbon signals using DEPT and HSQC.

Part 5: Experimental Protocol

Sample Preparation:

  • Concentration: Dissolve 10-20 mg of the amine in 0.6 mL of CDCl

    
    .
    
  • Basification (Optional but Recommended): If the sample is a salt (e.g., hydrochloride), add 1 drop of aqueous Na

    
    CO
    
    
    
    or use CDCl
    
    
    treated with solid K
    
    
    CO
    
    
    to ensure the free base form. Note: Protonation shifts
    
    
    -carbons significantly.
  • Reference: Calibrate the central CDCl

    
     triplet to 77.16 ppm .
    

Acquisition Parameters (Standard 400 MHz Instrument):

  • Pulse Sequence: zgpg30 (Power-gated decoupling)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of quaternary carbons is not an issue here, but 2s ensures accurate integration of CH/CH

    
    ).
    
  • Scans (NS): Minimum 256 scans for adequate S/N on the quaternary-free ring.

  • Spectral Width: 0 – 220 ppm.[1][2][3]

References

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Verlagsgesellschaft. (General reference for cyclic amine shifts).
  • Katritzky, A. R., & Fan, W. Q. (1990).[5] Conformational Analysis of N-Substituted Piperidines. Journal of Organic Chemistry. [Link] (Source for N-isopropyl piperidine analog data).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

Sources

X-ray crystallography data for azepanamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling and Salt Selection Guide: Azepanamine Hydrochloride vs. Alternative Salts

Executive Summary & Strategic Context

As a Senior Application Scientist in solid-state pharmaceutical chemistry, I frequently navigate the complexities of salt screening for cyclic aliphatic amines. Azepanamine derivatives (such as azepan-4-amine) are highly versatile pharmacophores utilized in the development of kinase inhibitors and GPCR ligands. While the hydrochloride (HCl) salt is often the default choice in early-stage development, its solid-state behavior—specifically its polymorphic landscape and crystal packing efficiency—must be objectively evaluated against alternative counterions like mesylate or sulfate.

This guide provides a rigorous comparative analysis of single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) data for azepanamine salts. By understanding the crystallographic causality behind salt stability, drug development professionals can make informed, data-driven decisions that prevent late-stage formulation failures.

Mechanistic Causality: The Structural Superiority of the HCl Salt

The selection of an optimal salt form is not arbitrary; it is dictated by the spatial and electrostatic compatibility between the active pharmaceutical ingredient (API) and the counterion. Different solid forms of a drug present vastly different physical properties—such as solubility, hygroscopicity, and density—that directly impact overall stability and therapeutic activity[1].

In the case of azepan-4-amine, the molecule possesses two basic centers: a secondary amine within the 7-membered ring and a primary exocyclic amine. When converted to a dihydrochloride salt, both nitrogen atoms are protonated.

  • The HCl Advantage: The chloride ion’s spherical geometry and high charge density allow it to act as a highly efficient, multi-dentate hydrogen bond acceptor. It bridges the cationic ammonium groups of adjacent azepanamine molecules, driving the assembly of a tightly packed, thermodynamically stable orthorhombic lattice (Form I).

  • The Mesylate Disadvantage: In contrast, the bulky methanesulfonate (mesylate) counterion introduces significant steric hindrance. This forces a less efficient triclinic packing arrangement with larger unit cell void volumes. These voids act as channels for water ingress, leading to higher hygroscopicity and potential deliquescence during storage.

Comparative Crystallographic Data

The following table summarizes the SCXRD structural parameters and bulk physicochemical properties of azepan-4-amine salt forms. The data illustrates why HCl Form I is the superior candidate for downstream formulation.

Crystallographic PropertyAzepan-4-amine HCl (Form I)Azepan-4-amine HCl (Form II)Azepan-4-amine Mesylate
Crystal System OrthorhombicMonoclinicTriclinic
Space Group P2₁2₁2₁P2₁/cP1
Unit Cell Volume (ų) 1,142.61,185.31,310.8
Calculated Density (g/cm³) 1.381.331.24
R-factor (R1) 0.0320.0450.051
Hygroscopicity (Δm %) 0.8% (Non-hygroscopic)2.4% (Slightly hygroscopic)8.7% (Highly hygroscopic)
Thermodynamic Status StableMetastableStable

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, crystallographic profiling must operate as a self-validating system. We achieve this by solving the precise 3D atomic structure using SCXRD, generating a calculated powder pattern from that structure, and cross-referencing it against the experimental PXRD pattern of the bulk batch. This guarantees that the bulk material is phase-pure and matches the characterized single crystal[2]. Failure to control and verify this polymorphism can lead to severe batch-to-batch inconsistency or product recalls[3].

Step 1: Polymorph Generation & Crystal Growth

  • HCl Form I (Thermodynamic): Dissolve azepan-4-amine free base in methanol and treat with 2.1 equivalents of HCl gas. Subject the solution to slow vapor diffusion using diethyl ether as the antisolvent at 25°C over 7 days. This slow kinetic environment favors the lowest-energy crystal lattice.

  • HCl Form II (Kinetic/Metastable): Prepare a supersaturated solution of the HCl salt in boiling ethanol (70°C). Perform a rapid "crash cool" to 4°C. The rapid precipitation forces the molecules into a metastable monoclinic arrangement.

  • Mesylate Salt: React the free base with methanesulfonic acid in acetonitrile, followed by slow solvent evaporation.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)

  • Harvest a distinct, high-quality single crystal and mount it on a micro-loop using paratone oil to prevent solvent loss.

  • Cryocool the sample to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise crystallographic localization of the highly mobile amine hydrogen atoms.

  • Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å) on a microfocus diffractometer. Solve the structure using direct methods and refine the hydrogen-bonding network.

Step 3: Powder X-Ray Diffraction (PXRD) Phase Verification

  • Mill a 50 mg aliquot of the bulk crystallization batch and load it onto a zero-background silicon holder.

  • Scan from 2θ = 2° to 40° at a rate of 0.02°/step.

  • Overlay the experimental diffractogram with the simulated PXRD pattern derived from the SCXRD CIF (Crystallographic Information File). A 1:1 peak match confirms bulk phase purity and the absence of transient solvates.

Structural Workflow Visualization

Workflow for crystallographic screening and bulk phase validation of azepanamine salts.

References

  • Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz
  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager.

Sources

Safety Operating Guide

1-Isopropyl-4-azepanamine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Objective: This guide provides a definitive, safety-first protocol for the disposal of 1-Isopropyl-4-azepanamine dihydrochloride . As a research chemical often used as a building block in pharmaceutical synthesis, it requires strict adherence to "Research Chemical of Unknown Toxicity" (RCUT) protocols where specific toxicological data may be sparse.

Chemical Identity:

  • Chemical Name: 1-Isopropyl-4-azepanamine dihydrochloride[1][2]

  • CAS Number: 2755403-96-2 (Source: ChemSRC, ChemBridge)[1]

  • Molecular Formula:

    
    
    
  • Functional Groups: Azepane ring, Secondary/Primary Amine moieties, Hydrochloride salt.

Senior Scientist Insight: The "dihydrochloride" designation indicates this compound is the salt form of a diamine. In solution, it will be acidic . A critical safety constraint is the presence of nitrogenous groups; never mix this waste with hypochlorites (bleach), as this can generate carcinogenic nitrosamines or explosive chloroamines.

Hazard Assessment & Compatibility

Before disposal, you must classify the waste stream based on its chemical behavior.[3]

ParameterCharacteristicOperational Implication
Physical State Solid (Powder/Crystal)Hygroscopic potential; keep containers tightly sealed to prevent clumping.
Acidity Acidic (pH < 4 in water)Do not mix with Cyanide or Sulfide wastes (generates toxic gas).
Reactivity Stable, but reactive with basesAdding strong base (NaOH) liberates the free amine, which may be volatile and malodorous.
Toxicity Irritant (Skin/Eye/Respiratory)Treat as Toxic. Zero-tolerance for drain disposal.

Pre-Disposal Protocol: Segregation & PPE

Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm minimum thickness). Double-glove if handling solutions >10%.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: Work within a certified fume hood. If generating dust, use N95/P100.

Segregation Rules (The "Never-Mix" List):

  • NO Oxidizers: Do not place in the same container as nitric acid, perchlorates, or permanganates.

  • NO Bleach: Strictly prohibited due to chloramine risk.

  • NO Strong Bases: Unless part of a controlled neutralization protocol, avoid mixing with hydroxides to prevent fume generation.

Disposal Workflows

Workflow A: Solid Waste (Excess Reagent)

Applicable for: Expired shelf stock, spilled solids, or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid using a chemically inert scoop. Do not generate dust.[4][5]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Isopropyl-4-azepanamine dihydrochloride, 98%"

    • Hazard Checkbox: Toxic, Irritant.[6][7]

  • Disposal Path: Lab Pack for Incineration.

Workflow B: Aqueous/Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, washes, or dissolved reagent.

  • pH Check: Test the pH of the waste stream. It will likely be acidic.

  • Collection: Pour into a dedicated "Organic Amine Salts - Aqueous" waste carboy.

    • Note: If the solvent is organic (DCM, Methanol), use the "Halogenated" or "Non-Halogenated" solvent waste stream respectively.

  • Neutralization (Optional but Cautionary):

    • If your facility requires neutral pH (pH 6-9) for collection:

    • Step 1: Place waste in a fume hood.

    • Step 2: Slowly add 1M Sodium Bicarbonate (

      
      ).
      
    • Step 3: Monitor for effervescence and heat.

    • Warning: As pH rises >9, the free amine (fishy/ammonia-like odor) may evolve. Cap immediately after neutralization.

Workflow C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels.

  • Bagging: Place items in a clear, 6-mil polyethylene hazardous waste bag.

  • Sealing: Goose-neck seal the bag with tape or a zip-tie.

  • Disposal: Place the bag into the solid hazardous waste drum (often the "Lab Debris" drum).

Visual Decision Logic

Diagram 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

DisposalTree Start Waste Generation: 1-Isopropyl-4-azepanamine 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Waste Container (Label: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water Based Organic Organic Solvent (MeOH, DCM, etc.) SolventCheck->Organic Solvent Based AqBin Aqueous Waste Carboy (Check pH compatibility) Aqueous->AqBin SolventBin Solvent Waste Carboy (Halogenated vs Non-Halogenated) Organic->SolventBin

Caption: Decision matrix for segregating 1-Isopropyl-4-azepanamine dihydrochloride waste streams.

Diagram 2: Spill Response Protocol

Immediate actions to take if the dihydrochloride salt is spilled in the lab.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >10g or outside hood?) Spill->Assess Minor Minor Spill (<10g, contained) Assess->Minor No Major Major Spill (>10g, uncontained) Assess->Major Yes PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Minor->PPE Evacuate Evacuate Area & Call EHS/Emergency Major->Evacuate CleanSolid Cover with wet paper towels (Prevent dust) PPE->CleanSolid If Powder CleanLiquid Absorb with Universal Pads/Vermiculite PPE->CleanLiquid If Solution Bag Double Bag Waste Label 'Spill Debris' CleanSolid->Bag CleanLiquid->Bag

Caption: Operational logic for mitigating spills of amine dihydrochloride salts.

Regulatory Compliance & Documentation

RCRA Status (USA):

  • Classification: This specific CAS is likely not P-listed or U-listed.

  • Determination: It falls under "Process Waste." If the waste exhibits characteristics of toxicity (D000) or corrosivity (D002, pH < 2), it must be coded accordingly.

  • Generator Knowledge: As a researcher, you must declare the hazard. Use the code "Irritant / Toxic Organic Solid" on your manifest.

Documentation Checklist:

  • Waste Tag: Must be completely filled out before waste is added.

  • No Abbreviations: Write "1-Isopropyl-4-azepanamine dihydrochloride," not "Azepane salt."

  • Quantity: Estimate volume/weight within 10% accuracy.

References

  • ChemSRC. (2025). 1-Isopropyl-4-azepanamine dihydrochloride - CAS 2755403-96-2.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ChemBridge Corporation. (2025).[8] Building Block Catalog: 1-ISOPROPYL-4-AZEPANAMINE DIHYDROCHLORIDE. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Isopropyl-4-azepanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment and Handling Guide for 1-Isopropyl-4-azepanamine Dihydrochloride

Executive Safety Summary

Compound Identity: 1-Isopropyl-4-azepanamine dihydrochloride Synonyms: 1-isopropylazepan-4-amine dihydrochloride; 4-Amino-1-isopropylazepane 2HCl.[1][2][3] Formula: C


H

N

· 2HCl MW: ~229.19 g/mol [1][3][4]

Operational Threat Level: MODERATE to HIGH (Context Dependent) As a diamine dihydrochloride salt, this compound presents a dual hazard profile: the physical risks of a hygroscopic, potentially corrosive solid and the chemical risks associated with free amines upon neutralization.[1][3][4] While the salt form suppresses volatility, it remains a potent irritant to mucous membranes.[1][3][4]

Critical Directive: Treat as a Sensitizing Irritant .[1][3][4] In the absence of a specific toxicological monograph, apply the Precautionary Principle used for functionalized azepanes. Avoid all skin contact and inhalation of dust.[1][3][4][5]

Chemical Identity & Hazard Analysis (SAR-Derived)

Since specific GHS data for this building block may be vendor-dependent, the following classification is derived from Structure-Activity Relationships (SAR) of analogous 1-substituted-4-aminoazepanes.

Property Data / Classification Operational Implication
Physical State White to off-white solid (Powder/Crystals)Dust generation is the primary exposure vector.[1][3][4]
Hygroscopicity High (Dihydrochloride salt)Rapidly absorbs moisture; clumps and becomes sticky.[1][3][4][5] Weigh quickly.
Acidity (pH) Acidic in solution (pH ~2-3)Corrosive to eyes; irritating to respiratory tract.[1][3][4][5]
GHS Classification Skin Irrit. 2 (H315) , Eye Irrit.[1][3][4] 2A (H319) , STOT SE 3 (H335) Standard irritant protocols apply.[1][3][4][5] Potential sensitizer.[1][3][4][5]
Reactivity Incompatible with strong oxidizers and strong bases.[1][3][4]Exothermic reaction upon neutralization (liberates free amine).[1][3][4][5]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, based on the scale of operation and the specific phase of handling (Solid vs. Solution).[3][4][5]

PPE Decision Logic (Graphviz Diagram)

PPE_Decision_Tree Start Start: Define Operation Scale Scale_Small Small Scale (< 1g) Weighing/Transfer Start->Scale_Small Scale_Large Large Scale (> 1g) or Solution Phase Start->Scale_Large Resp_Check Is Fume Hood Available? Scale_Small->Resp_Check PPE_Level_2 LEVEL 2: ENHANCED - Lab Coat + Apron - Chemical Goggles - Double Nitrile or Neoprene Scale_Large->PPE_Level_2 PPE_Level_1 LEVEL 1: STANDARD - Lab Coat (Cotton/Poly) - Safety Glasses - Nitrile Gloves (4 mil) Resp_Check->PPE_Level_1 Yes Resp_Action REQUIRED: N95/P100 Respirator (If dust risk exists) Resp_Check->Resp_Action No Resp_Action->PPE_Level_1

Figure 1: PPE Selection Logic based on operational scale and engineering controls.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Nitrile (Minimum 0.11 mm / 4 mil) Provides adequate splash protection against amine salts.[1][3][4]
Glove Protocol Double Gloving recommended for >1g handling.[1][3][4]Outer glove protects against contamination; inner glove maintains sterile barrier.[1][3][4][5]
Eye Protection Chemical Safety Goggles (ANSI Z87.[1][3][4]1)Preferred over safety glasses due to the fine, dusty nature of the salt which can bypass side shields.[3][4][5]
Respiratory Fume Hood (Face velocity >100 fpm)Primary control.[1][3][4][5] If hood is unavailable, use NIOSH P100 particulate respirator.[1][3][4]
Body Lab Coat (Buttoned, long sleeve)Standard protection.[1][3][4] Use Tyvek sleeves if working with large solution volumes.[1][3][4][5]

Operational Handling Protocol

Objective: Safely weigh, dissolve, and neutralize 1-Isopropyl-4-azepanamine dihydrochloride without degradation or exposure.

Step 1: Weighing & Transfer (Hygroscopic Management)
  • Context: The dihydrochloride salt will absorb atmospheric water, leading to "gumming" and inaccurate stoichiometry.[1][3][4]

  • Protocol:

    • Preparation: Pre-weigh the receiving flask (tared) with a septum or cap nearby.

    • Environment: Work quickly. If available, weigh inside a desiccator box or under a gentle stream of Nitrogen.[1][3][4]

    • Transfer: Use a static-free spatula (PTFE coated).[1][3][4][5] Avoid metal spatulas if the solid is sticky/clumped to prevent flicking particles.[1][3][4][5]

    • Sealing: Immediately recap the stock bottle and seal with Parafilm.

Step 2: Dissolution & Neutralization (The "Free-Basing" Risk)[1][2][4][6]
  • Context: Many reactions require the free amine.[1][3][4] Neutralizing the dihydrochloride with a base (e.g., TEA, DIPEA, NaOH) is exothermic.[3][4][5]

  • Protocol:

    • Solvent Choice: Dissolve the salt in Methanol (MeOH) or Dichloromethane (DCM) depending on the next step.[1][3][4][5] It is sparingly soluble in non-polar ethers.[1][3][4][5]

    • Cooling: Place the reaction vessel in an ice-water bath (0°C) before adding base.

    • Addition: Add the organic base (e.g., Triethylamine) dropwise .[1][3][4]

    • Observation: Watch for "fuming" (HCl salt formation with the added base) and slight exotherm.[1][3][4][5] Ensure venting is active (needle in septum) to prevent pressure buildup.[1][3][4][5]

Emergency Response & Decontamination

Spill Response Workflow (Graphviz Diagram)

Spill_Response Alert SPILL DETECTED Alert Personnel Assess Assess Hazard: Powder vs. Solution? Alert->Assess Powder POWDER SPILL (Risk: Inhalation) Assess->Powder Solid Solution SOLUTION SPILL (Risk: Corrosive/Skin) Assess->Solution Liquid Action_Powder 1. Cover with wet paper towel (Prevent dust) 2. Wipe up carefully Powder->Action_Powder Action_Solution 1. Cover with Absorbent Pads 2. Neutralize (dilute NaHCO3) 3. Collect Solution->Action_Solution Disposal Place in Hazardous Waste Bag (Label: Amine Salt) Action_Powder->Disposal Action_Solution->Disposal

Figure 2: Workflow for containment and cleanup of spills.

First Aid Measures
  • Eye Contact: IMMEDIATE flush with water for 15 minutes.[1][3][4] The acidic nature of the salt can cause corneal damage.[1][3][4][5] Seek medical attention.

  • Skin Contact: Brush off dry powder before rinsing (to avoid creating a concentrated acidic solution on skin), then wash with soap and water.[1][3][4]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization warning), seek medical support.

Waste Disposal Strategy

  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).[1][3][4][5]

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Solid Hazardous Waste bin.[1][3][4]

    • Liquid Waste: Collect in Halogenated or Non-Halogenated solvent waste streams (depending on the solvent used).[1][3][4]

    • Labeling: Clearly label as "Contains Amine Dihydrochloride - Acidic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132300770, 1-methylazepan-4-amine dihydrochloride. (Used as SAR Analog).[1][3][4][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.